molecular formula C10H18N2O4 B1276948 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 128019-59-0

4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

Número de catálogo: B1276948
Número CAS: 128019-59-0
Peso molecular: 230.26 g/mol
Clave InChI: YRYAXQJXMBETAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYAXQJXMBETAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409180
Record name 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128019-59-0
Record name 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid, a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

This compound, commonly referred to as 4-Boc-piperazine-2-carboxylic acid, is a chiral heterocyclic compound extensively utilized as a versatile scaffold in the synthesis of complex organic molecules. Its structure incorporates a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety, bestowing it with unique chemical reactivity and making it an invaluable intermediate in the development of novel pharmaceutical agents.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some properties may vary slightly depending on the isomeric form (racemic, (R), or (S)) and the purity of the sample.

PropertyValueReferences
Molecular Formula C₁₀H₁₈N₂O₄[1][2]
Molecular Weight 230.26 g/mol [1][2]
Appearance White to off-white powder or crystals[3]
Melting Point 231-239 °C (decomposes)[3][4]
Boiling Point 371.8 °C at 760 mmHg (Predicted)[4][5]
Density 1.193 g/cm³[4]
pKa ~2.20 (Predicted for the carboxylic acid)[5]
Solubility Soluble in some organic solvents like dichloromethane; sparingly soluble in methanol and glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.[6]
CAS Number 128019-59-0 (racemic)[2][3]
192330-11-3 ((R)-isomer)[1][5]
848482-93-9 ((S)-isomer)
Spectral Data

¹H NMR:

  • Boc group: A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.4 ppm.

  • Piperazine ring protons: A series of multiplets corresponding to the protons on the piperazine ring would appear in the region of δ 3.0–4.0 ppm. The chemical shifts and coupling patterns will be influenced by the stereochemistry at the C-2 position.

  • NH proton: A broad singlet corresponding to the proton on the secondary amine (N-1) is expected, though its chemical shift can be variable and it may exchange with D₂O.

  • Carboxylic acid proton: A broad singlet for the acidic proton is expected at a downfield chemical shift, typically >10 ppm, but is often not observed or is very broad.

¹³C NMR:

  • Boc carbonyl: A signal around δ 155 ppm.

  • Carboxylic acid carbonyl: A signal around δ 170-180 ppm.

  • Boc quaternary carbon: A signal around δ 80 ppm.

  • Boc methyl carbons: A signal around δ 28 ppm.

  • Piperazine ring carbons: Signals in the range of δ 40-60 ppm.

Infrared (IR) Spectroscopy:

  • O-H stretch (Carboxylic acid): A broad band in the region of 2500–3300 cm⁻¹.

  • C=O stretch (Boc group): A strong absorption band around 1680-1700 cm⁻¹.

  • C=O stretch (Carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective protection of one of the nitrogen atoms of piperazine-2-carboxylic acid with a Boc group.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Piperazine-2-carboxylic acid Reaction Boc Protection (Boc)₂O, Base (e.g., NaHCO₃) Dioxane/Water Start->Reaction Workup Acidification & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization or Column Chromatography Crude->Purification Final Pure 4-Boc-piperazine- 2-carboxylic acid Purification->Final

Caption: General workflow for the synthesis and purification of 4-(Boc)-piperazine-2-carboxylic acid.

Detailed Experimental Protocol: Boc Protection of Piperazine-2-carboxylic acid

This protocol is adapted from established procedures for the N-Boc protection of amino acids.

Materials:

  • Piperazine-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane

  • Water

  • Ethyl acetate

  • n-Butanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Dissolve piperazine-2-carboxylic acid in a mixture of water and dioxane.

  • Add sodium bicarbonate to the solution and stir for a few minutes.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the mixture overnight at room temperature.

  • Concentrate the reaction mixture by evaporation.

  • Extract the residue exhaustively with ethyl acetate at neutral and slightly acidic pH (pH 6 and pH 4).

  • Further extract the aqueous layer at pH 4 with n-butanol.

  • Combine all organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Reactivity, Stability, and the Role of the Boc Group

The chemical reactivity of this compound is primarily dictated by the interplay between the nucleophilic secondary amine, the electrophilic carboxylic acid, and the protecting Boc group.

The Orthogonal Nature of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a crucial feature of this molecule, offering temporary protection of the N-4 nitrogen of the piperazine ring. This protection is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation, allowing for selective reactions at other positions of the molecule. The Boc group is, however, labile under acidic conditions, which enables its selective removal without affecting other acid-stable protecting groups. This "orthogonal" protection strategy is fundamental in multi-step organic synthesis.

The following diagram illustrates the logical relationship of the Boc group in synthetic strategies.

Boc_Protection_Logic Start Piperazine-2-carboxylic acid (Two reactive N-H groups) Boc_Protection Introduce Boc Group (Protects N-4) Start->Boc_Protection Selective_Reaction Selective Reaction at N-1 or Carboxylic Acid Boc_Protection->Selective_Reaction Boc_Deprotection Remove Boc Group (Acidic conditions) Selective_Reaction->Boc_Deprotection Further_Functionalization Further Functionalization at N-4 Boc_Deprotection->Further_Functionalization

Caption: The role of the Boc group in enabling selective functionalization of the piperazine scaffold.

Stability

This compound is generally stable under ambient conditions when stored in a cool, dry place away from strong acids. Piperazine derivatives, in general, can be susceptible to degradation over extended periods, especially in solution and at elevated temperatures. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in the pharmaceutical industry. Its primary application is as a pharmaceutical intermediate in the synthesis of a wide array of biologically active compounds.[1]

Role as a Chiral Building Block

The presence of a stereocenter at the 2-position of the piperazine ring allows for the synthesis of enantiomerically pure compounds. This is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. Enantiopure forms of 4-Boc-piperazine-2-carboxylic acid are crucial for the development of stereochemically defined drugs.[4]

Use in the Synthesis of TRPM8 Modulators

One notable application of this compound is in the preparation of substituted azacycles that act as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[5] TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. It is highly expressed in sensory neurons and is implicated in various physiological and pathological processes, including cold sensation, inflammation, and neuropathic pain.[1]

The development of TRPM8 modulators is a promising area of research for the treatment of various conditions, including chronic pain, overactive bladder, and migraine. Piperazine-containing compounds have emerged as a significant class of TRPM8 modulators.

TRPM8 Signaling Pathway Overview

The activation of the TRPM8 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a signaling cascade. This cascade can lead to the sensation of cold and can also influence downstream cellular processes. The modulation of this pathway by small molecules can either enhance (agonists) or inhibit (antagonists) the channel's activity, thereby producing therapeutic effects.

The following diagram provides a simplified overview of the TRPM8 signaling pathway and the potential point of intervention for modulators derived from 4-Boc-piperazine-2-carboxylic acid.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Stimuli Cold / Menthol Stimuli->TRPM8 Activates Modulator Piperazine-based Modulator Modulator->TRPM8 Modulates Depolarization Membrane Depolarization Ca_Influx->Depolarization Signaling_Cascade Downstream Signaling (e.g., PLC, PIP₂ hydrolysis) Depolarization->Signaling_Cascade Cellular_Response Cellular Response (e.g., Sensation of Cold, Analgesia) Signaling_Cascade->Cellular_Response

Caption: Simplified TRPM8 signaling pathway and the role of piperazine-based modulators.

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, offering a unique combination of a chiral scaffold, a versatile carboxylic acid handle, and an orthogonally protected nitrogen. Its well-defined chemical properties and reactivity profile make it an indispensable tool for the synthesis of complex, biologically active molecules. A thorough understanding of its characteristics, as outlined in this guide, is essential for researchers and scientists aiming to leverage its potential in the development of next-generation therapeutics.

References

In-Depth Technical Guide: Structural Analysis of 4-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Boc-piperazine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. This document outlines the molecule's physicochemical properties, spectroscopic signature, and key structural features, supported by representative experimental protocols and data visualizations.

Physicochemical Properties

4-Boc-piperazine-2-carboxylic acid, systematically named (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is a chiral heterocyclic compound. The presence of both a carboxylic acid and a Boc-protected amine makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics.

PropertyValueReference
CAS Number 192330-11-3[]
Molecular Formula C₁₀H₁₈N₂O₄[]
Molecular Weight 230.26 g/mol []
Melting Point 231-239 °C[]
Appearance White solid[2]
Boiling Point 371.8 °C at 760 mmHg[]
Density 1.193 g/cm³[]

Structural Elucidation

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the identity and purity of 4-Boc-piperazine-2-carboxylic acid. The spectra of related compounds provide expected chemical shift ranges.

¹H NMR (DMSO-d₆, 500 MHz) - Expected Chemical Shifts: [4]

ProtonChemical Shift (ppm)Multiplicity
-COOH~10.2 (broad)s
H-2~4.1 (broad)m
Piperazine ring protons3.7-3.8m
Boc (-C(CH₃)₃)~1.4s

¹³C NMR - Expected Chemical Shifts:

Based on data for similar structures, the following are the anticipated chemical shifts.

CarbonExpected Chemical Shift (ppm)
C=O (Carboxylic acid)~170-175
C=O (Boc)~155
-C(CH₃)₃ (Boc)~80
Piperazine ring carbons~40-60
-C(CH₃)₃ (Boc)~28

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
C-H stretch (Aliphatic)2970-2850
C=O stretch (Carboxylic acid)~1720
C=O stretch (Boc)~1690
N-H bend~1550
C-N stretch~1160

Experimental Protocols

Synthesis of 4-Boc-piperazine-2-carboxylic acid

A general procedure for the synthesis involves the protection of piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).[4]

Materials:

  • Piperazine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine

  • Methanol

  • Water

  • 1N Hydrochloric acid

  • Toluene

Procedure:

  • To a slurry of piperazine-2-carboxylic acid dihydrochloride in methanol, add triethylamine.

  • Add a solution of di-tert-butyl dicarbonate in methanol dropwise over 20 minutes.

  • Stir the mixture overnight at 50 °C.

  • Evaporate the solvent to dryness.

  • Admix the residue with water and adjust the pH to 2 with 1N hydrochloric acid.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The residual trifluoroacetic acid can be azeotroped off with toluene to yield the product as a white solid.[2]

NMR Spectroscopy Protocol

Instrumentation:

  • 300 MHz or 500 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve ~10 mg of 4-Boc-piperazine-2-carboxylic acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Record ¹H NMR and ¹³C NMR spectra at room temperature.

  • Use standard acquisition parameters. For ¹H NMR, a spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to 200 ppm is suitable.

Infrared Spectroscopy Protocol

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean ATR crystal before running the sample.

  • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

Visualizations

The following diagrams illustrate the key molecular structure and a general workflow for its structural analysis.

G cluster_key Legend cluster_mol 4-Boc-piperazine-2-carboxylic acid Key_Molecule Molecule/Intermediate Key_Group Functional Group Piperazine Piperazine Ring Boc Boc Group (tert-butoxycarbonyl) Piperazine->Boc at N4 COOH Carboxylic Acid Piperazine->COOH at C2 G Start Synthesis of 4-Boc-piperazine-2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification Preliminary Preliminary Characterization (Melting Point, TLC) Purification->Preliminary Spectroscopy Spectroscopic Analysis Preliminary->Spectroscopy NMR 1H and 13C NMR Spectroscopy->NMR IR Infrared Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

An In-depth Technical Guide to the Synthesis and Characterization of (R)-4-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, combined with orthogonal protecting groups, makes it a valuable intermediate for the synthesis of complex molecules, including potent therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route to this compound via asymmetric hydrogenation and details the standard analytical methods for its characterization. Detailed experimental protocols, tabulated data, and process diagrams are included to facilitate its practical application in a research and development setting.

Synthesis Pathway

The enantioselective synthesis of (R)-4-Boc-piperazine-2-carboxylic acid can be efficiently achieved through the asymmetric hydrogenation of a pyrazine precursor. This method avoids racemization and allows for the production of the desired enantiomer with high purity. The overall synthetic strategy involves four key stages: esterification of pyrazine-2-carboxylic acid, asymmetric hydrogenation of the pyrazine ring, Boc-protection of the resulting piperazine, and final saponification to yield the target carboxylic acid.

G A Pyrazine-2-carboxylic Acid B Methyl Pyrazine-2-carboxylate A->B Esterification (SOCl2, MeOH) C (R)-Methyl Piperazine-2-carboxylate B->C Asymmetric Hydrogenation (H2, Chiral Rh Catalyst) D tert-Butyl (R)-4-methyl-1,3-piperazinedicarboxylate C->D Boc Protection (Boc2O, Et3N) E (R)-4-Boc-piperazine-2-carboxylic Acid D->E Saponification (LiOH, H2O/THF)

Caption: General workflow for the synthesis of (R)-4-Boc-piperazine-2-carboxylic acid.

Experimental Protocols

Synthesis of (R)-4-Boc-piperazine-2-carboxylic acid

This protocol is adapted from methodologies involving asymmetric hydrogenation of pyrazine derivatives.[1]

Step 1: Esterification - Synthesis of Methyl Pyrazine-2-carboxylate

  • Under an inert argon atmosphere, add thionyl chloride (e.g., 1.2 eq) dropwise to chilled methanol (0-5 °C).

  • Add pyrazine-2-carboxylic acid (1.0 eq) to the methanolic HCl solution.

  • Heat the mixture to reflux (approx. 60-65 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and slowly neutralize with an aqueous solution of sodium bicarbonate.

  • Remove methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography.

Step 2: Asymmetric Hydrogenation - Synthesis of (R)-Methyl Piperazine-2-carboxylate

  • In a high-pressure hydrogenation vessel, dissolve methyl pyrazine-2-carboxylate (1.0 eq) in a degassed solvent such as methanol.

  • Add a chiral rhodium catalyst (e.g., 0.01-0.1 mol%). A common catalyst for this transformation is formed in situ from a rhodium precursor and a chiral phosphine ligand like (R)-BINAP.

  • Pressurize the vessel with hydrogen gas (e.g., 50 bar) and heat to a specified temperature (e.g., 70 °C).

  • Maintain the reaction under stirring for 12-24 hours, monitoring for hydrogen uptake and conversion by GC or NMR.

  • Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with an inert gas.

  • Concentrate the reaction mixture to obtain the crude chiral piperazine ester.

Step 3: Boc Protection - Synthesis of tert-Butyl (R)-4-methyl-1,3-piperazinedicarboxylate

  • Dissolve the crude (R)-methyl piperazine-2-carboxylate in a solvent like dichloromethane or THF.

  • Add a base, such as triethylamine (e.g., 1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the mixture at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography.

Step 4: Saponification - Synthesis of (R)-4-Boc-piperazine-2-carboxylic acid

  • Dissolve the purified Boc-protected ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, e.g., 1.5-2.0 eq).

  • Stir the mixture at room temperature for 2-6 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the THF in vacuo.

  • Acidify the remaining aqueous solution to a pH of ~3-4 with a cold, dilute acid (e.g., 1N HCl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, (R)-4-Boc-piperazine-2-carboxylic acid, typically as a white solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving ~5-10 mg of the final product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺) and/or the deprotonated molecule ([M-H]⁻).

Melting Point (MP):

  • Place a small amount of the crystalline solid into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

Characterization Data

The identity and purity of synthesized (R)-4-Boc-piperazine-2-carboxylic acid are confirmed by a combination of spectroscopic and physical methods.

G A Synthesized Compound B NMR Spectroscopy (1H, 13C) A->B C Mass Spectrometry (ESI-MS) A->C D Melting Point Analysis A->D E Structural Confirmation B->E F Molecular Weight Verification C->F G Purity & Identity Assessment D->G

Caption: Logical workflow for the characterization of the final product.

Physical and Chemical Properties
PropertyValueReference
IUPAC Name (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid[][3]
Molecular Formula C₁₀H₁₈N₂O₄[][4]
Molecular Weight 230.26 g/mol [][3][4]
Appearance White to off-white powder or crystals
Melting Point 231-239 °C[]
Boiling Point 371.8 °C at 760 mmHg (Predicted)[]
Density 1.193 g/cm³ (Predicted)[]
SMILES CC(C)(C)OC(=O)N1CCN--INVALID-LINK--C(=O)O[][3]
InChIKey YRYAXQJXMBETAT-SSDOTTSWSA-N[][3]
Spectroscopic Data
TechniqueData
¹H NMR Data for the racemic compound (400 MHz, DMSO-d₆) shows characteristic peaks for the Boc group (singlet, ~1.40 ppm) and piperazine ring protons (multiplets, ~2.7-4.0 ppm). The carboxylic acid proton is typically a broad singlet at >12 ppm.
¹³C NMR Expected chemical shifts include signals for the Boc carbonyl (~154 ppm), carboxylic acid carbonyl (~170-175 ppm), the quaternary Boc carbon (~79-80 ppm), the nine equivalent methyl carbons of the Boc group (~28 ppm), and the piperazine ring carbons (~40-55 ppm).[5]
Mass Spec (ESI) Expected m/z: 231.1339 ([M+H]⁺), 229.1194 ([M-H]⁻), 253.1159 ([M+Na]⁺).

References

An In-depth Technical Guide to (S)-4-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-4-Boc-piperazine-2-carboxylic acid, a chiral building block of significant interest in pharmaceutical research and development. This document details its chemical identity, specifications, and core applications, with a focus on its role in the synthesis of targeted cancer therapies.

Core Chemical Identity and Specifications

(S)-4-Boc-piperazine-2-carboxylic acid is a monosubstituted piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a carboxylic acid functional group at the C-2 position of the piperazine ring. The "(S)" designation indicates the stereochemistry at the chiral center (C-2).

CAS Number: 848482-93-9[1]

The key specifications for this compound are summarized in the table below, compiled from various commercial suppliers.

PropertySpecification
Molecular Formula C₁₀H₁₈N₂O₄[1]
Molecular Weight 230.26 g/mol [1]
Appearance White to off-white crystalline powder or solid[2]
Chemical Purity ≥96% to ≥98%[2][3]
Chiral Purity (HPLC) ≥99.0%[2]
Melting Point 231-239 °C[3][]
Solubility Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO.

Role in Pharmaceutical Synthesis

(S)-4-Boc-piperazine-2-carboxylic acid is a valuable intermediate in the synthesis of complex pharmaceutical agents.[2] The Boc protecting group allows for selective chemical transformations at the unprotected nitrogen atom, while the carboxylic acid provides a handle for amide bond formation. Its defined stereochemistry is crucial in the development of enantiomerically pure drugs, where different enantiomers can have vastly different pharmacological activities and toxicological profiles.

Key Intermediate in the Synthesis of Niraparib

A prominent application of (S)-4-Boc-piperazine-2-carboxylic acid is in the synthesis of Niraparib . Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, and is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.

The synthesis of Niraparib involves the coupling of the piperazine moiety with a substituted indazole core. The workflow diagram below illustrates the general synthetic strategy where (S)-4-Boc-piperazine-2-carboxylic acid or a derivative thereof is a key starting material.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product start1 (S)-4-Boc-piperazine- 2-carboxylic acid coupling Amide Bond Formation start1->coupling start2 Indazole Derivative start2->coupling deprotection Boc Deprotection (Acidic Conditions) coupling->deprotection Boc-protected Intermediate niraparib Niraparib deprotection->niraparib

Caption: General workflow for the synthesis of Niraparib.

Experimental Protocols

While specific, proprietary industrial synthesis protocols are not publicly available, the following sections outline representative experimental methodologies based on established chemical principles for piperazine derivatives.

Synthesis and Purification

The synthesis of enantiomerically pure (S)-4-Boc-piperazine-2-carboxylic acid can be approached through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Method 1: Enzymatic Resolution (Representative Protocol)

This method is based on the enantioselective hydrolysis of a racemic ester derivative using an enzyme.

  • Esterification: Racemic piperazine-2-carboxylic acid is first protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and then esterified (e.g., with methanol) to yield racemic methyl 4-Boc-piperazine-2-carboxylate.

  • Enzymatic Hydrolysis: The racemic ester is suspended in a buffered aqueous solution. An enzyme, such as alcalase, is added.[5][6] The reaction is stirred at a controlled temperature (e.g., 25-35 °C) and pH. The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted.

  • Work-up and Separation: After the reaction reaches approximately 50% conversion, the mixture is acidified. The unreacted (R)-ester is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the (S)-acid, is then extracted with a different organic solvent or purified directly.

  • Purification: The crude (S)-4-Boc-piperazine-2-carboxylic acid is purified by crystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowing it to cool slowly to form crystals.[7] The purity of the product is then confirmed by analytical methods.

Method 2: Asymmetric Synthesis

Asymmetric synthesis involves building the chiral center with the desired stereochemistry from achiral precursors, often using a chiral auxiliary or catalyst. One reported approach involves the asymmetric lithiation of an N-Boc piperazine derivative using a chiral ligand like (-)-sparteine, followed by quenching with an electrophile.[8]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperazine ring protons (a series of multiplets between ~2.8 and 4.2 ppm), and the carboxylic acid proton (a broad singlet, which may be exchanged with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), the carbons of the piperazine ring, and the carbonyl carbon of the carboxylic acid (~175 ppm).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product.

  • Principle: The sample is passed through a column containing a chiral stationary phase (CSP).[] The two enantiomers interact differently with the CSP, causing them to elute at different times, which allows for their separation and quantification.

  • Typical Conditions (Illustrative):

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, etc.).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

Mechanism of Action of Niraparib and the PARP Signaling Pathway

Niraparib functions by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] In cancer cells with defects in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to a synthetic lethality.

When PARP is inhibited, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[10][11] In healthy cells, these DSBs can be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the HR pathway is compromised. The accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death.[11] Niraparib also "traps" the PARP enzyme on the DNA at the site of damage, further disrupting DNA repair and contributing to its cytotoxic effect.[2]

The diagram below illustrates the PARP inhibition pathway in cancer cells.

G cluster_dna_damage DNA Damage & Repair cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB leads to (during replication) BER Base Excision Repair (BER) PARP->BER activates Repair DNA Repair & Cell Survival BER->Repair leads to HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR repaired by HR->Repair Niraparib Niraparib Niraparib->PARP inhibits & traps Apoptosis Genomic Instability & Cell Death (Apoptosis) Niraparib->Apoptosis results in (in HR-deficient cells)

Caption: PARP inhibition pathway and the mechanism of Niraparib.

This guide provides a foundational understanding of (S)-4-Boc-piperazine-2-carboxylic acid for professionals in the field of drug discovery and development. Its utility as a chiral building block, particularly in the synthesis of targeted therapies like Niraparib, underscores its importance in modern medicinal chemistry.

References

Physical and chemical properties of N-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Boc-piperazine-2-carboxylic acid, a key building block in modern medicinal chemistry. This document details its characteristics, experimental protocols for its use and analysis, and its role in the synthesis of complex pharmaceutical agents.

Core Physical and Chemical Properties

N-Boc-piperazine-2-carboxylic acid, systematically named 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is a heterocyclic compound valued for its bifunctional nature. The presence of a Boc-protected amine at the N4 position and a carboxylic acid at the C2 position allows for sequential and controlled chemical modifications, making it a versatile scaffold in drug discovery. It is primarily available as a racemic mixture or as individual enantiomers, with the (R)- and (S)-isomers often exhibiting distinct biological activities in the final drug molecule.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of N-Boc-piperazine-2-carboxylic acid and its common derivatives. It is important to note that properties can vary slightly based on the specific isomer and any substitutions.

PropertyValueReference
Molecular Formula C₁₀H₁₈N₂O₄[][2]
Molecular Weight 230.26 g/mol [][2]
Appearance White to off-white powder or crystals[3]
Melting Point 231-239 °C[][3]
Boiling Point (Predicted) 371.8 ± 37.0 °C at 760 mmHg[][4]
Density (Predicted) 1.193 g/cm³[]
pKa (Predicted) 2.20 ± 0.20[4]
LogP (Computed) -2.2[2]

Table 1: Physical and Chemical Properties of (R)-4-N-Boc-piperazine-2-carboxylic acid (CAS: 192330-11-3).

SolventSolubilityReference
Water Low to insoluble[5][6]
Dichloromethane (DCM) Soluble[5][6]
Dimethylformamide (DMF) Soluble[5][6]
Tetrahydrofuran (THF) Soluble[6]
Methanol Soluble[7]

Table 2: General Solubility Profile of N-Boc-piperazine-2-carboxylic acid derivatives.

Chemical Reactivity and Stability

N-Boc-piperazine-2-carboxylic acid serves as a robust intermediate in multi-step syntheses. The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions, allowing for reactions at the carboxylic acid moiety without affecting the piperazine nitrogen.[5] The primary reactive sites are the carboxylic acid group, which readily participates in amide bond formation, and the Boc-protected amine, which can be deprotected under acidic conditions to allow for further functionalization.

The compound should be stored in a dark place under an inert atmosphere at room temperature to ensure its stability.[4]

Experimental Protocols

The following sections provide detailed methodologies for key reactions and analytical procedures involving N-Boc-piperazine-2-carboxylic acid.

Amide Bond Formation (EDC/HOBt Coupling)

This protocol describes a standard procedure for coupling the carboxylic acid group of N-Boc-piperazine-2-carboxylic acid with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This method is widely used due to its efficiency and the water-solubility of the urea byproduct, which simplifies purification.[8]

Materials:

  • N-Boc-piperazine-2-carboxylic acid

  • Primary amine

  • EDC-HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of N-Boc-piperazine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC-HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve N-Boc-piperazine-2-carboxylic acid, HOBt, and DIPEA in anhydrous solvent B Cool to 0 °C A->B C Add EDC-HCl B->C D Stir for 15-30 min at 0 °C C->D E Add primary amine D->E F Stir for 4-24 hours at RT E->F G Quench and perform aqueous wash F->G Monitor by TLC/LC-MS H Dry and concentrate organic phase G->H I Purify by flash chromatography H->I

Amide Coupling Workflow.
N-Boc Deprotection (TFA Method)

This protocol outlines the removal of the acid-labile Boc group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), a standard and effective method.[9]

Materials:

  • N-Boc protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.[9]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine.

Boc_Deprotection_Workflow Start Start: N-Boc protected piperazine derivative Dissolve Dissolve in anhydrous DCM and cool to 0 °C Start->Dissolve Add_TFA Slowly add TFA (5-10 eq) Dissolve->Add_TFA Stir Stir at RT for 1-4 hours Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Concentrate, neutralize with NaHCO₃, and extract with DCM Monitor->Workup Reaction Complete Isolate Dry, filter, and concentrate to yield product Workup->Isolate End End: Deprotected piperazine Isolate->End

N-Boc Deprotection Workflow.
Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. For a derivative, (R)-N-Boc-piperazine-2-carboxylic acid methyl ester, characteristic 1H NMR signals (in DMSO-d₆) include a singlet for the Boc group's tert-butyl protons around 1.40 ppm and a singlet for the methyl ester protons around 3.67 ppm.[10] The piperazine ring protons appear as a series of multiplets between 2.50 and 4.50 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this molecule. The expected [M+H]⁺ ion for N-Boc-piperazine-2-carboxylic acid is m/z 231.13. For its methyl ester, the [M+H]⁺ ion is observed at m/z 245.[10]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the solution directly into the ESI source. Acquire data in positive ion mode.

Applications in Drug Discovery and Development

N-Boc-piperazine-2-carboxylic acid is a privileged scaffold in medicinal chemistry. The piperazine ring is a common structural motif in many FDA-approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[5][11] The defined stereochemistry at the C2 position is crucial for creating chiral drugs with specific interactions with biological targets.

This building block is extensively used in the synthesis of:

  • Protease inhibitors

  • Cannabinoid receptor modulators [5]

  • Anticancer agents [5]

  • Compounds targeting central nervous system (CNS) disorders [5]

Its utility lies in the ability to act as a constrained diamine surrogate, which can be elaborated into more complex molecular architectures. The orthogonal protection strategy (Boc on nitrogen, carboxylic acid at C2) is fundamental to its application in multi-step synthetic campaigns.[5]

References

Navigating the Solubility Landscape of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Solubility Profile

Based on the physicochemical properties of similar Boc-protected piperazine derivatives and carboxylic acids, a qualitative solubility profile for 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid can be predicted. The presence of the polar carboxylic acid and piperazine functional groups is contrasted by the bulky, nonpolar tert-butoxycarbonyl (Boc) group. This duality suggests a nuanced solubility behavior.

For instance, the related compound 1-Benzyl-4-Boc-piperazine-2-carboxylic acid exhibits low solubility in water but higher solubility in organic solvents such as dichloromethane and dimethylformamide. Similarly, 1,4-Bis-Boc-piperazine-2-carboxylic acid is reported to be freely soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), while being insoluble in water.

Therefore, it is anticipated that this compound will demonstrate poor solubility in aqueous and nonpolar organic solvents, and good solubility in polar aprotic organic solvents.

A summary of the expected qualitative solubility is presented in the table below:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Buffers (e.g., PBS)Low / InsolubleThe hydrophobic nature of the Boc group is expected to dominate, limiting interaction with the highly polar water molecules.
Polar Protic Methanol, EthanolLow to ModerateThe carboxylic acid and piperazine moieties may allow for some hydrogen bonding, but the steric hindrance of the Boc group could limit solubility.
Polar Aprotic DCM, THF, DMF, DMSOSolubleThese solvents can effectively solvate the entire molecule, including both the polar and nonpolar regions, without the steric constraints of hydrogen bonding.
Nonpolar Hexanes, TolueneLow / InsolubleThe overall polarity of the molecule, due to the carboxylic acid and piperazine ring, is too high for significant solubility in nonpolar solvents.

Experimental Determination of Solubility: A Detailed Protocol

To obtain precise, quantitative solubility data, a thermodynamic solubility assay is recommended. This method determines the equilibrium solubility of a compound, which is a critical parameter for many applications in drug development. The following is a generalized "shake-flask" protocol that can be adapted for this compound.

Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:
  • This compound (solid)

  • Selected solvent(s) of interest

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation (Saturated Solution):

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the test solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required may need to be determined empirically.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Quantification:

    • Analyze the standard solutions using the chosen analytical method (e.g., HPLC) to generate a calibration curve (e.g., peak area vs. concentration).

    • Analyze the filtered supernatant from the sample under the same analytical conditions.

    • Determine the concentration of this compound in the supernatant by interpolating its response from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions calibration Generate Calibration Curve (from Standards) prep_standards->calibration prep_sample Prepare Saturated Sample (Excess Solid + Solvent) equilibration Equilibrate (e.g., 24-48h shaking) prep_sample->equilibration separation Separate Solid (Centrifuge/Filter) equilibration->separation quantification Quantify Sample Concentration separation->quantification calibration->quantification result Report Solubility (e.g., mg/mL) quantification->result

Thermodynamic Solubility Determination Workflow

This technical guide provides a foundational understanding of the solubility of this compound. By leveraging the predicted solubility profile and the detailed experimental protocol, researchers can confidently and effectively incorporate this important chemical building block into their research and development endeavors.

Spectroscopic Profile of 4-Boc-piperazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Boc-piperazine-2-carboxylic acid (tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate), a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a centralized resource for its characterization.

Summary of Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid methyl ester
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.75s3HOCH₃
3.72dd1HH-3a
3.69dd1HH-3b
3.46m1HH-2
3.08m1HH-6a
3.04dd1HH-5a
3.01dd1HH-5b
2.75m1HH-6b
2.15s1HNH
1.47s9HC(CH₃)₃
Table 2: ¹³C NMR Spectroscopic Data of (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid methyl ester
Chemical Shift (δ) ppmAssignment
187.4C=O (ester)
154.6C=O (carbamate)
80.0C (CH₃)₃
56.8C-2
52.2OCH₃
51.5C-5
44.2C-3
43.2C-6
28.4C(C H₃)₃
Table 3: IR Spectroscopic Data (Characteristic Absorptions for Carboxylic Acids)

While a specific spectrum for 4-Boc-piperazine-2-carboxylic acid is not provided, the expected characteristic absorption bands for a carboxylic acid are listed below.

Wavenumber (cm⁻¹)IntensityVibration
3300-2500Strong, BroadO-H stretch
1760-1690StrongC=O stretch
1320-1210MediumC-O stretch
1440-1395 & 950-910MediumO-H bend
Table 4: Mass Spectrometry Data of (2R)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
m/zIon
245[M+H]⁺

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the protocols for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra for (R)-4-tert-butyloxypiperazine-2-carboxylic acid methyl ester were recorded on a Bruker Avance 500 MHz spectrometer.

  • Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl₃).

  • ¹H NMR: Spectra were recorded at 500.13 MHz at 25 °C.

  • ¹³C NMR: Spectra were recorded at 500.13 MHz at 25 °C.

Infrared (IR) Spectroscopy

A general procedure for obtaining an IR spectrum of a solid sample, such as 4-Boc-piperazine-2-carboxylic acid, is as follows:

  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample is ground with potassium bromide (KBr) powder in an agate mortar and pestle.

    • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

The mass spectrum for 2-methyl(2R)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester was obtained, showing a peak for the protonated molecule [M+H]⁺ at m/z 245. A general protocol for Electrospray Ionization (ESI) Mass Spectrometry is provided below.

  • Sample Preparation:

    • The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • The solution is then infused into the ESI source of the mass spectrometer.

  • Analysis:

    • Ionization Mode: Positive ion mode is typically used for piperazine derivatives to observe protonated molecules ([M+H]⁺).

    • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate and detect the ions.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data for a compound like 4-Boc-piperazine-2-carboxylic acid follows a logical progression. This can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 4-Boc-piperazine-2-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment

Workflow for the synthesis, purification, and spectroscopic analysis of 4-Boc-piperazine-2-carboxylic acid.

This workflow illustrates the sequential steps from the initial synthesis of the compound to its purification, followed by parallel spectroscopic analyses (NMR, IR, and MS). The data from these techniques are then integrated to validate the chemical structure and assess the purity of the synthesized compound.

The Strategic Role of the Boc Protecting Group in Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. Its symmetrical nature, with two secondary amine groups, presents a significant synthetic challenge: achieving selective functionalization at one nitrogen atom while the other remains available for subsequent reactions. This guide provides an in-depth technical overview of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, and its critical role in unlocking the potential of piperazine derivatives in drug discovery and development. We will explore its properties, synthesis, reactivity, and deprotection, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Chemical and Physical Properties of 1-Boc-Piperazine

1-Boc-piperazine is a stable, white to yellowish crystalline solid that serves as a fundamental building block in multi-step syntheses.[1][2] The primary function of the Boc group is to decrease the nucleophilicity of one of the piperazine nitrogens, thereby allowing for selective chemical transformations on the unprotected secondary amine.[1] This carbamate is stable under a wide range of non-acidic reaction conditions but can be readily removed under mild acidic treatment, a key feature of its utility.[3][4]

Table 1: Physical and Chemical Properties of 1-Boc-Piperazine

PropertyValueReference(s)
Molecular Formula C₉H₁₈N₂O₂[2][5]
Molecular Weight 186.25 g/mol [2][5]
Appearance White to off-white crystalline powder/waxy solid[2][5]
Melting Point 43–49 °C[2][5]
Boiling Point 258 °C at 760 mmHg[2][6]
Density 1.03 g/cm³[2][6]
Solubility Soluble in common organic solvents (DCM, ethanol, ethyl acetate, methanol)[5][7]
Storage Conditions Refrigerated, dry, and well-sealed container[2]

Synthesis of Mono-Boc-Protected Piperazine: Strategies and Outcomes

The primary challenge in preparing 1-Boc-piperazine is achieving selective mono-protection over the undesired di-protection due to the similar reactivity of the two nitrogen atoms.[1] Several methods have been developed to address this, with significant variations in efficiency, cost, and scalability.

Table 2: Comparison of Synthetic Methods for 1-Boc-Piperazine

MethodStarting Material(s)Key Reagent(s)Typical YieldTypical PurityAdvantagesDisadvantagesReference(s)
Direct Acylation Anhydrous PiperazineDi-tert-butyl dicarbonate (Boc₂O)Low to ModerateVariableSimple one-step reaction.Formation of di-substituted byproduct; requires extensive purification.[8][9][8][9]
Salt Formation & Acylation PiperazineAcetic Acid, Boc₂OModerateGoodImproved selectivity for mono-protection.[3]Relies on costly anhydrous piperazine; uses toluene which has health risks.[10][3][8][9]
Industrial Method DiethanolamineThionyl Chloride, Boc₂O, Ammonia> 93.5%> 99%High yield and purity; cost-effective; avoids hazardous solvents; highly scalable.[3][8][9]More steps involved.[3][3][8][9]

The industrial method starting from diethanolamine represents a significant advancement, making 1-Boc-piperazine more accessible for large-scale applications.[3][8][9]

cluster_0 Industrial Synthesis of 1-Boc-Piperazine Diethanolamine Diethanolamine BisChloroethylamine bis(2-chloroethyl)amine Diethanolamine->BisChloroethylamine Chlorination (Thionyl Chloride) BocProtectedIntermediate tert-butyl bis(2-chloroethyl)carbamate BisChloroethylamine->BocProtectedIntermediate Boc Protection (Boc₂O) BocPiperazine 1-Boc-Piperazine BocProtectedIntermediate->BocPiperazine Cyclization (Ammonia)

Caption: Industrial synthesis workflow for 1-Boc-piperazine.

Reactivity and Key Transformations

The free secondary amine of 1-Boc-piperazine is a versatile nucleophile, making it a valuable building block for a wide range of coupling reactions essential in drug development.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction with aryl halides is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-arylpiperazine derivatives.[2][7]

  • Reductive Amination: The reaction with aldehydes or ketones in the presence of a reducing agent forms N-alkylpiperazine derivatives.[8]

  • Amidation: Coupling with carboxylic acids or their activated derivatives (e.g., acyl chlorides) yields piperazinyl amides.[8][10]

  • PROTAC Synthesis: Boc-piperazine is frequently used to introduce the piperazine moiety as a linker in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce protein degradation.[4][11] The piperazine ring in these linkers can improve solubility and provide conformational rigidity.[4]

cluster_1 Synthetic Utility of 1-Boc-Piperazine BocPip 1-Boc-Piperazine NAryl N-Aryl-N'-Boc-Piperazine BocPip->NAryl Buchwald-Hartwig Amination NAlkyl N-Alkyl-N'-Boc-Piperazine BocPip->NAlkyl Reductive Amination NAcyl N-Acyl-N'-Boc-Piperazine BocPip->NAcyl Amidation ArylHalide Aryl Halide ArylHalide->NAryl Carbonyl Aldehyde/Ketone Carbonyl->NAlkyl CarboxylicAcid Carboxylic Acid Derivative CarboxylicAcid->NAcyl

Caption: Key transformations involving 1-Boc-piperazine.

Deprotection of the Boc Group

The facile removal of the Boc group under acidic conditions is one of its most significant advantages.[3] The choice of acid and solvent can be tailored to the substrate's sensitivity and the desired final salt form.

Table 3: Common Conditions for N-Boc Deprotection

Reagent(s)Solvent(s)TemperatureTypical TimeNotesReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1-4 hoursHighly effective and common; product isolated as TFA salt.[1][12][13][1][12][13]
Hydrochloric Acid (HCl)Dioxane, Methanol, or Ethyl AcetateRoom Temperature1-3 hoursForms a hydrochloride salt, which can be easier to isolate as a solid.[12][14][12][14]

Troubleshooting Deprotection Reactions

IssuePossible CauseRecommended SolutionReference(s)
Incomplete Reaction Insufficient acid, time, or temperature; poor solubility.Increase equivalents of acid; prolong reaction time or moderately increase temperature; try a different solvent system.[12]
Low Yield Side reactions due to harsh conditions; product loss during work-up.Lower the reaction temperature; ensure complete extraction and basification during work-up.[12]
Purification Difficulties Product is an oil; co-elution with byproducts.Consider converting the free base to a different, more crystalline salt; optimize chromatography conditions.[12]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-Piperazine from Piperazine (Salt Formation Method) [3]

  • Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.[3]

  • Salt Formation: To improve selectivity, add an acid like acetic acid to form the piperazine salt.[3]

  • Boc Protection: Cool the solution to 0°C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture. Perform an aqueous work-up, typically involving extraction with an organic solvent and washing to remove impurities and unreacted starting materials.

  • Purification: Purify the crude product by chromatography if necessary.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [12][13]

  • Materials: N-Boc protected piperazine derivative, anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).[12]

  • Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M).[12] Cool the solution to 0°C in an ice bath.

  • TFA Addition: Slowly add TFA (e.g., to a final concentration of 20-50%) to the stirred solution.[1][13]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring completion by TLC or LC-MS.[12][13]

  • Work-up: Remove the solvent and excess TFA under reduced pressure.[12]

  • Basification: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[12]

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]

  • Isolation: Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine.[12]

Protocol 3: N-Boc Deprotection using HCl in Dioxane [12]

  • Materials: N-Boc protected piperazine derivative, 4M HCl in dioxane, methanol or dioxane (as solvent), diethyl ether.

  • Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of methanol or dioxane.

  • HCl Addition: Add 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[12]

  • Reaction: Stir for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[12]

  • Isolation: Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[12]

Applications in Drug Development & PROTACs

The use of Boc-piperazine as an intermediate is widespread in the synthesis of pharmaceuticals. Its strategic incorporation allows for the construction of complex molecules with diverse biological activities.[8] For example, it is integral in synthesizing compounds with dual affinities for D2 and 5-HT1A receptors, which are potential candidates for treating psychiatric disorders.[8][10]

A particularly prominent application is in the development of PROTACs. Here, the Boc-piperazine derivative serves as a versatile handle to introduce a piperazine-containing linker that connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[11] This linker is not merely a spacer; its composition and conformation are critical for the efficacy of the resulting PROTAC degrader.

cluster_2 PROTAC Synthesis Using a Boc-Piperazine Linker E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) Coupling1 Amide Coupling E3_Ligand->Coupling1 Boc_Linker Boc-Piperazine-Linker Acid Boc_Linker->Coupling1 Intermediate1 E3 Ligand-Linker(Boc) Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 E3 Ligand-Linker(NH) Deprotection->Intermediate2 Coupling2 Second Coupling (e.g., Amidation, SNAr) Intermediate2->Coupling2 Target_Ligand Target Protein Ligand (with reactive handle) Target_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: General workflow for PROTAC synthesis.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the synthetic chemist's arsenal, particularly for the manipulation of piperazine derivatives. Its stability, reliability, and conditions for facile removal provide a robust strategy for the selective functionalization of the piperazine scaffold. A thorough understanding of the synthesis of 1-Boc-piperazine, its reactivity, and the nuances of its deprotection is crucial for its effective application. From fundamental building blocks to the sophisticated linkers in next-generation therapeutics like PROTACs, the Boc group enables the precise construction of complex molecular architectures, continuing to drive innovation in drug discovery and development.

References

Chiral Piperazine-2-Carboxylic Acid Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral piperazine-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as crucial building blocks in the synthesis of a diverse range of therapeutic agents. Their rigid, chiral structure allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced target affinity and selectivity. This technical guide provides an in-depth overview of the synthesis, key experimental protocols, and applications of these versatile building blocks, with a focus on their role in the development of novel therapeutics.

Synthesis of Chiral Piperazine-2-Carboxylic Acids

The enantioselective synthesis of piperazine-2-carboxylic acid is paramount to its utility in drug discovery. Several methodologies have been developed to obtain the desired enantiomer in high purity, primarily revolving around enzymatic resolution and asymmetric hydrogenation.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign approach to separate enantiomers. This method typically involves the use of lipases or proteases to selectively hydrolyze an ester or amide derivative of the racemic piperazine-2-carboxylic acid, yielding the desired enantiomerically enriched acid or the unreacted ester/amide.

A common strategy involves the kinetic resolution of a protected racemic piperazine-2-carboxylic acid methyl ester. For instance, (S)-piperazine-2-carboxylic acid can be synthesized with high enantiomeric purity through the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate using the enzyme alcalase.[1][2][3][4] Another approach utilizes an aminopeptidase from Aspergillus oryzae for the chiral resolution of racemic piperazine-2-carboxamide to produce enantiopure (S)-piperazine-2-carboxylic acid.[5][6]

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral pyrazine-2-carboxylic acid derivative is another powerful method for the direct synthesis of enantiomerically enriched piperazine-2-carboxylic acids. This approach often employs chiral rhodium or palladium catalysts.[7][8] For example, optically active piperazine-2-carboxylic acid derivatives can be prepared by the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives, catalyzed by optically active rhodium complexes.[7][8] Palladium-catalyzed asymmetric hydrogenation of pyrazines with a tautomeric hydroxyl group has also been developed to provide access to chiral disubstituted piperazin-2-ones, which can be subsequently converted to chiral piperazines.[9][10][11]

Quantitative Data on Synthesis

The following tables summarize key quantitative data from representative synthetic methods for chiral piperazine-2-carboxylic acid and its derivatives.

Table 1: Enzymatic Resolution of Piperazine-2-Carboxylic Acid Derivatives

SubstrateEnzymeProductConversion (%)Enantiomeric Excess (ee%)Reference
rac-piperazine-2-carboxamideAminopeptidase (A. oryzae)(S)-piperazine-2-carboxylic acid>98>98[12]
Methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylateAlcalase(S)-piperazine-2-carboxylic acid--[1][2]
rac-piperazine-2-carboxamideWhole cells (K. terrigena)(S)-piperazine-2-carboxylic acid--[12]

Table 2: Asymmetric Hydrogenation for the Synthesis of Chiral Piperazine Derivatives

SubstrateCatalyst/LigandProductConversion (%)Enantiomeric Excess (ee%)Reference
Tert-butyl pyrazinecarboxylate[Rh(cod)Cl]₂ / (R)-(di-tert-butylphosphino)ethyl!-(S)-(diphenylphosphino)ferroceneTert-butyl (S)-piperazine-2-carboxylate6777.6[7][8]
3,5-disubstituted pyrazin-2-olsPd(TFA)₂ / (S)-SegphosChiral 3,5-disubstituted piperazin-2-onesup to 99up to 90[9][10]
2-substituted pyrazines (activated)[Ir(cod)Cl]₂ / (S,S)-f-BinaphaneChiral 2-substituted piperazines-up to 96[13]

Experimental Protocols

Enzymatic Resolution of rac-Piperazine-2-carboxamide

This protocol is a general representation based on the kinetic resolution using an aminopeptidase.

Materials:

  • rac-piperazine-2-carboxamide

  • Aminopeptidase from Aspergillus oryzae (LAP2)[5][6]

  • 2N HCl

  • Water

  • Buffer solution (e.g., Tris-HCl, pH 9)

  • Lyophilized enzyme powder

  • ZnCl₂ solution (1 M)

Procedure:

  • Prepare a solution of rac-piperazine-2-carboxamide in water, adjusting the pH to approximately 7.8 with 2N HCl.[12]

  • To this solution, add the aminopeptidase enzyme preparation and a catalytic amount of ZnCl₂ solution.[12]

  • Incubate the reaction mixture at room temperature with shaking for 48 hours.[12]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to determine the conversion to (S)-piperazine-2-carboxylic acid and the enantiomeric excess.

  • Upon completion, the desired (S)-piperazine-2-carboxylic acid can be isolated and purified using standard techniques such as ion-exchange chromatography.

Asymmetric Hydrogenation of a Pyrazinecarboxylate

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a pyrazinecarboxylate derivative.

Materials:

  • Tert-butyl pyrazinecarboxylate[7][8]

  • [Rh(cod)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)dirhodium(I))[7][8]

  • Chiral phosphine ligand (e.g., 1-[(R)-(di-tert-butylphosphino)ethyl]-2(S)-(diphenylphosphino)ferrocene)[7][8]

  • Methanol

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve the tert-butyl pyrazinecarboxylate, [Rh(cod)Cl]₂, and the chiral phosphine ligand in methanol under an inert atmosphere.[7][8]

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).[7][8]

  • Heat the reaction mixture to the specified temperature (e.g., 70 °C) and stir for the required duration (e.g., 20 hours).[7][8]

  • After cooling and depressurization, the conversion can be determined by NMR spectroscopy.

  • The crude product, tert-butyl (S)-piperazine-2-carboxylate, can be purified by standard methods.

  • The enantiomeric excess (ee) can be determined after hydrolysis of the ester to the corresponding carboxylic acid.[7][8]

Applications in Drug Discovery and Signaling Pathways

Chiral piperazine-2-carboxylic acid derivatives are integral to the development of drugs targeting a variety of diseases. Their incorporation into drug candidates often leads to improved potency and reduced off-target effects.[14][15]

Inhibition of Soluble Epoxide Hydrolase (sEH) for Anti-inflammatory Agents

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy-fatty acids (EpFAs) into less active or pro-inflammatory diols.[1][16] Inhibition of sEH increases the levels of beneficial EpFAs, making it a promising therapeutic strategy for inflammatory disorders.[17] Piperazine-2-carboxamide derivatives have been explored as potent sEH inhibitors.[17]

sEH_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Monooxygenase PUFA->CYP450 EpFAs Epoxy-Fatty Acids (EpFAs) (Anti-inflammatory) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH NoInflammation Reduced Inflammation EpFAs->NoInflammation Diols Diols (Pro-inflammatory) sEH->Diols Inflammation Inflammation Diols->Inflammation Inhibitor Piperazine-2-Carboxamide Derivative (sEH Inhibitor) Inhibitor->sEH

Caption: Soluble Epoxide Hydrolase (sEH) Inhibition Pathway.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) in Alzheimer's Disease

In Alzheimer's disease, the decline in the neurotransmitter acetylcholine (ACh) is a key feature. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze ACh.[18][19] Inhibiting these enzymes increases the levels of ACh in the synaptic cleft, which can help to alleviate cognitive symptoms.[7][18][19][20][21] Dual inhibition of both AChE and BChE is considered a promising therapeutic strategy.[19]

Cholinesterase_Inhibition_Pathway ACh_Presynaptic Acetylcholine (ACh) in Presynaptic Neuron SynapticCleft Synaptic Cleft ACh_Presynaptic->SynapticCleft ACh_Postsynaptic ACh binds to Postsynaptic Receptors SynapticCleft->ACh_Postsynaptic Neuronal Signal AChE Acetylcholinesterase (AChE) SynapticCleft->AChE BChE Butyrylcholinesterase (BChE) SynapticCleft->BChE Hydrolysis ACh Hydrolysis AChE->Hydrolysis BChE->Hydrolysis Inhibitor Piperazine Derivative (AChE/BChE Inhibitor) Inhibitor->AChE Inhibitor->BChE IncreasedACh Increased ACh in Synaptic Cleft Inhibitor->IncreasedACh IncreasedACh->ACh_Postsynaptic Enhanced Signal Enzymatic_Resolution_Workflow Start Racemic Piperazine-2-Carboxamide Reaction Enzymatic Hydrolysis (e.g., Aminopeptidase) Start->Reaction Mixture Mixture of: (S)-Piperazine-2-carboxylic acid (R)-Piperazine-2-carboxamide Reaction->Mixture Separation Separation and Purification (e.g., Chromatography) Mixture->Separation ProductS (S)-Piperazine-2-carboxylic acid Separation->ProductS ProductR (R)-Piperazine-2-carboxamide Separation->ProductR Asymmetric_Hydrogenation_Workflow Start Pyrazine-2-carboxylic acid Derivative Reaction Asymmetric Hydrogenation (Chiral Rh or Pd Catalyst, H₂) Start->Reaction Product Chiral Piperazine-2-carboxylic acid Derivative Reaction->Product Analysis Purification and Enantiomeric Excess (ee) Determination Product->Analysis FinalProduct Enantiomerically Enriched Product Analysis->FinalProduct

References

The Multifaceted Biological Activities of Piperazine-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including the presence of two nitrogen atoms, allow for extensive chemical modifications, leading to derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of piperazine-2-carboxylic acid derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of piperazine-2-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected piperazine and piperazine-2-carboxylic acid derivatives.

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)GI₅₀1.00[1]
Vindoline-piperazine conjugate 25HOP-92 (Lung)GI₅₀1.35[1]
Alepterolic acid derivative 3nMDA-MB-231 (Breast)IC₅₀5.55 ± 0.56
4-(benzo[2][3]dioxol-5-ylmethyl) piperazine amide derivativeMDA-MB-231 (Breast)IC₅₀11.3[4]
Quinoxalinyl–piperazine derivative 30LNCaP (Prostate)IC₅₀3.67[5]
Piperazine derivativeVarious cancer cell linesGI₅₀0.06-0.16[2][6]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the piperazine-2-carboxylic acid derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Signaling Pathway: Induction of Apoptosis

Several piperazine derivatives have been shown to induce apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the inhibition of pro-survival pathways like PI3K/AKT and the activation of caspase-dependent cell death.

P2CD Piperazine-2-Carboxylic Acid Derivative PI3K PI3K P2CD->PI3K inhibits cFLIP c-FLIP P2CD->cFLIP downregulates AKT AKT PI3K->AKT activates Caspase8 Caspase-8 cFLIP->Caspase8 inhibits Mitochondria Mitochondria Caspase8->Mitochondria activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9 Caspase-9 Mitochondria->Caspase9 releases cytochrome c to activate Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Buffer, DTNB, Substrate, and Enzyme Solutions Add Reagents Add Test Compound, DTNB, and Enzyme to 96-well plate Prepare Reagents->Add Reagents Prepare Compounds Prepare Serial Dilutions of Test Compounds Prepare Compounds->Add Reagents Pre-incubate Pre-incubate at 37°C Add Reagents->Pre-incubate Initiate Reaction Add Substrate (ATCI/BTCI) Pre-incubate->Initiate Reaction Measure Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Initiate Reaction->Measure Absorbance Calculate Rates Calculate Reaction Rates Measure Absorbance->Calculate Rates Calculate Inhibition Calculate % Inhibition Calculate Rates->Calculate Inhibition Determine IC50 Determine IC₅₀/Kᵢ Values Calculate Inhibition->Determine IC50 cluster_5HT1A 5-HT₁ₐ Receptor Pathway cluster_5HT2A 5-HT₂ₐ/₂C Receptor Pathway P2CD Piperazine-2-Carboxylic Acid Derivative HT1A 5-HT₁ₐ Receptor P2CD->HT1A binds HT2A 5-HT₂ₐ/₂C Receptor P2CD->HT2A binds Gi Gᵢ Protein HT1A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP decreases Gq Gₒ Protein HT2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Utilizing 4-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of 4-Boc-piperazine-2-carboxylic acid into synthetic peptides. This versatile building block is valuable for creating peptidomimetics with constrained conformations, enhanced proteolytic stability, and novel pharmacological properties. The following protocols and data are intended to facilitate the efficient synthesis and characterization of peptides containing this unique structural motif.

Introduction

4-Boc-piperazine-2-carboxylic acid is a non-proteinogenic amino acid analog that serves as a rigid scaffold in peptide synthesis. The piperazine ring introduces a turn-like structure, which can be crucial for mimicking or disrupting protein-protein interactions and for binding to specific biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the N-4 nitrogen allows for its use in standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing the Boc/Bzl protection strategy. The carboxylic acid at the 2-position enables its incorporation into the peptide backbone via amide bond formation. Peptides incorporating this moiety have been explored for various therapeutic applications, including as enzyme inhibitors and receptor modulators.

Data Presentation: Comparative Efficiency of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in peptide synthesis. The following tables summarize representative data for the coupling efficiency of common reagents used in the incorporation of N-Boc protected amino acids, including piperazine derivatives.

Table 1: Comparison of Coupling Reagent Performance in SPPS

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield (%)Purity (Crude, by HPLC) (%)
HBTUHOBtDIPEADMF1-2 hours>9070-85
HATUHOAtDIPEADMF30-60 minutes>9575-90
DICHOBt-DCM/DMF2-4 hours85-9565-80
PyBOP-DIPEADMF1-2 hours>9070-85

Note: Yields and purities are dependent on the specific amino acid sequence, the scale of the synthesis, and the efficiency of the deprotection and washing steps.

Table 2: Post-Purification Purity and Yield

Purification MethodTypical Crude Purity (%)Typical Final Purity (%)Typical Overall Yield (%)
Preparative RP-HPLC40-60>9515-30
Preparative RP-HPLC60-80>9820-40

Note: Overall yield is highly dependent on the number of residues, the complexity of the sequence, and the efficiency of each coupling and deprotection cycle.

Experimental Protocols

The following are detailed protocols for the incorporation of 4-Boc-piperazine-2-carboxylic acid into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with a Boc/Bzl strategy.

Protocol 1: Immobilization of the First Amino Acid (C-terminal) on the Resin

This protocol describes the loading of the C-terminal amino acid onto a suitable resin, such as Merrifield or PAM resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acid (e.g., Boc-Ala-OH)

  • Cesium carbonate (Cs₂CO₃)

  • Potassium iodide (KI)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Merrifield resin (1.0 g) in DMF (10 mL) for 1 hour in a reaction vessel.

  • In a separate flask, dissolve the Boc-protected amino acid (2.0 mmol) in a mixture of DMF (5 mL) and water (1 mL).

  • Neutralize the amino acid solution by adding Cs₂CO₃ (1.0 mmol) and stir until dissolved.

  • Lyophilize the solution to obtain the cesium salt of the Boc-amino acid.

  • Drain the DMF from the swollen resin and wash with fresh DMF (3 x 10 mL).

  • Dissolve the Boc-amino acid cesium salt in DMF (10 mL) and add it to the resin.

  • Add a catalytic amount of KI (0.1 mmol).

  • Heat the reaction mixture to 50°C and stir for 12-24 hours.

  • Allow the resin to cool to room temperature, then drain the reaction mixture.

  • Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the iterative steps of deprotection and coupling to elongate the peptide chain. This cycle is repeated for each amino acid to be added, including 4-Boc-piperazine-2-carboxylic acid.

Materials:

  • Peptide-resin from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Boc-protected amino acid (or 4-Boc-piperazine-2-carboxylic acid) (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • Dimethylformamide (DMF)

Procedure:

Step 1: Boc Deprotection

  • Swell the peptide-resin in DCM (10 mL) for 20 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

Step 2: Neutralization

  • Wash the resin with a solution of 10% DIPEA in DCM (2 x 10 mL), agitating for 2 minutes each time.

  • Wash the resin with DCM (5 x 10 mL).

  • Perform a Kaiser test to confirm the presence of a free primary amine. For the secondary amine of the deprotected piperazine, a chloranil test can be used.

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve the Boc-protected amino acid (or 4-Boc-piperazine-2-carboxylic acid) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF (5 mL).

  • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Perform a Kaiser test (or chloranil test) to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Repeat this cycle for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection of the Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Cold diethyl ether

Procedure: !! CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment. !!

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add anisole (1.0 mL per gram of resin) as a scavenger to trap reactive carbocations.

  • Cool the apparatus to -5 to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavenger and cleaved protecting groups.

  • Extract the crude peptide from the resin with an appropriate solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide powder.

Protocol 4: Purification and Characterization

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or acetic acid).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a water/acetonitrile gradient containing 0.1% TFA as a mobile phase modifier.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • HPLC: Assess the purity of the final product by analytical RP-HPLC.

  • NMR Spectroscopy: For structural elucidation, particularly for conformational analysis of the piperazine-containing peptide, 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectroscopy can be performed.

Visualizations

Experimental Workflows

SPPS_Workflow Resin Resin Swelling Immobilization First Amino Acid Immobilization Resin->Immobilization Deprotection Boc Deprotection (TFA/DCM) Immobilization->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Neutralization->Coupling Cycle Repeat Cycle (n-1 times) Coupling->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin (HF/Anisole) Cycle->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Logical Relationships in Boc SPPS

Boc_SPPS_Logic cluster_cycle Iterative Synthesis Cycle Boc_Deprotection Boc Group Removal (Acidic Conditions) Free_Amine Free Amine Generation Boc_Deprotection->Free_Amine Peptide_Coupling Peptide Bond Formation (Coupling Reagents) Free_Amine->Peptide_Coupling Peptide_Coupling->Boc_Deprotection Next Residue Final_Peptide Cleaved and Purified Peptide Peptide_Coupling->Final_Peptide Final Cleavage Start Resin-Bound First Amino Acid Start->Boc_Deprotection

Caption: Logical Flow of the Boc-SPPS Cycle.

Potential Signaling Pathway Modulation

Peptides incorporating piperazine scaffolds can be designed to target a variety of biological pathways. The specific pathway modulated is dependent on the full peptide sequence. Below is a generalized example of how a peptidomimetic antagonist might inhibit a G-protein coupled receptor (GPCR) signaling pathway, a common target for such molecules.

GPCR_Antagonist_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Endogenous Ligand Ligand->GPCR Binds & Activates Antagonist Piperazine-Peptide Antagonist Antagonist->GPCR Binds & Blocks Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: GPCR Antagonism by a Peptidomimetic.

The Versatility of 4-Boc-piperazine-2-carboxylic Acid: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-piperazine-2-carboxylic acid has emerged as a pivotal chiral building block in modern drug discovery. Its constrained cyclic structure, combined with the presence of multiple functional groups, offers a versatile scaffold for the synthesis of complex and stereochemically defined molecules. The tert-butoxycarbonyl (Boc) protecting group provides a strategic handle for selective deprotection and further functionalization, making it an invaluable tool for medicinal chemists. This document provides an overview of its applications, quantitative data on the biological activity of its derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways.

The piperazine moiety is a common feature in a wide array of approved drugs, contributing to improved pharmacokinetic and pharmacodynamic properties.[1] The introduction of a chiral center at the 2-position of the piperazine ring, as in 4-Boc-piperazine-2-carboxylic acid, allows for the development of enantiomerically pure active pharmaceutical ingredients (APIs), which can lead to enhanced target specificity and a reduction in off-target effects.[2]

Applications in Drug Discovery

The unique structural features of 4-Boc-piperazine-2-carboxylic acid make it a valuable starting material for the synthesis of a diverse range of therapeutic agents. Its derivatives have shown significant potential in various therapeutic areas:

  • Antiviral Agents: The (S)-enantiomer of piperazine-2-carboxylic acid is a key component in the synthesis of the HIV protease inhibitor Indinavir.[3][4] The piperazine core plays a crucial role in the inhibitor's interaction with the active site of the viral enzyme.

  • Neurodegenerative Diseases: Derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5]

  • Anti-inflammatory Agents: The piperazine scaffold has been incorporated into inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory lipid mediators.[6][7]

  • Oncology: The rigid structure of piperazine-2-carboxylic acid can be utilized in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.[8]

  • Antimicrobial and Antifungal Agents: Piperazine derivatives have demonstrated promising activity against various bacterial and fungal strains.[9]

Data Presentation: Biological Activity of 4-Boc-piperazine-2-carboxylic Acid Derivatives

The following tables summarize the quantitative data on the biological activity of various compounds synthesized using the 4-Boc-piperazine-2-carboxylic acid scaffold.

Compound ClassTargetCompound ExampleIC50 / KiReference
Cholinesterase Inhibitors Acetylcholinesterase (AChE)1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acidKi = 10.18 ± 1.00 µM[5]
Butyrylcholinesterase (BChE)1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acidKi = 1.6 ± 0.08 nM[5]
Soluble Epoxide Hydrolase (sEH) Inhibitors Human sEHChromone-2-carboxamide derivative 7IC50 = 1.75 µM[6][7]
Urease Inhibitors UreasePyridylpiperazine derivative 5bIC50 = 2.0 ± 0.73 µM[10]
UreasePyridylpiperazine derivative 7eIC50 = 2.24 ± 1.63 µM[10]
Anti-tubercular Agents M. tuberculosisBenzimidazole-piperazine derivative 2MIC = 0.1 µg/ml
Calpain Inhibitors µ-CalpainKeto amide 11jKi = 9 nM[3]
CCR5 Antagonists CCR5Piperazine derivative 23hIC50 = 6.29 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 4-Boc-piperazine-2-carboxylic acid.

Protocol 1: General Procedure for Amide Coupling of 4-Boc-piperazine-2-carboxylic Acid with a Carboxylic Acid using HATU

This protocol describes a common method for forming an amide bond, a crucial step in the synthesis of many drug candidates.

Materials:

  • 4-Boc-piperazine-2-carboxylic acid

  • Carboxylic acid of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 0.1 M HCl

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 4-Boc-piperazine-2-carboxylic acid (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.[11]

Protocol 2: Synthesis of a Piperazine-based Soluble Epoxide Hydrolase (sEH) Inhibitor

This protocol outlines the synthesis of a chromone-2-carboxamide derivative, a potential anti-inflammatory agent.

Materials:

  • Chromone-2-carboxylic acid

  • A substituted piperazine derivative (e.g., 4-amino-1-benzylpiperidine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • 5% NaHCO3 solution

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of chromone-2-carboxylic acid (1.05 mmol, 1.1 eq) in DCM, add the substituted piperazine derivative (1 eq), EDC.HCl (1.1 eq), and DMAP (0.2 eq).

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere overnight.

  • After completion of the reaction (monitored by TLC), partition the mixture between DCM and a 5% NaHCO3 solution.

  • Separate the organic layer, dry it over anhydrous Na2SO4, filter, and evaporate the solvent under vacuum.

  • Purify the crude product by flash chromatography to yield the final chromone-2-carboxamide derivative.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by drugs derived from 4-Boc-piperazine-2-carboxylic acid and a general experimental workflow.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis nAChR Nicotinic AChR (nAChR) ACh_cleft->nAChR Binds mAChR Muscarinic AChR (mAChR) ACh_cleft->mAChR Binds Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction (e.g., Ca2+ influx, IP3/DAG) nAChR->Signal_Transduction mAChR->Signal_Transduction Cellular_Response Cellular Response (e.g., Muscle Contraction, Cognition) Signal_Transduction->Cellular_Response Inhibitor Piperazine-based AChE Inhibitor Inhibitor->AChE

Caption: Cholinergic signaling pathway and the mechanism of action of piperazine-based AChE inhibitors.

sEH_Pathway Arachidonic_Acid Arachidonic Acid (AA) CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Anti_Inflammatory Anti-inflammatory Vasodilatory Effects EETs->Anti_Inflammatory DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Pro_Inflammatory Pro-inflammatory Effects DHETs->Pro_Inflammatory sEH_Inhibitor Piperazine-based sEH Inhibitor sEH_Inhibitor->sEH

Caption: Arachidonic acid metabolism via the sEH pathway and the action of piperazine-based sEH inhibitors.

Experimental_Workflow Start Start: 4-Boc-piperazine-2-carboxylic acid Coupling Amide Coupling (e.g., with HATU, EDC) Start->Coupling Purification1 Purification (Flash Chromatography) Coupling->Purification1 Deprotection Boc Deprotection (e.g., with TFA) Further_Functionalization Further Functionalization (e.g., Alkylation, Arylation) Deprotection->Further_Functionalization Purification1->Deprotection Purification2 Purification (Flash Chromatography) Further_Functionalization->Purification2 Characterization Structural Characterization (NMR, MS) Purification2->Characterization Biological_Screening Biological Screening (e.g., Enzyme Assays) Characterization->Biological_Screening End Lead Compound Biological_Screening->End

References

Amide Coupling Protocols for 4-(tert-butoxycarbonyl)piperazine-2-carboxylic Acid: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amide coupling of 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug discovery. The piperazine motif is a privileged scaffold found in numerous biologically active compounds, and the ability to efficiently form amide bonds with this particular substrate is crucial for the synthesis of novel therapeutics.[1][2][3]

Introduction

This compound is a versatile reagent used in the synthesis of a wide range of compounds, particularly those targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1][4] The chiral center at the 2-position of the piperazine ring is often critical for biological activity, making stereochemically pure starting materials like this essential for drug development. The Boc-protecting group allows for selective reaction at the carboxylic acid moiety, followed by deprotection of the piperazine nitrogen for further functionalization.

This guide focuses on two of the most common and effective amide coupling protocols: those utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and those employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

Data Presentation: Comparison of Amide Coupling Protocols

The selection of an appropriate coupling reagent is critical for achieving high yields and purity. The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with representative primary amines. It is important to note that yields are substrate-dependent and may require optimization for specific applications.

Coupling Reagent/AdditiveBaseSolventAmine SubstrateTime (h)Temp (°C)Yield (%)Notes
HATU DIPEADMFBenzylamine2 - 6RT>90Highly efficient and rapid coupling, often preferred for sterically hindered substrates. Minimizes racemization.
HATU DIPEADMFSubstituted Anilines4 - 12RT85-95Generally good to excellent yields with a range of electronically diverse anilines.
EDC/HOBt DIPEADCM or DMFBenzylamine12 - 24RT80-90A cost-effective and widely used method. The urea byproduct of EDC is water-soluble, simplifying purification.[5]
EDC/HOBt DIPEADCM or DMFSubstituted Anilines18 - 36RT75-85Longer reaction times may be required for less nucleophilic anilines.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary amine using HATU.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, substituted aniline)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol outlines a general procedure for the amide coupling of this compound with a primary amine using EDC and HOBt.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, substituted aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add the primary amine (1.1 eq) and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate the general experimental workflow for amide coupling and a representative signaling pathway where the resulting piperazine-2-carboxamide derivatives may have applications.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Dissolve Carboxylic Acid, Amine, and Coupling Additives activation Add Coupling Reagent (e.g., HATU or EDC) reagents->activation stir Stir at RT activation->stir extraction Aqueous Workup (Wash with acid/base) stir->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for amide coupling.

GPCR_signaling cluster_membrane Cell Membrane gpcr GPCR (e.g., Dopamine or Serotonin Receptor) g_protein G-Protein Activation (Gα, Gβγ) gpcr->g_protein Activates ligand Piperazine-2-carboxamide Derivative (Ligand) ligand->gpcr Binds to effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Simplified GPCR signaling pathway.

References

Application Notes and Protocols: 4-Boc-piperazine-2-carboxylic Acid in Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of protease inhibitors. Its rigid piperazine core, coupled with the stereocenter at the 2-position and the orthogonal protecting groups (Boc and the carboxylic acid), provides a versatile scaffold for creating potent and selective inhibitors for a range of proteases, including those from Hepatitis C Virus (HCV), SARS-CoV-2, and Matrix Metalloproteinases (MMPs). The Boc (tert-butoxycarbonyl) protecting group allows for controlled, stepwise synthesis, enabling the construction of complex peptidomimetic structures. These application notes provide detailed protocols and data for the use of 4-Boc-piperazine-2-carboxylic acid in the synthesis of protease inhibitors.

Data Presentation: Inhibitory Activity of Piperazine-Based Protease Inhibitors

The following tables summarize the inhibitory activities of various protease inhibitors synthesized using piperazine-based scaffolds.

Table 1: Inhibitory Activity against Viral Proteases

Protease TargetInhibitor/DerivativeIC50 (nM)EC50 (µM)Reference Compound
HCV NS3/4A Boceprevir1.9 (Ki*)0.2-0.4-
Narlaprevir70.04-
SARS-CoV-2 Mpro GD-91802.64Remdesivir (EC50 = 2.27 µM)
MG-7813-Boceprevir
MG-13114-Boceprevir
Cinnamic Ester 12-5.27 (against hCoV-229E)-
Cinnamic Ester 17-9.14 (against hCoV-OC-43)-
Cinnamic Ester 18-10.1 (against hCoV-OC-43)-
Azapeptide 14r13.3-Nirmatrelvir
Azapeptide 20a34.7-Nirmatrelvir

Ki value represents the inhibition constant.

Table 2: Inhibitory Activity against Matrix Metalloproteinases (MMPs)

MMP TargetInhibitorIC50 (nM)
MMP-1 Inhibitor 2024
MMP-3 Inhibitor 2018
MMP-9 Inhibitor 201.9
MMP-13 Inhibitor 201.3

Experimental Protocols

General Protocol for Amide Coupling of 4-Boc-piperazine-2-carboxylic Acid

This protocol outlines a general method for the amide bond formation between 4-Boc-piperazine-2-carboxylic acid and a primary or secondary amine using common coupling reagents.

Materials:

  • (S)- or (R)-4-Boc-piperazine-2-carboxylic acid

  • Amine-containing fragment (1.1 eq)

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt) (1.1-1.2 eq)

  • Base (e.g., DIPEA, TEA) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Silica gel for column chromatography

Procedure (using HATU):

  • Dissolve 4-Boc-piperazine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing fragment (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of a Boceprevir Precursor Fragment

This protocol describes a key step in the synthesis of Boceprevir, illustrating the coupling of a fragment to a piperazine-derived scaffold. While the direct starting material in some literature syntheses is a more complex bicyclic proline analogue, the fundamental amide coupling chemistry is applicable.[1][2]

Reaction: Coupling of (1R,2S,5S)-3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid with an amine.

Materials:

  • (1R,2S,5S)-3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Fragment A)

  • Amine fragment (e.g., (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile for a Boceprevir-derived hybrid) (1.1 eq)[3]

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of Fragment A (1.0 eq) in anhydrous DMF, add the amine fragment (1.1 eq).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Visualizations

Experimental Workflow: Amide Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup A Dissolve 4-Boc-piperazine-2-carboxylic acid and HATU in anhydrous DMF B Add DIPEA for pre-activation A->B C Add amine fragment B->C D Stir at room temperature (1-12h) C->D E Monitor by TLC/LC-MS D->E F Dilute with ethyl acetate E->F G Wash with NaHCO3, water, brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Purification by Chromatography I->J K Final Product J->K

Caption: General workflow for the amide coupling of 4-Boc-piperazine-2-carboxylic acid.

Signaling Pathway: HCV NS3/4A Protease Inhibition

The HCV NS3/4A protease is crucial for viral replication and evasion of the host's innate immune response.[4][5][6] It cleaves the viral polyprotein into functional non-structural proteins. Additionally, it disrupts the host's antiviral signaling by cleaving key adaptor proteins like TRIF and MAVS, thereby inhibiting the production of type I interferons.[4][5][7]

HCV_Pathway cluster_host_cell Host Cell HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Functional NS Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Cleavage by NS3/4A Viral_Replication Viral Replication NS_Proteins->Viral_Replication Viral_RNA_Sensing Viral RNA Sensing (RIG-I/TLR3) MAVS MAVS Viral_RNA_Sensing->MAVS TRIF TRIF Viral_RNA_Sensing->TRIF Interferon_Production Type I Interferon Production MAVS->Interferon_Production TRIF->Interferon_Production Antiviral_State Antiviral State Interferon_Production->Antiviral_State NS3_4A NS3/4A Protease NS3_4A->MAVS Cleavage NS3_4A->TRIF Cleavage Inhibitor Piperazine-Based Inhibitor Inhibitor->NS3_4A Inhibition

Caption: HCV NS3/4A protease action and inhibition in the host cell.

Signaling Pathway: SARS-CoV-2 Mpro in Viral Replication

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a cysteine protease essential for the viral life cycle.[8][9][10] It cleaves the viral polyproteins (pp1a and pp1ab) at multiple sites to release functional non-structural proteins (nsps) that are required for viral replication and transcription.[3][11]

SARS_CoV_2_Mpro_Pathway cluster_replication Viral Replication Cycle Viral_RNA SARS-CoV-2 Genomic RNA Polyproteins Polyproteins pp1a & pp1ab Viral_RNA->Polyproteins Translation NSPs Non-Structural Proteins (nsps) Polyproteins->NSPs Cleavage by Mpro RTC Replication/Transcription Complex (RTC) NSPs->RTC New_RNA New Viral RNA RTC->New_RNA Mpro Main Protease (Mpro) Inhibitor Piperazine-Based Inhibitor Inhibitor->Mpro Inhibition

Caption: Role of SARS-CoV-2 Mpro in viral replication and its inhibition.

References

Asymmetric Synthesis of Optically Active Piperazine-2-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of optically active piperazine-2-carboxylic acid derivatives. These chiral heterocyclic scaffolds are crucial building blocks in the development of numerous pharmaceuticals, including antiviral agents like HIV protease inhibitors. The methodologies presented herein focus on achieving high enantioselectivity and yield, catering to the rigorous demands of medicinal chemistry and process development.

Application Notes

The synthesis of enantiomerically pure piperazine-2-carboxylic acid derivatives is of significant interest due to their prevalence in bioactive molecules. The stereochemistry at the C-2 position is often critical for biological activity. Several key strategies have emerged for the efficient and stereocontrolled synthesis of these valuable compounds.

1. Asymmetric Hydrogenation: This is a powerful and often industrially scalable method for the synthesis of chiral piperazine-2-carboxylic acid derivatives. The process typically involves the hydrogenation of a prochiral pyrazine-2-carboxylic acid precursor using a chiral transition metal catalyst, most commonly rhodium or palladium complexes with chiral phosphine ligands. This method avoids racemization and can provide high enantiomeric excess (ee) and yields. The choice of chiral ligand is critical for achieving high stereoselectivity.

2. Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for obtaining enantiopure piperazine-2-carboxylic acids. Kinetic resolution of racemic esters or amides of piperazine-2-carboxylic acid using enzymes such as lipases (e.g., Alcalase) or specific amidases can effectively separate the two enantiomers. This method relies on the enzyme's ability to selectively catalyze the hydrolysis of one enantiomer, leaving the other unreacted and thus allowing for their separation.

3. Multi-component and Domino Reactions: Modern synthetic strategies increasingly employ one-pot procedures that combine multiple reaction steps without the isolation of intermediates. For the synthesis of related chiral piperazin-2-ones, a sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed. These methods are highly efficient, reducing waste and purification steps.

4. Asymmetric C-H Functionalization: The direct asymmetric functionalization of a C-H bond at the C-2 position of a piperazine ring represents a highly atom-economical approach. This can be achieved through asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand like (-)-sparteine, followed by trapping the resulting organolithium species with an electrophile.

5. Chiral Pool Synthesis: This classical approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperazine ring. The inherent chirality of the starting material is transferred to the final product, ensuring high enantiopurity.

The selection of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific functional groups required in the final product.

Data Presentation

The following tables summarize quantitative data for various asymmetric synthetic methods, allowing for easy comparison of their efficacy.

Table 1: Asymmetric Hydrogenation of Pyrazine and Tetrahydropyrazine Derivatives

SubstrateCatalyst/LigandProduct ConfigurationYield (%)ee (%)Reference
Pyrazine-2-(N-tert-butyl)carboxamide[Rh(COD)Cl]₂ / (R,R)-Et-DuPhos(S)-Piperazine-2-(N-tert-butyl)carboxamide>9595[1]
1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide[(R)-BINAP(COD)Rh]TfO(S)-Piperazine-2-(N-tert-butyl)carboxamide9699[2]
Methyl pyrazine-2-carboxylateRh(I) complex with chiral ferrocenyl diphosphine(S)-Piperazine-2-carboxylic acid (after hydrolysis)4177.6[1]
3,5-Disubstituted pyrazin-2-olsPd(TFA)₂ / (S)-SegphosChiral 3,5-disubstituted piperazin-2-onesup to 99up to 99[3]

Table 2: Enzymatic Resolution of Piperazine-2-Carboxylic Acid Derivatives

SubstrateEnzymeMethodProductYield (%)ee (%)Reference
rac-Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylateAlcalaseKinetic Resolution(S)-4-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid->98[4][5]
rac-Piperazine-2-carboxamideKlebsiella terrigena (whole cells)Kinetic Resolution(S)-Piperazine-2-carboxylic acid4199.4[6]

Table 3: One-Pot Synthesis of Chiral 3-Aryl-piperazin-2-ones

AldehydeCatalystProductOverall Yield (%)ee (%)Reference
4-FluorobenzaldehydeQuinine-derived urea (eQNU)(R)-3-(4-Fluorophenyl)piperazin-2-one8396[7][8]
4-ChlorobenzaldehydeQuinine-derived urea (eQNU)(R)-3-(4-Chlorophenyl)piperazin-2-one9094[7][8]
4-CyanobenzaldehydeQuinine-derived urea (eQNU)(R)-3-(4-Cyanophenyl)piperazin-2-one8593[7][8]

Experimental Protocols & Visualizations

Asymmetric Hydrogenation of Pyrazine-2-carboxamide

This protocol is based on the rhodium-catalyzed asymmetric hydrogenation of a pyrazine derivative.[1]

Protocol:

  • Catalyst Preparation: In a glovebox, a solution of the chiral diphosphine ligand (e.g., (R,R)-Et-DuPhos) and a rhodium precursor (e.g., [Rh(COD)Cl]₂) in a suitable solvent (e.g., methanol) is prepared. The molar ratio of ligand to rhodium is typically slightly greater than 1:1.

  • Reaction Setup: A pressure reactor is charged with the pyrazine-2-carboxamide substrate and the catalyst solution.

  • Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50 bar). The reaction mixture is stirred at a specific temperature (e.g., 70°C) for a set period (e.g., 20 hours).

  • Work-up and Analysis: After cooling and venting the reactor, the solvent is removed under reduced pressure. The conversion is determined by NMR spectroscopy. The enantiomeric excess of the product is determined by chiral HPLC or by derivatization followed by GC analysis. The crude product can be purified by crystallization or chromatography.

Asymmetric_Hydrogenation sub Pyrazine-2-carboxamide Substrate react Pressure Reactor (e.g., 70°C, 50 bar) sub->react cat Chiral Rhodium Catalyst cat->react h2 H₂ (High Pressure) h2->react sol Methanol (Solvent) sol->react prod Optically Active Piperazine-2-carboxamide react->prod High Yield & ee

Asymmetric Hydrogenation Workflow.
Enzymatic Kinetic Resolution

This protocol describes a general procedure for the enzymatic resolution of a racemic piperazine-2-carboxylic acid ester.[4][5]

Protocol:

  • Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared. The racemic N-protected piperazine-2-carboxylic acid ester (e.g., methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate) is added to the buffer.

  • Enzyme Addition: The enzyme Alcalase (a serine protease) is added to the reaction mixture.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 30-40°C). The progress of the reaction is monitored by HPLC by measuring the decrease of the starting ester and the formation of the carboxylic acid.

  • Work-up: Once approximately 50% conversion is reached, the reaction is stopped by adjusting the pH or by adding a water-miscible organic solvent. The unreacted ester is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the salt of the hydrolyzed carboxylic acid, is acidified and then extracted with an organic solvent to isolate the acid.

  • Analysis: The enantiomeric excess of both the unreacted ester and the carboxylic acid product is determined by chiral HPLC.

Enzymatic_Resolution racemate Racemic (R/S) Piperazine-2-carboxylate reaction Selective Hydrolysis racemate->reaction enzyme Alcalase (Enzyme) enzyme->reaction buffer Aqueous Buffer buffer->reaction s_acid (S)-Carboxylic Acid reaction->s_acid Hydrolyzed r_ester (R)-Ester (Unreacted) reaction->r_ester Not Hydrolyzed

Enzymatic Kinetic Resolution Workflow.
One-Pot Synthesis of Chiral Piperazin-2-ones

This protocol outlines a modern, multi-step, one-pot synthesis of chiral 3-aryl-piperazin-2-ones.[7][8]

Protocol:

  • Knoevenagel Condensation: In an anhydrous solvent (e.g., toluene), an aldehyde, (phenylsulfonyl)acetonitrile, and a catalytic amount of a quinine-derived urea (e.g., eQNU) are stirred at room temperature until the aldehyde is consumed.

  • Asymmetric Epoxidation: The reaction mixture is diluted with more solvent, cooled to a low temperature (e.g., -20°C), and a peroxide (e.g., cumyl hydroperoxide) is added. The reaction is stirred until the intermediate alkene is consumed.

  • Domino Ring-Opening Cyclization (DROC): A 1,2-diamine (e.g., N,N'-dibenzylethylenediamine) and a base (e.g., triethylamine) are added to the reaction mixture at room temperature. The reaction is stirred until the formation of the piperazin-2-one is complete.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Analysis: The yield is determined after purification. The enantiomeric excess is determined by chiral HPLC.

One_Pot_Synthesis start Aldehyde + (Phenylsulfonyl)acetonitrile step1 1. Knoevenagel Condensation (eQNU catalyst) start->step1 inter1 Electron-poor Alkene step1->inter1 step2 2. Asymmetric Epoxidation (eQNU, CHP, -20°C) inter1->step2 inter2 Chiral Epoxide step2->inter2 step3 3. Domino Ring-Opening Cyclization (1,2-Diamine, Et₃N) inter2->step3 product Chiral Piperazin-2-one step3->product

One-Pot Synthesis of Chiral Piperazin-2-ones.

References

Application Notes and Protocols for the Enzymatic Resolution of (S)-Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-piperazine-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals. Its stereoselective production is of significant interest to the drug development industry. Enzymatic resolution has emerged as a highly efficient and environmentally benign method for obtaining enantiomerically pure (S)-piperazine-2-carboxylic acid and its derivatives. This document provides detailed application notes and experimental protocols for three effective enzymatic resolution strategies.

Kinetic Resolution using Candida antarctica Lipase A (CAL-A)

This method focuses on the enantioselective N-acylation of N-protected piperazine-2-carboxylic acid methyl esters. CAL-A demonstrates high enantioselectivity, making it an excellent choice for this transformation.[1]

Data Presentation

The following table summarizes the results of the kinetic resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1 ) and N-1-Boc-piperazine-2-carboxylic acid methyl ester (rac-2 ) catalyzed by CAL-A immobilized on Celite.[2]

EntrySubstrateAcyl DonorSolventConversion (%)ee_s (%)ee_p (%)E-value
1rac-1 2,2,2-Trifluoroethyl butanoateDIPE66>99>200
2rac-1 2,2,2-Trifluoroethyl butanoateDIPE50>99>99>200
3rac-1 2,2,2-Trifluoroethyl butanoateTBME4788>99>200
4rac-2 2,2,2-Trifluoroethyl butanoateDIPE66>9945
5rac-2 2,2,2-Trifluoroethyl butanoateTBME1618>99200

ee_s: enantiomeric excess of the unreacted substrate. ee_p: enantiomeric excess of the acylated product. DIPE: Diisopropyl ether. TBME: tert-Butyl methyl ether.

Experimental Protocol

Materials:

  • Racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1 ) or N-1-Boc-piperazine-2-carboxylic acid methyl ester (rac-2 )

  • Candida antarctica lipase A (CAL-A), immobilized on Celite

  • Acyl donor (e.g., 2,2,2-trifluoroethyl butanoate)

  • Anhydrous solvent (e.g., DIPE or TBME)

  • Hexadecane (internal standard for GC analysis)

  • Standard laboratory glassware and stirring equipment

  • Analytical balance

  • Chiral HPLC or GC system for enantiomeric excess determination

Procedure:

  • Preparation of Immobilized CAL-A on Celite:

    • A detailed procedure for the preparation of the immobilized enzyme can be adapted from literature describing the dialysis of commercial CAL-A solutions and subsequent adsorption onto Celite.[1]

  • Enzymatic Reaction:

    • In a dry reaction vessel, dissolve the racemic substrate (e.g., rac-1 ) to a final concentration of 0.050 M and the acyl donor to a final concentration of 0.10 M in the chosen anhydrous solvent.

    • If quantitative analysis by GC is desired, add hexadecane as an internal standard to a final concentration of 0.010 M.

    • Initiate the reaction by adding the immobilized CAL-A preparation (25-75 mg/mL).

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature).

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC.[1]

  • Work-up and Purification:

    • Upon reaching the desired conversion (typically around 50% for optimal resolution), filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and potentially reused.

    • The filtrate contains the unreacted (S)-enantiomer of the substrate and the acylated (R)-enantiomer of the product.

    • Concentrate the filtrate under reduced pressure.

    • The unreacted substrate and the acylated product can be separated by standard chromatographic techniques (e.g., flash column chromatography).

    • The protecting groups can then be removed under appropriate conditions to yield the free (S)-piperazine-2-carboxylic acid.

Workflow Diagram

CALA_Resolution cluster_prep Substrate Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up & Purification cluster_products Products rac_ester Racemic N-Boc-piperazine- 2-carboxylic acid methyl ester reaction N-Acylation with Acyl Donor (e.g., 2,2,2-Trifluoroethyl butanoate) Solvent (e.g., TBME) Immobilized CAL-A rac_ester->reaction filtration Filter to remove enzyme reaction->filtration separation Chromatographic Separation filtration->separation deprotection_S Deprotection separation->deprotection_S Unreacted (S)-ester deprotection_R Hydrolysis & Deprotection separation->deprotection_R Acylated (R)-ester s_acid (S)-Piperazine-2-carboxylic acid deprotection_S->s_acid r_acid (R)-Piperazine-2-carboxylic acid deprotection_R->r_acid

Caption: Workflow for the kinetic resolution of N-Boc-piperazine-2-carboxylic acid methyl ester using CAL-A.

Kinetic Resolution using Alcalase

Alcalase, a commercially available protease from Bacillus licheniformis, can be employed for the kinetic resolution of N-protected piperazine-2-carboxylic acid esters through selective hydrolysis.

Experimental Protocol

Materials:

  • Racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate

  • Alcalase (commercial preparation)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Organic co-solvent (e.g., acetonitrile or tert-butanol, optional)

  • Acid and base for pH adjustment (e.g., HCl and NaOH)

  • Standard laboratory glassware, pH meter, and stirring equipment

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • Reaction Setup:

    • Suspend the racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate in the phosphate buffer. An organic co-solvent may be added to improve solubility.

    • Adjust the pH of the mixture to the desired value (e.g., pH 7.5) using a dilute acid or base.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 30-40 °C).

  • Enzymatic Hydrolysis:

    • Add Alcalase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

    • Maintain the pH of the reaction mixture at the setpoint using a pH-stat or by periodic manual addition of a base (e.g., 0.1 M NaOH) to neutralize the carboxylic acid formed during hydrolysis.

    • Monitor the reaction progress by measuring the consumption of the base or by analyzing samples using chiral HPLC.

  • Work-up and Purification:

    • When approximately 50% of the ester has been hydrolyzed, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like ethanol or by heat treatment).

    • Adjust the pH of the reaction mixture to separate the unreacted ester from the formed carboxylic acid. For example, acidify the solution to protonate the carboxylic acid, which can then be extracted with an organic solvent. The unreacted ester will also be extracted.

    • Separate the unreacted ester and the carboxylic acid using standard techniques such as liquid-liquid extraction or chromatography.

    • The protecting group on the desired (S)-piperazine-2-carboxylic acid can be removed in a subsequent step.

Logical Relationship Diagram

Alcalase_Resolution rac_ester Racemic N-Boc-piperazine- 2-carboxylic acid methyl ester hydrolysis Enzymatic Hydrolysis with Alcalase (pH-controlled) rac_ester->hydrolysis mixture Mixture of: (S)-acid and (R)-ester hydrolysis->mixture extraction pH Adjustment & Liquid-Liquid Extraction mixture->extraction s_acid_protected Protected (S)-acid extraction->s_acid_protected r_ester_unreacted Unreacted (R)-ester extraction->r_ester_unreacted deprotection Deprotection s_acid_protected->deprotection s_acid (S)-Piperazine-2-carboxylic acid deprotection->s_acid

Caption: Logical steps for the Alcalase-catalyzed resolution of a piperazine-2-carboxylic acid ester.

Chiral Resolution using Aspergillus oryzae Aminopeptidase

This method utilizes an aminopeptidase from Aspergillus oryzae for the stereoselective hydrolysis of racemic piperazine-2-carboxamide, yielding the desired (S)-piperazine-2-carboxylic acid.[2]

Data Presentation
SubstrateEnzymeProductYield (%)ee (%)
rac-piperazine-2-carboxamideAspergillus oryzae aminopeptidase (LAP2)(S)-piperazine-2-carboxylic acid~40>99
Experimental Protocol

Materials:

  • Racemic piperazine-2-carboxamide

  • Aminopeptidase from Aspergillus oryzae (e.g., LAP2)

  • Water (as solvent)

  • Acid for pH adjustment (e.g., HCl)

  • Standard laboratory glassware, pH meter, and stirring equipment

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC)

Procedure:

  • Substrate Preparation:

    • Dissolve the racemic piperazine-2-carboxamide in water. The substrate itself can provide sufficient buffering capacity at the adjusted pH.[2]

    • Adjust the pH of the solution to the optimal range for the enzyme (e.g., around pH 9).[2]

  • Enzymatic Hydrolysis:

    • Add the Aspergillus oryzae aminopeptidase to the substrate solution.

    • Stir the reaction at a controlled temperature (e.g., room temperature to 45 °C).[2]

    • Monitor the reaction until approximately 50% conversion is achieved to ensure high enantiomeric excess of both the product and the remaining substrate.

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, terminate the reaction (e.g., by enzyme denaturation).

    • Concentrate the reaction mixture by distillation.

    • The (S)-piperazine-2-carboxylic acid can be isolated by precipitation as its dihydrochloride salt by the addition of hydrochloric acid.[2]

    • The unreacted (R)-piperazine-2-carboxamide remains in the solution and can be recovered.

Experimental Workflow Diagram

Aminopeptidase_Resolution rac_amide Racemic piperazine- 2-carboxamide in water reaction Enzymatic Hydrolysis (Aspergillus oryzae aminopeptidase) pH ~9 rac_amide->reaction mixture Mixture of: (S)-acid and (R)-amide reaction->mixture concentration Concentration by Distillation mixture->concentration precipitation Precipitation with HCl concentration->precipitation s_acid_salt (S)-Piperazine-2-carboxylic acid dihydrochloride salt precipitation->s_acid_salt r_amide_solution Solution of (R)-amide precipitation->r_amide_solution

Caption: Workflow for the resolution of racemic piperazine-2-carboxamide using aminopeptidase.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protection for the α-amino group is a foundational and robust methodology for the chemical synthesis of peptides. This technique involves the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support. The temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more acid-stable, often benzyl-based, side-chain protecting groups are removed at the end of the synthesis with a strong acid like hydrogen fluoride (HF). This application note provides a detailed overview of the Boc-SPPS workflow, comprehensive experimental protocols for key steps, quantitative data for reaction optimization, and troubleshooting guidance.

Introduction to Boc-SPPS Chemistry

The Boc-SPPS strategy is predicated on a principle of graduated acid lability. The Nα-Boc group is highly sensitive to moderate acids (e.g., 50% TFA in Dichloromethane), allowing for its selective removal at each cycle without disturbing the more robust side-chain protecting groups or the peptide-resin linkage.[1][2] The synthesis follows a cyclical process of deprotection, neutralization, and coupling until the desired peptide sequence is assembled.[3] The final step is the cleavage of the peptide from the solid support, which simultaneously removes the side-chain protecting groups.[3]

The choice of resin is crucial and depends on the desired C-terminal functionality. Merrifield resins are typically used for peptides with a C-terminal acid, while MBHA or BHA resins are employed for peptide amides.[4]

Workflow and Chemical Principles

The core of Boc-SPPS is a repeated cycle of three key steps:

  • Nα-Boc Deprotection: The removal of the Boc group from the N-terminus of the peptide chain, typically with 50% TFA in DCM.[3] This exposes a free amine for the next coupling reaction.

  • Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine using a hindered organic base, most commonly diisopropylethylamine (DIEA).[2]

  • Amino Acid Coupling: The incoming Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide, forming a new peptide bond.[3]

This cycle is repeated for each amino acid in the sequence.

Boc_SPPS_Workflow General Boc-SPPS Workflow Start Start: Boc-AA-Resin Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, Coupling Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle Is sequence complete? No FinalCleavage Final Cleavage & Deprotection (HF, TFMSA) Wash3->FinalCleavage Is sequence complete? Yes Cycle->Deprotection End Purified Peptide FinalCleavage->End

Boc-SPPS cyclical workflow.

Data Presentation: Reagents and Reaction Efficiency

The success of Boc-SPPS is highly dependent on the choice of reagents and reaction conditions. The following tables provide quantitative data to aid in the selection of coupling agents and cleavage cocktails.

Table 1: Comparative Efficiency of Common Coupling Reagents

The choice of coupling reagent is critical, especially for sterically hindered amino acids.[5] Uronium/aminium salt-based reagents like HATU and HBTU are highly efficient and offer rapid coupling times with a low risk of racemization.[5]

Coupling ReagentReagent TypeTypical Coupling Efficiency (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95%Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIEA.[5]
HBTU Aminium/Uronium Salt90-95%FastLowA cost-effective and reliable option for routine and challenging couplings.[5]
PyBOP Phosphonium Salt90-95%FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[5]
DIC/HOBt Carbodiimide/Additive85-90%ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.[5]
Table 2: Common Cleavage Cocktails for Boc-SPPS

The final cleavage step removes the peptide from the resin and cleaves the side-chain protecting groups. This is typically achieved with a strong acid in the presence of scavengers to trap reactive carbocations generated from the protecting groups.[3]

Cocktail IDComposition (v/v)ReagentsTypical ConditionsUse Case & Key Features
Reagent K 82.5 : 5 : 5 : 5 : 2.5TFA / Water / Phenol / Thioanisole / EDT1-2 hours, RTA universal and robust cocktail for peptides containing multiple sensitive residues.
"Odorless" Cocktail 88 : 5 : 5 : 2TFA / Phenol / Water / TIPS1-2 hours, RTReplaces odorous thiols with triisopropylsilane (TIPS) as a scavenger.[6]
Low-High HF VariesHF, DMS, p-cresol, anisoleTwo-step procedure (SN2 then SN1)A two-step method to minimize side reactions, particularly for peptides with sensitive residues.[7]
TFMSA VariesTFMSA, TFA, scavengers1-2 hours, 0°C to RTAn alternative to the highly toxic HF, suitable for many applications.[4]
Table 3: Illustrative Peptide Yields in Boc-SPPS

The overall yield in SPPS is dependent on the coupling efficiency at each step. Even with high individual coupling efficiencies, the overall yield can decrease significantly with increasing peptide length.

Peptide Length (Amino Acids)Assumed Per-Step Coupling EfficiencyIllustrative Overall Crude Yield (%)
1099%~90%
2099%~82%
3099%~74%
1095%~60%
2095%~36%
3095%~21%
Note: These are theoretical yields and actual results may vary based on sequence, reagents, and experimental conditions.[8]

Detailed Experimental Protocols

The following protocols outline the manual synthesis of a peptide on a 0.1 mmol scale.

Resin Preparation and Swelling
  • Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

  • Add dichloromethane (DCM, ~5 mL) and gently agitate for 30-60 minutes to swell the resin.[3]

  • Drain the solvent by filtration.

Nα-Boc Deprotection
  • Add a solution of 50% TFA in DCM (~5 mL) to the swollen resin.

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes.[1]

  • Drain the solution and add a fresh portion of 50% TFA in DCM.

  • Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3 x 5 mL) and then isopropanol (IPA) (2 x 5 mL) to remove residual TFA.[3]

Neutralization
  • Add a solution of 5-10% DIEA in DCM (~5 mL) to the resin.

  • Agitate the mixture for 1-2 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step one more time to ensure complete conversion to the free amine.

  • Wash the resin with DCM (5 x 5 mL) to remove excess base and its salt.

Amino Acid Coupling
  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF or a mixture of DCM/DMF.

  • Add the solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[3]

  • Agitate the reaction mixture at room temperature for 1-2 hours.[3]

  • Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative result (colorless to light yellow resin beads) indicates complete coupling.[3]

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

Coupling_Mechanism Amino Acid Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc-AA-OH Boc-AA-COOH ActivatedEster Activated Ester (Boc-AA-OBt) Boc-AA-OH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HBTU) + DIEA CouplingReagent->ActivatedEster NewPeptideBond Boc-AA-CO-NH-Peptide-Resin ActivatedEster->NewPeptideBond PeptideResin H2N-Peptide-Resin PeptideResin->NewPeptideBond Nucleophilic Attack

Mechanism of amino acid activation and coupling.
Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser test is a sensitive qualitative method to detect free primary amines on the resin.[9]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 25 g phenol in 50 mL ethanol, with 1 mL of 0.001M KCN aqueous solution and 0.5 mL pyridine added.[9]

  • Solution C: Pyridine.

Procedure:

  • Take a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of each of Solution A, B, and C.

  • Heat the tube at 110°C for 5 minutes.[9]

  • Observe the color of the beads and the solution.

    • Positive (Incomplete Coupling): Intense blue color.

    • Negative (Complete Coupling): Colorless or faint yellow.[9]

Final Cleavage and Peptide Precipitation

This protocol uses a standard "Reagent K" cleavage cocktail. Caution: Strong acids and odorous reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Deprotection Insufficient deprotection time; degradation of TFA solution.Extend deprotection time to 30 minutes; use fresh TFA solution.[1]
Incomplete Coupling Steric hindrance of amino acids; peptide aggregation.Double couple the amino acid; switch to a more efficient coupling reagent like HATU; change solvent to a DCM/DMF mixture.[10]
Low Peptide Yield Diketopiperazine formation (especially with Pro or Gly at position 2).Use in situ neutralization protocols to minimize the time the free N-terminal amine is exposed.[7]
Side Product Formation Alkylation of sensitive residues (Trp, Met, Cys) during cleavage.Ensure an adequate scavenger cocktail is used during the final cleavage step.[7]

Conclusion

The Boc-SPPS methodology remains a powerful and versatile technique for the synthesis of a wide range of peptides. Its robustness and the wealth of available literature make it a reliable choice for both routine and complex peptide synthesis. While newer methodologies like Fmoc-SPPS are now more prevalent due to milder reaction conditions, Boc chemistry is still preferred for certain applications, such as the synthesis of base-sensitive peptides or complex structures.[11] A thorough understanding of the underlying chemistry, careful selection of reagents, and diligent monitoring of reaction completion are paramount to achieving high-purity peptides in good yield.

References

Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic and medicinal chemistry. N-tert-butoxycarbonyl (Boc)-piperazine is a highly versatile building block in drug discovery, frequently utilized in the synthesis of a diverse range of biologically active molecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The efficient coupling of N-Boc-piperazine with various carboxylic acids is therefore a critical step in many synthetic workflows.

This document provides detailed application notes, comparative data on common coupling reagents, and step-by-step experimental protocols to guide researchers in selecting and optimizing their synthetic strategies for this key reaction.

Overview of Common Coupling Reagents

The selection of an appropriate coupling reagent is crucial for achieving high yields, minimizing side reactions such as racemization, and ensuring ease of purification. The most prevalent classes of reagents for coupling N-Boc-piperazine with carboxylic acids include carbodiimides, uronium/aminium salts, and phosphonium salts.[4]

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used reagents.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly popular because its urea byproduct is water-soluble, simplifying purification through aqueous extraction.[1][5] Carbodiimides can, however, lead to racemization, which is often suppressed by the use of additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma.[1][4]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency, rapid reaction times, and low risk of epimerization.[4][5] They are often the reagents of choice for difficult couplings.[4] COMU, a third-generation uronium salt, offers the additional advantages of producing water-soluble byproducts for easier purification and having a better safety profile.[4]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly efficient reagent that minimizes racemization.[4] A key advantage is that its byproducts are not carcinogenic.[4]

Data Presentation: Comparative Overview of Common Coupling Reagents

The following table summarizes typical reaction conditions and outcomes for the coupling of N-Boc-piperazine with carboxylic acids using various common reagents. Yields are substrate-dependent and the following data should serve as a general guideline.

Coupling ReagentAdditiveTypical BaseCommon Solvent(s)Typical Time (h)Typical Yield (%)Key Advantages & Disadvantages
EDC HOBtDIPEA, TEADMF, DCM4 - 2475 - 90%[2]Advantages: Cost-effective, water-soluble urea byproduct simplifies workup.[1][2] Disadvantages: Slower reaction times, higher risk of racemization without additives.[4]
DCC DMAP (cat.)-DCM12 - 24VariableAdvantages: Inexpensive. Disadvantages: Insoluble DCU byproduct can complicate purification.[1]
HATU -DIPEADMF, DCM1 - 12>90%Advantages: Very high efficiency, fast reactions, low racemization.[1][4] Disadvantages: Higher cost.[4]
COMU -DIPEADMF1 - 2>90%Advantages: High efficiency, rapid reactions, water-soluble byproducts, enhanced safety.[4] Disadvantages: Higher cost.
PyBOP -DIPEADMF, DCM1 - 4>90%Advantages: High efficiency, low racemization, non-carcinogenic byproducts.[4] Disadvantages: Higher cost.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent prep_reagents Add Coupling Reagent (e.g., HATU, 1.1 eq) & Base (e.g., DIPEA, 2.0 eq) prep_acid->prep_reagents prep_amine Prepare N-Boc-piperazine (1.0 - 1.2 eq) coupling Add N-Boc-piperazine to Activated Mixture prep_amine->coupling activation Pre-activation (Stir 15-30 min at RT) prep_reagents->activation activation->coupling stir Stir at RT (1-24 h) coupling->stir monitor Monitor Progress (TLC or LC-MS) stir->monitor quench Quench Reaction (e.g., add water) monitor->quench Upon Completion extract Liquid-Liquid Extraction (e.g., EtOAc vs. aq. washes) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Flash Chromatography) concentrate->purify final_product final_product purify->final_product Pure Amide Product

Caption: General experimental workflow for amide coupling.[4]

G start Carboxylic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate (Highly Reactive) start->o_acylisourea + edc EDC edc->o_acylisourea nhs_ester NHS/HOBt Ester (Amine-Reactive) o_acylisourea->nhs_ester + byproduct1 Urea Byproduct o_acylisourea->byproduct1 nhs NHS / HOBt nhs->nhs_ester amide Stable Amide Bond (Product) nhs_ester->amide + amine N-Boc-piperazine amine->amide byproduct2 NHS / HOBt amide->byproduct2 releases

Caption: Chemical pathway of EDC/HOBt mediated amide bond formation.

Experimental Protocols

The following are representative protocols for the coupling of a generic carboxylic acid (R-COOH) with N-Boc-piperazine. These should be optimized for specific substrates.

Protocol 1: Coupling using EDC/HOBt

This is a widely used and cost-effective method. HOBt is included to enhance efficiency and suppress racemization.[1][5]

Materials:

  • Carboxylic acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq), N-Boc-piperazine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.[1][4]

  • Add DIPEA (2.5 eq) to the reaction mixture.[2]

  • Cool the mixture to 0 °C in an ice bath.[1][4]

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[2][4]

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[1]

  • Continue stirring for 4-24 hours.[1][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[1][4] The aqueous washes remove the water-soluble urea byproduct and excess reagents.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][4]

Protocol 2: Coupling using HATU

This method is highly efficient and rapid, making it suitable for challenging or acid-sensitive substrates.[4]

Materials:

  • Carboxylic acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[1]

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[1]

  • Add N-Boc-piperazine (1.1 eq) to the activated mixture.[1]

  • Stir the reaction at room temperature for 1-3 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][4]

Protocol 3: Coupling using COMU

This protocol offers the benefits of high efficiency and a simplified workup due to the water-solubility of its byproducts.[4]

Materials:

  • Carboxylic acid (1.0 eq)

  • N-Boc-piperazine (1.0 eq)

  • COMU (1.1 eq)

  • DIPEA or 2,6-lutidine (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add COMU (1.1 eq) followed by DIPEA (2.0 eq). The solution may change color, indicating reaction progress.[4]

  • Stir the mixture for 10-15 minutes at room temperature for pre-activation.

  • Add N-Boc-piperazine (1.0 eq) to the mixture.[4]

  • Stir at room temperature for 1-2 hours. Couplings with COMU are typically very rapid.[4]

  • Monitor the reaction by TLC or LC-MS.[4]

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. The morpholino-based byproducts of COMU are water-soluble, simplifying the extraction process.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.[4]

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Boc-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its rigid piperazine core and orthogonal protecting groups make it a crucial intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. The tert-butoxycarbonyl (Boc) protecting group at the N4-position allows for selective deprotection and further functionalization, while the carboxylic acid at the C2-position provides a handle for amide bond formation and other modifications. The increasing demand for this intermediate in the pharmaceutical industry necessitates the development of efficient and scalable synthetic routes.

These application notes provide detailed protocols for the large-scale synthesis of 4-Boc-piperazine-2-carboxylic acid, a comparative summary of different synthetic strategies, and a discussion of key process parameters. This information is intended for researchers, scientists, and professionals involved in drug discovery and process development.

Comparative Summary of Large-Scale Synthetic Methods

The selection of a synthetic route for the large-scale production of 4-Boc-piperazine-2-carboxylic acid depends on several factors, including the availability and cost of starting materials, desired purity, and scalability of the process. Two primary strategies are commonly employed: the direct Boc protection of piperazine-2-carboxylic acid and a multi-step synthesis commencing from acyclic precursors.

Parameter Method 1: Direct Boc Protection Method 2: Multi-step Synthesis from Diethanolamine (for N-Boc-piperazine intermediate)
Starting Material Piperazine-2-carboxylic acidDiethanolamine
Key Reagents Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaHCO₃, Triethylamine)Thionyl chloride, (Boc)₂O, Ammonia
Typical Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), WaterNot specified in detail for all steps
Reaction Temperature 0°C to Room TemperatureVaried (Step 1: Reflux, Step 3: 60°C)
Reported Yield High (Specific data for large-scale carboxylic acid not available)94.3% (for N-Boc-piperazine)[1]
Reported Purity Typically >95% after purification99.42% (for N-Boc-piperazine)[1]
Advantages Fewer steps, potentially faster overall process.Readily available and inexpensive starting material, high yield and purity for the intermediate.
Challenges Availability and cost of piperazine-2-carboxylic acid, potential for di-Boc formation.Multiple steps, handling of hazardous reagents like thionyl chloride.

Experimental Protocols

Method 1: Direct N-Boc Protection of Piperazine-2-carboxylic Acid (Adapted Protocol)

Reaction Scheme:

Materials:

  • Piperazine-2-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Dichloromethane (DCM) or a mixture of Dioxane and Water

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a suitable reaction vessel, suspend piperazine-2-carboxylic acid (1.0 eq) in the chosen solvent system (e.g., a mixture of dioxane and water or DCM).

  • Basification: Add the base (e.g., sodium bicarbonate or triethylamine) (2.0 - 3.0 eq) to the suspension and stir until a clear solution is obtained.

  • Boc Protection: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq) in the reaction solvent.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up:

    • If a water-miscible solvent like dioxane was used, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl or citric acid solution) at 0°C.

    • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Boc-piperazine-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Method 2: Multi-step Synthesis of N-Boc-piperazine (Intermediate) from Diethanolamine

This protocol is based on a patented industrial process for the synthesis of the N-Boc-piperazine intermediate, which can then be further elaborated to the desired carboxylic acid derivative.[1]

Workflow Diagram

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Boc Protection cluster_2 Step 3: Cyclization cluster_3 Further Elaboration Diethanolamine Diethanolamine Thionyl_Chloride Thionyl Chloride Diethanolamine->Thionyl_Chloride Reflux Diethanolamine->Thionyl_Chloride Bis_2_chloroethylamine_HCl Bis(2-chloroethyl)amine HCl Thionyl_Chloride->Bis_2_chloroethylamine_HCl Formation Thionyl_Chloride->Bis_2_chloroethylamine_HCl Boc_Anhydride Boc Anhydride Bis_2_chloroethylamine_HCl->Boc_Anhydride Base Bis_2_chloroethylamine_HCl->Boc_Anhydride Boc_Bis_2_chloroethyl_amine tert-Butyl bis(2-chloroethyl)carbamate Boc_Anhydride->Boc_Bis_2_chloroethyl_amine Formation Boc_Anhydride->Boc_Bis_2_chloroethyl_amine Ammonia Ammonia Boc_Bis_2_chloroethyl_amine->Ammonia 60°C Boc_Bis_2_chloroethyl_amine->Ammonia N_Boc_piperazine N-Boc-piperazine Ammonia->N_Boc_piperazine Formation Ammonia->N_Boc_piperazine Carboxylation Carboxylation at C2 N_Boc_piperazine->Carboxylation e.g., via lithiation and CO₂ quench N_Boc_piperazine->Carboxylation 4-Boc-piperazine-2-carboxylic acid 4-Boc-piperazine-2-carboxylic acid Carboxylation->4-Boc-piperazine-2-carboxylic acid Carboxylation->4-Boc-piperazine-2-carboxylic acid

Caption: Multi-step synthesis of 4-Boc-piperazine-2-carboxylic acid starting from diethanolamine.

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃)

  • Ammonia water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride

  • In a reaction vessel equipped for reflux, add thionyl chloride.

  • Slowly add diethanolamine to the thionyl chloride.

  • Heat the mixture to reflux and maintain for 4-5 hours.

  • After the reaction is complete, cool the mixture. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of tert-Butyl bis(2-chloroethyl)carbamate

  • To the crude product from Step 1, add purified water.

  • Add sodium carbonate as a base.

  • Add di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir the reaction mixture for 12-16 hours.

Step 3: Synthesis of N-Boc-piperazine

  • To the reaction mixture from Step 2, slowly add ammonia water at a controlled temperature, then heat to 60°C for approximately 2.5-3 hours.[1]

  • After cooling, extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain N-Boc-piperazine. A reported yield for this process is 94.3% with a purity of 99.42%.[1]

Step 4: Carboxylation of N-Boc-piperazine The conversion of N-Boc-piperazine to 4-Boc-piperazine-2-carboxylic acid is a complex step that can be achieved through various methods, such as directed ortho-lithiation followed by quenching with carbon dioxide. This step requires careful optimization and control of reaction conditions to achieve regioselectivity and good yields.

Mandatory Visualizations

Experimental Workflow for Direct Boc Protection

G Start Start: Piperazine-2-carboxylic acid Dissolve Dissolve in Solvent (e.g., DCM/Water) Start->Dissolve Add_Base Add Base (e.g., NaHCO₃) Dissolve->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Boc Add (Boc)₂O Cool->Add_Boc React Stir at RT (12-24h) Add_Boc->React Workup Aqueous Work-up (Acidification & Extraction) React->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify End End: 4-Boc-piperazine-2-carboxylic acid Purify->End

Caption: Workflow for the direct Boc protection of piperazine-2-carboxylic acid.

Conclusion

The large-scale synthesis of 4-Boc-piperazine-2-carboxylic acid can be approached through direct Boc protection of the corresponding amino acid or via a multi-step synthesis from simple starting materials. The direct protection method is more straightforward but relies on the availability of the piperazine-2-carboxylic acid precursor. The multi-step synthesis from diethanolamine offers a cost-effective alternative for producing the key N-Boc-piperazine intermediate in high yield and purity, although it requires further functionalization to introduce the carboxylic acid group. The choice of the optimal synthetic route will depend on a thorough evaluation of economic and process-related factors for a specific manufacturing scenario. The provided protocols and data serve as a valuable resource for the development and optimization of large-scale production of this important pharmaceutical building block.

References

Applications of 4-Boc-piperazine-2-carboxylic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-piperazine-2-carboxylic acid is a versatile, chiral building block of significant interest in medicinal chemistry. Its constrained cyclic structure and the presence of orthogonally protected nitrogen atoms, along with a reactive carboxylic acid handle, make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2] This document provides detailed application notes and experimental protocols for the use of 4-Boc-piperazine-2-carboxylic acid in the development of two distinct classes of therapeutic agents: cholinesterase inhibitors for Alzheimer's disease and soluble epoxide hydrolase (sEH) inhibitors for inflammatory disorders.

Application Note 1: Synthesis of Piperazine-2-carboxylic Acid Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease

Background

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by a decline in cognitive function, partly due to reduced levels of the neurotransmitter acetylcholine (ACh) in the brain.[2] One of the primary therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of ACh.[2][3] By inhibiting these enzymes, the concentration and duration of action of ACh in the synaptic cleft are increased, leading to improved cholinergic neurotransmission.[4] Piperazine-2-carboxylic acid derivatives have been explored as potential cholinesterase inhibitors, with studies demonstrating their ability to interact with the catalytic and peripheral anionic sites of these enzymes.

Featured Application: Synthesis of 1,4-Disubstituted Piperazine-2-carboxylic Acid Analogs

A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against AChE and BChE. The core structure, derived from 4-Boc-piperazine-2-carboxylic acid, serves as a scaffold for the introduction of various benzyl substituents to probe the binding pockets of the cholinesterase enzymes.

Quantitative Data Summary

The inhibitory activities of a selection of synthesized 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives are summarized in the table below. The data highlights the potential for potent and selective inhibition of both AChE and BChE.

Compound IDR1R2Target EnzymeKi (µM)[5]Selectivity Index (SI)[5]
4a HHAChE15.32 ± 1.20~11.6
BChE178.10 ± 15.3
4c 4-Cl4-ClAChE10.18 ± 1.00~17.9
BChE182.25 ± 17.8
7b 2-Cl2-ClAChE35.0 ± 2.9~21862.5
BChE0.0016 ± 0.00008

Ki values represent the inhibition constant. A lower Ki value indicates a more potent inhibitor. Selectivity Index (SI) is the ratio of Ki(BChE) / Ki(AChE) for AChE selective compounds and Ki(AChE) / Ki(BChE) for BChE selective compounds. Compound 7b is a hydroxamic acid derivative of the parent carboxylic acid.

Experimental Protocols

1. General Synthesis of 1,4-bisbenzylpiperazine-2-carboxylic acid Derivatives (e.g., Compound 4c)

This protocol describes a general method for the synthesis of 1,4-disubstituted piperazine-2-carboxylic acid derivatives, starting from a suitable piperazine-2-carboxylic acid precursor.

Materials:

  • Piperazine-2-carboxylic acid

  • 4-Chlorobenzyl chloride

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of piperazine-2-carboxylic acid (1 equivalent) in acetonitrile, add potassium carbonate (3 equivalents).

  • Add 4-chlorobenzyl chloride (2.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid (4c).

2. Biological Assay: Determination of Cholinesterase Inhibition using Ellman's Method

This protocol is a standard in vitro assay to determine the inhibitory activity of compounds against AChE and BChE.[6]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus or Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE or BChE enzyme solution to each well. A control well should contain the solvent instead of the test compound.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5 minutes) using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., using Lineweaver-Burk plots).[5]

Signaling Pathway and Experimental Workflow

Cholinesterase_Inhibition cluster_0 Synaptic Cleft cluster_1 Therapeutic Intervention Acetylcholine Acetylcholine AChE_BChE AChE / BChE Acetylcholine->AChE_BChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate Cholinergic_Signal Cholinergic Signal (Memory, Learning) Postsynaptic_Receptor->Cholinergic_Signal Activation Piperazine_Inhibitor Piperazine-2-COOH Derivative Piperazine_Inhibitor->AChE_BChE Inhibition

Caption: Mechanism of Cholinesterase Inhibition.

Experimental_Workflow Start Start Synthesis Synthesis of Piperazine Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Incubation Incubation of Enzyme with Inhibitor Purification->Incubation Assay_Prep Preparation of Assay Reagents (Enzyme, Substrate, DTNB) Assay_Prep->Incubation Reaction_Start Initiation of Reaction with Substrate Incubation->Reaction_Start Measurement Kinetic Measurement of Absorbance (412 nm) Reaction_Start->Measurement Data_Analysis Data Analysis (Ki Determination) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Cholinesterase Inhibition Assay Workflow.

Application Note 2: Development of Piperazine Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Background

Soluble epoxide hydrolase (sEH) is an enzyme that plays a crucial role in the metabolism of endogenous signaling lipids, specifically the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[7] Inhibition of sEH increases the levels of EETs, which possess anti-inflammatory, vasodilatory, and analgesic properties.[8] Consequently, sEH has emerged as a promising therapeutic target for a range of conditions, including inflammatory disorders, cardiovascular diseases, and pain.[5] Piperazine-containing compounds have been investigated as potent sEH inhibitors.

Featured Application: Synthesis of Chromone-2-carboxamides with a Piperazine Moiety

A series of chromone-2-carboxamides incorporating a piperazine linker have been synthesized and evaluated for their sEH inhibitory activity. The 4-Boc-piperazine-2-carboxylic acid scaffold can be readily adapted for the synthesis of such amides, allowing for the exploration of different substituents on the piperazine ring to optimize potency and pharmacokinetic properties.

Quantitative Data Summary

The table below presents the sEH inhibitory activity of a representative compound from a series of chromone-2-carboxamides.

Compound IDStructureTarget EnzymeIC50 (µM)[9]
7 Chromone-2-carboxamide with a benzyl piperidine moietyHuman sEH1.75

IC50 represents the half-maximal inhibitory concentration.

Experimental Protocols

1. General Synthesis of Piperazine Amides of Chromone-2-carboxylic Acid

This protocol provides a general method for the amide coupling of a carboxylic acid with a piperazine derivative.

Materials:

  • Chromone-2-carboxylic acid

  • N-Boc-piperazine (or other desired piperazine derivative)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of chromone-2-carboxylic acid (1.1 equivalents) in DCM, add EDC·HCl (1.1 equivalents) and a catalytic amount of DMAP (0.2 equivalents).

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.

  • Add the desired piperazine derivative (1 equivalent) to the mixture.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, partition the reaction mixture between DCM and a 5% sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired amide.[9]

2. Biological Assay: Fluorometric Assay for sEH Inhibition

This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against sEH.[1]

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer

  • (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as a fluorogenic substrate

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the sEH assay buffer.

  • In a 96-well black microplate, add the sEH assay buffer to each well.

  • Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add the recombinant human sEH enzyme solution to each well and incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding the PHOME substrate solution.

  • Immediately measure the fluorescence intensity kinetically for 10-15 minutes.

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]

Signaling Pathway and Experimental Workflow

sEH_Inhibition_Pathway cluster_0 Arachidonic Acid Metabolism cluster_1 Therapeutic Intervention Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Arachidonic_Acid->CYP450 EETs EETs (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Piperazine_sEH_Inhibitor Piperazine-based sEH Inhibitor Piperazine_sEH_Inhibitor->sEH Inhibition

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

sEH_Assay_Workflow Start Start Compound_Synthesis Synthesis of Piperazine Amide Derivatives Start->Compound_Synthesis Compound_Purification Purification and Characterization Compound_Synthesis->Compound_Purification Assay_Setup Prepare Assay Plate with Buffer, Enzyme, and Inhibitor Compound_Purification->Assay_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_incubation Reaction_Initiation Add Fluorogenic Substrate (PHOME) Pre_incubation->Reaction_Initiation Fluorescence_Reading Kinetic Measurement of Fluorescence (Ex/Em: 330/465 nm) Reaction_Initiation->Fluorescence_Reading IC50_Calculation Data Analysis and IC50 Determination Fluorescence_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: sEH Inhibition Assay Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Boc deprotection of 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Boc deprotection of this compound?

A1: The most common and effective methods for removing the Boc (tert-butyloxycarbonyl) protecting group from this compound involve acidic conditions. The two most widely used reagent systems are Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[1][2]

Q2: My Boc deprotection reaction is incomplete. What are the likely causes and how can I resolve this?

A2: Incomplete deprotection is a frequent issue that can be attributed to several factors:

  • Insufficient Acid: The amount of acid may be inadequate to fully drive the reaction. Increasing the equivalents of TFA or using a higher concentration of HCl in dioxane can help.[1]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is recommended to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed.[1]

  • Low Temperature: While some protocols start at 0 °C to control the initial exotherm, the reaction should typically be allowed to warm to room temperature. For stubborn substrates, a moderate increase in temperature (e.g., to 40-50 °C) might be necessary.[1]

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its exposure to the acidic reagent. Trying a different solvent system to improve solubility can be beneficial.[1]

Q3: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?

A3: A primary side reaction during acidic Boc deprotection is the alkylation of the deprotected amine or other nucleophilic sites by the tert-butyl cation generated during the reaction. To mitigate this, scavengers such as triisopropylsilane (TIS) or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.[3] Additionally, if other acid-sensitive functional groups are present in the molecule, harsh acidic conditions might lead to their degradation. In such cases, using milder deprotection methods is advisable.[1]

Q4: What is the best work-up procedure following an acidic Boc deprotection of this compound?

A4: A proper work-up is crucial for isolating the deprotected piperazine-2-carboxylic acid. A typical procedure involves:

  • Removal of Volatiles: After the reaction is complete, the solvent and excess acid are removed under reduced pressure.[1]

  • Basification: The residue is dissolved in water or a suitable solvent, and the pH is carefully adjusted to be basic (pH > 7) using a base like saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] This step is critical to neutralize the acid and convert the product to its free amine form.

  • Extraction: The aqueous layer is then extracted multiple times with an organic solvent (e.g., DCM) to isolate the deprotected product.[1]

  • Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the final product.[1]

Q5: Are there any milder alternatives to TFA or HCl for this deprotection?

A5: Yes, for substrates with acid-sensitive groups, milder deprotection methods can be employed. These include:

  • Lewis Acids: Certain Lewis acids can facilitate Boc deprotection under less harsh conditions than strong Brønsted acids.[1]

  • Oxalyl Chloride in Methanol: This system offers a mild alternative for the selective deprotection of N-Boc groups at room temperature.[1][4]

  • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for an acid catalyst.[1][5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS and prolong the reaction time. A moderate increase in temperature (e.g., to 40-50°C) can be considered.[1]
Insufficient amount of acid.Increase the equivalents of the acidic reagent (e.g., TFA or HCl solution).[1]
Poor solubility of the starting material.Try a different solvent system in which the starting material is more soluble.[1]
Low Yield Side reactions due to harsh conditions.Lower the reaction temperature and/or consider using a milder deprotection reagent.[1]
Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[1]
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or using the salt directly in the next step if compatible.[1]
Purification Difficulties Product is an oil or difficult to crystallize.Consider converting the product to a more crystalline salt form (e.g., fumarate or citrate) to aid in purification and handling.[1]
Co-elution with byproducts during chromatography.Optimize the chromatography conditions (e.g., solvent system, stationary phase). Derivatization of the product might also aid in separation.

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally effective method for N-Boc deprotection.[1]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine-2-carboxylic acid.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is difficult to handle.[1]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected product may precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 times the volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Data Summary

The following table summarizes typical reaction conditions for the acidic deprotection of N-Boc protected piperazines.

ReagentConcentrationSolventTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temperature1-4 hours[1]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature1-3 hours[1]

Visualizations

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Boc_Protected_Amine This compound Protonated_Intermediate Protonated Intermediate Boc_Protected_Amine->Protonated_Intermediate + H⁺ Acid H⁺ (from TFA or HCl) Deprotected_Amine Piperazine-2-carboxylic acid Isobutylene Isobutylene CO2 CO₂ Protonated_Intermediate->Deprotected_Amine - Isobutylene, - CO₂ Protonated_Intermediate->Isobutylene Protonated_Intermediate->CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

experimental_workflow Start Start Dissolve_Substrate Dissolve Boc-protected piperazine in anhydrous solvent Start->Dissolve_Substrate Cool_Solution Cool solution to 0 °C Dissolve_Substrate->Cool_Solution Add_Acid Slowly add acid (TFA or HCl solution) Cool_Solution->Add_Acid React Stir at room temperature for 1-4 hours Add_Acid->React Monitor_Reaction Reaction Complete? React->Monitor_Reaction Monitor_Reaction->React No, continue stirring Workup Work-up: 1. Remove volatiles 2. Basify 3. Extract Monitor_Reaction->Workup Yes Isolate_Product Dry and concentrate to obtain product Workup->Isolate_Product End End Isolate_Product->End

Caption: General experimental workflow for Boc deprotection.

troubleshooting_workflow Start Incomplete Deprotection Check_Conditions Check Reaction Conditions: - Acid Equivalents? - Reaction Time? - Temperature? Start->Check_Conditions Adjust_Conditions Adjust conditions: - Increase acid - Extend time - Increase temperature Check_Conditions->Adjust_Conditions Incorrect Check_Solubility Is starting material fully soluble? Check_Conditions->Check_Solubility Correct Adjust_Conditions->Check_Solubility Change_Solvent Change to a more suitable solvent system Check_Solubility->Change_Solvent No Consider_Milder_Methods Consider alternative milder deprotection methods Check_Solubility->Consider_Milder_Methods Yes Success Successful Deprotection Change_Solvent->Success Consider_Milder_Methods->Success

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

References

Technical Support Center: Synthesis of 4-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-Boc-piperazine-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 4-Boc-piperazine-2-carboxylic acid.

Issue 1: Low Yield of 4-Boc-piperazine-2-carboxylic acid

Question: I am getting a very low yield of my desired product. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. Below is a systematic guide to troubleshoot this issue.

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure that the molar ratio of di-tert-butyl dicarbonate (Boc₂O) to piperazine-2-carboxylic acid is appropriate. While a slight excess of Boc₂O is often used, a large excess can promote the formation of the di-Boc byproduct.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

    • Reaction Temperature: The reaction is typically carried out at room temperature.[1] Significantly lower temperatures may slow down the reaction rate, while higher temperatures can increase the formation of side products.

  • Hydrolysis of Boc Anhydride:

    • Boc anhydride is sensitive to moisture. The presence of water in the reaction mixture will lead to its hydrolysis, reducing the amount available for the reaction and thereby lowering the yield.[1]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1]

  • Suboptimal pH:

    • The Boc protection of amines is typically carried out under basic conditions. The pH of the reaction mixture should be maintained in the optimal range (usually pH 9-10) to ensure the deprotonation of the amine and facilitate the reaction. A buffer solution, such as sodium carbonate and sodium bicarbonate, can be used to maintain the pH.[2]

  • Work-up and Extraction Issues:

    • During the work-up, the product is typically extracted into an organic solvent after acidification of the aqueous layer.[2] Ensure the pH is adjusted correctly to protonate the carboxylic acid and make it soluble in the organic phase. Incomplete extraction will lead to product loss.

Issue 2: Presence of a Significant Amount of Di-Boc Byproduct

Question: My final product is contaminated with a significant amount of 1,4-bis-Boc-piperazine-2-carboxylic acid. How can I avoid this and purify my product?

Answer:

The formation of the di-Boc protected piperazine is a common side reaction.[3]

  • Minimizing Formation:

    • Control Stoichiometry: Carefully control the amount of Boc₂O used. Using a molar equivalent or only a slight excess of Boc₂O relative to the piperazine-2-carboxylic acid can help to minimize the formation of the di-Boc byproduct.[4]

    • Slow Addition: Adding the Boc₂O solution dropwise to the reaction mixture can help to maintain a low concentration of the reagent at any given time, favoring the mono-protection.

  • Purification:

    • Column Chromatography: The most effective way to remove the di-Boc byproduct is through silica gel column chromatography.[4] The difference in polarity between the mono-Boc and di-Boc compounds allows for their separation.

    • Recrystallization: Depending on the solvent system, recrystallization may also be a viable method for purification.

Issue 3: Racemization of the Chiral Center

Question: I am working with a specific enantiomer of piperazine-2-carboxylic acid, but I am observing racemization. How can I prevent this?

Answer:

Maintaining stereochemical integrity is crucial when working with chiral molecules.[1]

  • Temperature Control: Perform the reaction at low temperatures. Lowering the reaction temperature can help to minimize the risk of racemization at the stereogenic center.[1]

  • Base Selection: The choice of base can also influence racemization. Use a non-nucleophilic organic base if possible, and avoid excessively harsh basic conditions.

  • Reaction Time: Minimize the reaction time to what is necessary for completion to reduce the exposure of the chiral center to conditions that may cause racemization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 4-Boc-piperazine-2-carboxylic acid?

A1: The most common method is the selective N-protection of piperazine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3] The reaction is typically performed in a mixed solvent system, such as water and an organic solvent, under controlled pH conditions.[2]

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For TLC analysis, a suitable mobile phase would be a mixture of dichloromethane and methanol. The starting material, product, and any byproducts should have different Rf values.

Q3: What are the typical analytical methods used to confirm the purity and identity of the final product?

A3: The purity and identity of 4-Boc-piperazine-2-carboxylic acid are typically confirmed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[5]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[5]

Data Presentation

Table 1: Summary of Key Reaction Parameters and Outcomes
ParameterRecommended ConditionPotential Issue if DeviatedTroubleshooting Action
Boc₂O Stoichiometry 1.0 - 1.2 equivalentsFormation of di-Boc byproductUse column chromatography for purification
Reaction Temperature Room Temperature (or lower for chiral synthesis)Increased side reactions or racemizationMaintain temperature with a water bath
pH 9-10Low yieldUse a buffer and monitor pH
Solvent Purity AnhydrousHydrolysis of Boc₂O, leading to low yieldUse freshly dried solvents

Experimental Protocols

Protocol 1: Synthesis of 4-Boc-piperazine-2-carboxylic acid

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.

  • Dissolution of Starting Material: In a round-bottom flask, dissolve piperazine-2-carboxylic acid (1.0 eq) in a buffer solution of sodium carbonate and sodium bicarbonate in water.[2]

  • Addition of Boc₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in a suitable organic solvent (e.g., THF or Dioxane) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[2]

  • Work-up:

    • Once the reaction is complete, wash the mixture with a non-polar organic solvent (e.g., ether or hexane) to remove any unreacted Boc₂O.[2]

    • Carefully acidify the aqueous layer to a pH of 2-3 with a 1M HCl solution.[2]

    • Extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 4-Boc-piperazine-2-carboxylic acid.[4]

Protocol 2: Analytical Characterization
  • HPLC:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Detection: UV at 210 nm.

  • ¹H NMR:

    • Solvent: DMSO-d₆ or CDCl₃.

    • Expected Signals: Resonances for the Boc group protons (~1.4 ppm), piperazine ring protons, and the carboxylic acid proton.

  • LC-MS:

    • Use electrospray ionization (ESI) in positive mode to observe the [M+H]⁺ ion.

Visualizations

Reaction Scheme and Side Reaction

Reaction_Scheme cluster_main Main Reaction cluster_side Side Reaction Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid 4-Boc-piperazine-2-carboxylic acid 4-Boc-piperazine-2-carboxylic acid Piperazine-2-carboxylic acid->4-Boc-piperazine-2-carboxylic acid + Boc₂O (1.1 eq) 1,4-di-Boc-piperazine-2-carboxylic acid 1,4-di-Boc-piperazine-2-carboxylic acid 4-Boc-piperazine-2-carboxylic acid->1,4-di-Boc-piperazine-2-carboxylic acid + Excess Boc₂O

Caption: Synthesis of 4-Boc-piperazine-2-carboxylic acid and the formation of the di-Boc byproduct.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion check_moisture Were anhydrous conditions used? check_completion->check_moisture Yes increase_time Increase reaction time or temperature slightly. check_completion->increase_time No check_ph Was the pH of the reaction mixture optimal (9-10)? check_moisture->check_ph Yes use_dry Use anhydrous solvents and dry glassware. check_moisture->use_dry No check_workup Was the work-up and extraction performed correctly? check_ph->check_workup Yes adjust_ph Use a buffer and monitor pH. check_ph->adjust_ph No optimize_extraction Optimize extraction pH and solvent volume. check_workup->optimize_extraction No end Yield Improved check_workup->end Yes increase_time->check_completion use_dry->end adjust_ph->end optimize_extraction->end Critical_Parameters cluster_inputs Controllable Parameters cluster_outputs Experimental Outcomes Boc2O Boc₂O Stoichiometry Yield Yield Boc2O->Yield Purity Purity Boc2O->Purity affects di-Boc formation Temp Temperature Temp->Yield Temp->Purity Stereo Stereochemical Integrity Temp->Stereo low temp preserves chirality Moisture Moisture Control Moisture->Yield water hydrolyzes Boc₂O pH Reaction pH pH->Yield

References

Technical Support Center: Purification of 4-Boc-piperazine-2-carboxylic acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 4-Boc-piperazine-2-carboxylic acid. Researchers, scientists, and drug development professionals can utilize this resource to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of 4-Boc-piperazine-2-carboxylic acid.

Problem 1: Poor Separation or Co-elution of Impurities

Q: My target compound, 4-Boc-piperazine-2-carboxylic acid, is not separating well from impurities during chromatography. What can I do?

A: Poor separation can be due to several factors related to your chromatographic conditions. Here are some troubleshooting steps:

  • Optimize the Mobile Phase:

    • Normal-Phase Chromatography (Silica Gel): If you are using a non-polar mobile phase (e.g., hexane/ethyl acetate), try increasing the polarity of the eluent gradually. A gradient elution from a non-polar to a more polar solvent system can improve separation. For a related compound, N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, a gradient elution with ethyl acetate/hexane on silica gel has been used.[1]

    • Reverse-Phase Chromatography (C18): For polar compounds like carboxylic acids, reverse-phase chromatography is often effective.[2][3] If you are using a polar mobile phase (e.g., water/acetonitrile), try adjusting the gradient. Adding a small amount of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution for carboxylic acids.[2][3]

  • Change the Stationary Phase:

    • If optimizing the mobile phase on your current column is unsuccessful, consider switching to a different type of stationary phase. For a zwitterionic compound like 4-Boc-piperazine-2-carboxylic acid, ion-exchange chromatography can be a powerful alternative.[4][5]

  • Check for Column Overloading:

    • Injecting too much sample onto the column can lead to broad, overlapping peaks. Try reducing the sample concentration or injection volume.

Problem 2: Peak Tailing

Q: I am observing significant peak tailing for my compound. How can I resolve this?

A: Peak tailing is a common issue, especially with compounds that have both acidic (carboxylic acid) and basic (piperazine nitrogen) functionalities.

  • Mobile Phase Additives:

    • Normal-Phase: The basic nitrogen of the piperazine can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase can help to mitigate this issue by competing for the active sites on the silica.

    • Reverse-Phase: Tailing in reverse-phase chromatography can be due to interactions with residual silanols on the C18 column. The addition of an acidic modifier like TFA protonates the piperazine nitrogen, which can improve peak shape. Ensure the pH of your mobile phase is at least 2 units below the pKa of the carboxylic acid to maintain it in a single protonation state.[6]

  • Use of Specialized Columns: Consider using an end-capped reverse-phase column or a column specifically designed for the separation of basic compounds.

Problem 3: Low Recovery of the Product

Q: I am losing a significant amount of my product during the purification process. What could be the cause?

A: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation of the compound.

  • Irreversible Adsorption:

    • The zwitterionic nature of 4-Boc-piperazine-2-carboxylic acid can lead to strong interactions with the stationary phase. The same strategies to reduce peak tailing, such as adding mobile phase modifiers, can also improve recovery.

  • Compound Instability:

    • The Boc protecting group is sensitive to strong acids.[7] If you are using reverse-phase chromatography with a high concentration of TFA in the mobile phase, you might be partially cleaving the Boc group. It is advisable to use a low concentration of TFA (e.g., 0.1%) and to neutralize the collected fractions promptly if they are to be stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for purifying 4-Boc-piperazine-2-carboxylic acid?

A1: The optimal method depends on the nature of the impurities you are trying to remove.

  • Normal-Phase Chromatography (Silica Gel): This is a good starting point for general purification from less polar impurities. A gradient of ethyl acetate in hexane is a common mobile phase.

  • Reverse-Phase Chromatography (C18): This method is well-suited for separating polar compounds and is often used for final purification to achieve high purity. A water/acetonitrile gradient with a TFA modifier is a typical system.[2][3]

  • Ion-Exchange Chromatography: Due to the zwitterionic nature of the molecule, with both a carboxylic acid and a basic piperazine moiety, ion-exchange chromatography can offer high selectivity.[4][5]

Q2: Can I use flash chromatography for the purification?

A2: Yes, flash chromatography is a suitable technique for the preparative purification of 4-Boc-piperazine-2-carboxylic acid. Both normal-phase (silica gel) and reverse-phase (C18) flash chromatography can be employed.[2][8][9][10]

Q3: My compound "oiled out" instead of forming a solid after chromatography and solvent evaporation. What should I do?

A3: "Oiling out" is a common issue with Boc-protected amino acids. This happens when the compound separates from the solution as a liquid rather than a crystalline solid.

  • Try a different solvent system for evaporation: Co-evaporation with a solvent in which your compound is less soluble might help to induce solidification.

  • Recrystallization: If you obtain an oil, you can try to dissolve it in a minimal amount of a good solvent and then add a poor solvent dropwise until the solution becomes cloudy, then allow it to crystallize. Common solvent systems for recrystallization of Boc-amino acids include ethyl acetate/hexane and ethanol/water.

Q4: Is the Boc group stable during reverse-phase chromatography with TFA?

A4: The Boc group is acid-labile. While it is generally stable to the low concentrations of TFA (typically 0.1%) used in reverse-phase HPLC for analytical purposes, prolonged exposure or higher concentrations, especially during the evaporation of fractions, can lead to its removal. If Boc-group stability is a concern, consider using a different acidic modifier like formic acid or using a buffered mobile phase at a mildly acidic pH. Prompt neutralization of collected fractions is recommended.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol provides a general procedure for the purification of 4-Boc-piperazine-2-carboxylic acid using normal-phase flash chromatography.

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate (EtOAc) in hexane. The exact gradient will need to be optimized based on TLC analysis of the crude material.

  • Procedure:

    • Sample Preparation: Dissolve the crude 4-Boc-piperazine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel.

    • Column Equilibration: Equilibrate the silica gel column with the initial mobile phase composition (e.g., 10% EtOAc in hexane).

    • Sample Loading: Load the prepared sample onto the column.

    • Elution: Begin the elution with the initial mobile phase composition and gradually increase the percentage of ethyl acetate. The gradient can be linear or a step gradient.

    • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase Flash Chromatography

This protocol is suitable for the purification of polar compounds like 4-Boc-piperazine-2-carboxylic acid.[2][3]

  • Stationary Phase: C18-functionalized silica gel

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

  • Procedure:

    • Sample Preparation: Dissolve the crude material in a small volume of a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile or DMSO.

    • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

    • Sample Loading: Inject the dissolved sample onto the column.

    • Elution: Run a linear gradient, increasing the percentage of Solvent B to elute the compound. A typical gradient might be from 5% to 95% Solvent B over 20-30 column volumes.

    • Fraction Collection: Collect fractions and analyze them by analytical HPLC or TLC to determine which fractions contain the pure product.

    • Solvent Evaporation and Lyophilization: Combine the pure fractions. A significant portion of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution is typically lyophilized (freeze-dried) to obtain the purified product as a solid.

Data Presentation

Table 1: Example of Normal-Phase Chromatography Conditions and Results

ParameterCondition 1Condition 2
Stationary Phase Silica Gel (40-63 µm)Silica Gel (40-63 µm)
Column Dimensions 24 g24 g
Mobile Phase Hexane/Ethyl AcetateDichloromethane/Methanol
Gradient 10% to 80% EtOAc over 20 min0% to 10% MeOH over 25 min
Flow Rate 30 mL/min25 mL/min
Crude Loading 250 mg250 mg
Yield e.g., 85%e.g., 80%
Purity (by HPLC) e.g., >95%e.g., >97%

Table 2: Example of Reverse-Phase Chromatography Conditions and Results

ParameterCondition 1Condition 2
Stationary Phase C18 Silica Gel (40-63 µm)C18 Silica Gel (40-63 µm)
Column Dimensions 30 g30 g
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFAMethanol + 0.1% Formic Acid
Gradient 5% to 95% B over 25 min10% to 100% B over 30 min
Flow Rate 35 mL/min30 mL/min
Crude Loading 200 mg200 mg
Yield e.g., 90%e.g., 88%
Purity (by HPLC) e.g., >98%e.g., >98%

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Chromatographic Issue (e.g., Poor Separation, Peak Tailing, Low Recovery) check_method Is the appropriate chromatographic method being used? start->check_method np_path Normal Phase (Silica) check_method->np_path Yes rp_path Reverse Phase (C18) check_method->rp_path No, try Reverse Phase np_tailing Peak Tailing? np_path->np_tailing add_base Add basic modifier to mobile phase (e.g., 0.1% TEA) np_tailing->add_base Yes np_separation Poor Separation? np_tailing->np_separation No add_base->np_separation end Problem Resolved add_base->end optimize_np_gradient Optimize mobile phase gradient (e.g., increase polarity) np_separation->optimize_np_gradient Yes low_recovery Low Recovery? np_separation->low_recovery No optimize_np_gradient->low_recovery optimize_np_gradient->end rp_tailing Peak Tailing? rp_path->rp_tailing add_acid Add acidic modifier to mobile phase (e.g., 0.1% TFA) rp_tailing->add_acid Yes rp_separation Poor Separation? rp_tailing->rp_separation No add_acid->rp_separation add_acid->end optimize_rp_gradient Optimize mobile phase gradient rp_separation->optimize_rp_gradient Yes rp_separation->low_recovery No optimize_rp_gradient->low_recovery optimize_rp_gradient->end check_stability Check Boc group stability (if using strong acid). Consider alternative modifiers. low_recovery->check_stability Yes consider_alt Consider alternative method (e.g., Ion Exchange Chromatography) low_recovery->consider_alt No, still issues check_stability->consider_alt consider_alt->end

Caption: Troubleshooting workflow for chromatographic purification.

Logical Relationship of Purification Methods

PurificationMethods crude_product Crude 4-Boc-piperazine-2-carboxylic acid primary_purification Primary Purification crude_product->primary_purification normal_phase Normal-Phase Chromatography (Silica Gel) primary_purification->normal_phase Good for removing on-polar impurities reverse_phase Reverse-Phase Chromatography (C18) primary_purification->reverse_phase Good for polar compounds ion_exchange Ion-Exchange Chromatography primary_purification->ion_exchange Highly selective for zwitterionic compounds final_purification Final Purification / Polishing normal_phase->final_purification reverse_phase->final_purification ion_exchange->final_purification final_purification->reverse_phase Often used for final high-purity separation high_purity_product High Purity Product (>98%) final_purification->high_purity_product

Caption: Selection of chromatographic methods for purification.

References

Technical Support Center: Optimizing N-Boc-Piperazine Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize N-Boc-piperazine amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my N-Boc-piperazine amide coupling?

A1: The choice of coupling reagent is critical and depends on factors like the properties of your substrates, desired reaction speed, and cost.[1] Reagents are typically from one of three classes: uronium/aminium salts, phosphonium salts, or carbodiimides.[2]

  • Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These are highly efficient, leading to fast reaction times and high yields, often preferred for sterically hindered substrates.[2][3] HATU is known for rapid coupling with less epimerization, while COMU offers similar efficiency with the added benefit of water-soluble byproducts, simplifying purification.[2] However, uronium reagents can cause guanidinylation of the N-terminal amine as a side reaction, especially if used in excess.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, like PyBOP, offer high coupling efficiency with a low risk of racemization and do not produce carcinogenic byproducts.[2] They are an excellent choice for routine synthesis and are ideal for in situ activation, as they do not cause guanidinylation.

  • Carbodiimides (e.g., EDC, DIC): EDC and DIC are cost-effective and widely used.[2] EDC is particularly common because its urea byproduct is water-soluble, which simplifies purification.[1] However, carbodiimides can lead to a higher risk of racemization, which is typically suppressed by using additives like 1-hydroxybenzotriazole (HOBt) or Oxyma.[2]

Q2: Why is an additive like HOBt or NHS needed with EDC?

A2: Additives are used with carbodiimide coupling reagents like EDC to improve efficiency and minimize side reactions.[1] When a carboxylic acid is activated by EDC, it forms a highly reactive O-acylisourea intermediate.[4] This intermediate can rearrange or react undesirably. Additives like HOBt or N-hydroxysuccinimide (NHS) react with the O-acylisourea to form a more stable, amine-reactive ester.[4] This two-step process increases the overall efficiency of the coupling and, crucially, suppresses racemization.[2]

Q3: What is the role of the base in the coupling reaction, and which one should I use?

A3: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required in the coupling reaction.[1] Its primary roles are to neutralize any acid salts present (like EDC·HCl) and to maintain a basic pH to ensure the amine nucleophile (N-Boc-piperazine) is deprotonated and thus reactive.[4] DIPEA is a common choice due to its steric hindrance, which prevents it from competing with the desired amine in the reaction.[2]

Q4: Which solvent is best for N-Boc-piperazine amide coupling?

A4: The ideal solvent should dissolve all reactants and be anhydrous (water-free). The most commonly used solvents are aprotic polar solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[3] Acetonitrile (CH₃CN) has also been shown to be effective.[5] The choice may depend on the specific solubility of your carboxylic acid substrate. If solubility is an issue, consider a more polar solvent.[6]

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Possible Cause: Inefficient activation of the carboxylic acid.

    • Solution: Ensure your coupling reagent is not degraded. Use fresh, high-quality reagents.[4] For carbodiimides like EDC, ensure an additive (HOBt, NHS) is used.[3] Consider switching to a more powerful coupling reagent like HATU or COMU, especially for sterically hindered substrates.[3]

  • Possible Cause: Inactive amine.

    • Solution: Ensure the reaction is sufficiently basic to deprotonate the amine. Add an appropriate amount of a non-nucleophilic base like DIPEA (typically 2.0-2.5 equivalents).[3][4]

  • Possible Cause: Presence of water in the reaction.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the activated intermediates.[2]

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: While many couplings proceed at room temperature, some sterically hindered substrates may require gentle heating.[5] Conversely, if starting material decomposition is suspected, running the reaction at 0 °C may be beneficial, especially during the activation step.[3]

Problem 2: The reaction is slow or does not go to completion.

  • Possible Cause: Insufficient reactivity of the coupling partners.

    • Solution: Increase the concentration of the reactants. Using a slight excess (1.1-1.2 equivalents) of the amine or carboxylic acid (whichever is more accessible) can help drive the reaction to completion.[1][7]

  • Possible Cause: Coupling reagent is not reactive enough.

    • Solution: Switch to a faster coupling reagent. Uronium salts like HATU typically result in much shorter reaction times (1-3 hours) compared to EDC/HOBt (12-24 hours).[2]

  • Possible Cause: Steric hindrance.

    • Solution: Sterically demanding carboxylic acids or amines can significantly slow down the reaction. Using a highly reactive reagent like HATU or PyAOP is often effective for these cases.[3] You may also need to increase the reaction time or temperature.[5]

Problem 3: Difficulty purifying the final product.

  • Possible Cause: Byproducts from the coupling reagent are co-eluting with the product.

    • Solution: If using DCC, the dicyclohexylurea (DCU) byproduct is notoriously difficult to remove if it doesn't precipitate completely. Switching to EDC, where the urea byproduct is water-soluble and easily removed with an aqueous workup, is a common solution.[1][3] Alternatively, using COMU also generates water-soluble byproducts, simplifying purification.[2]

  • Possible Cause: Excess reagents remain.

    • Solution: An aqueous workup is typically effective. Washing the organic layer with a mild acid (e.g., dilute HCl) removes excess base and unreacted amine, while washing with a mild base (e.g., saturated NaHCO₃) removes unreacted carboxylic acid and additives like HOBt.[3]

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes typical reaction conditions and outcomes for coupling a generic carboxylic acid with N-Boc-piperazine. Yields are substrate-dependent and these values serve as a general guideline.

Coupling ReagentAdditiveBaseSolventTypical Time (h)Typical Yield (%)Key Considerations
EDC HOBtDIPEADMF or DCM4 - 2475 - 90Cost-effective; water-soluble urea byproduct simplifies purification.[3]
HATU NoneDIPEADMF1 - 685 - 98Highly efficient and rapid, especially for hindered substrates; minimizes racemization.[3][8]
PyBOP NoneDIPEADMF2 - 880 - 95High efficiency with a good safety profile; does not cause guanidinylation.[2]
COMU NoneDIPEADMF1 - 285 - 98High reactivity, similar to HATU; byproducts are water-soluble.[2][9]
Experimental Protocols

Protocol 1: General Amide Coupling using HATU

  • Preparation: Under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[2]

  • Coupling: Add N-Boc-piperazine (1.0-1.1 eq.) to the reaction mixture.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 1-3 hours.[2]

  • Workup: Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: General Amide Coupling using EDC/HOBt

  • Preparation: Dissolve the carboxylic acid (1.0 eq.), N-Boc-piperazine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.[1]

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.[3] Stir for 15-30 minutes at 0 °C.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDC.[3] Follow with a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualizations

G General Workflow for N-Boc-Piperazine Amide Coupling cluster_prep Preparation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent & Base (e.g., HATU, DIPEA) A->B C Stir for Activation (15-20 min @ RT) B->C D Add N-Boc-Piperazine C->D Nucleophilic Attack E Stir until Completion (1-24h, Monitor by LC-MS) D->E F Quench & Dilute with Organic Solvent E->F G Aqueous Washes (Acid, Base, Brine) F->G H Dry, Concentrate & Purify (Column Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for amide coupling.[2]

G Troubleshooting Decision Tree: Low Yield Start Low Yield Observed Q1 Is Starting Material Consumed (by TLC/LCMS)? Start->Q1 A1 No: Incomplete Reaction Q1->A1 No A2 Yes: Decomposition or Workup Loss Q1->A2 Yes S1 Check Reagent Quality (Coupling agent, Base) A1->S1 S2 Increase Reaction Time or Temperature A1->S2 S3 Switch to a More Reactive Coupling Agent (e.g., EDC -> HATU) A1->S3 S4 Check for Product Solubility in Wash Steps A2->S4 S5 Lower Reaction Temperature A2->S5 S6 Ensure Anhydrous Conditions A2->S6

Caption: Troubleshooting logic for addressing low reaction yields.

References

Preventing racemization during piperazine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during the synthesis of chiral piperazine derivatives, ensuring the stereochemical integrity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral piperazine derivatives?

A1: Racemization is the conversion of a pure, single enantiomer (a specific 3D stereoisomer) into a mixture containing both of its enantiomers.[1] In the context of synthesizing piperazine derivatives, this often occurs at a chiral carbon atom, particularly one that is adjacent to a carbonyl group, such as in piperazine-2-carboxylic acid. When the carboxylic acid is activated for amide bond formation, the proton on this adjacent chiral carbon (the α-carbon) becomes acidic.[1][2] If this proton is removed by a base, a planar, achiral intermediate (an enolate or azlactone) can form, leading to a loss of the original stereochemistry.[1] This is a significant concern because the biological activity, therapeutic efficacy, and safety of a drug molecule are often dependent on its precise 3D structure. The presence of the undesired stereoisomer can lead to reduced potency or unforeseen side effects.[1][3]

Q2: What is the primary chemical mechanism responsible for racemization during amide coupling reactions involving chiral piperazine carboxylic acids?

A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids, including piperazine carboxylic acids, is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This happens when the activated carboxyl group cyclizes. The proton at the chiral α-carbon of this oxazolone ring is highly acidic and is easily removed by a base in the reaction mixture.[1] The resulting achiral intermediate can then be attacked by an amine nucleophile, producing a mixture of both stereoisomers.[1] A less common, but still possible, pathway is direct enolization, which involves the direct removal of the α-proton from the activated acid by a strong base.[1][2]

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several experimental factors are critical in controlling the extent of racemization. The most important are:

  • Coupling Reagents & Additives: The choice of activating agent is paramount. Carbodiimides like DCC or EDC used alone can lead to significant racemization.[4] The use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial as they form active esters that are less prone to racemization.[1][4][5] Modern onium salts like HATU, HBTU, and COMU are generally more efficient and lead to less racemization.[4]

  • Base: The strength and steric hindrance of the base used are important. Strong, non-sterically hindered bases like triethylamine (TEA) can increase the rate of racemization.[1] Sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) are generally preferred.[6]

  • Temperature: The rate of racemization increases with temperature.[1][7] Performing the coupling reaction at low temperatures (e.g., starting at 0 °C) is a critical strategy to minimize loss of stereochemical integrity.[1]

  • Solvent: The choice of solvent can influence the stability of intermediates that lead to racemization. Polar, protic solvents can sometimes stabilize charged, achiral intermediates, thereby promoting racemization. Non-polar, aprotic solvents are often preferred.

  • Pre-activation Time: Allowing the activated carboxylic acid to sit for an extended period before adding the amine increases the opportunity for the formation of the problematic oxazolone intermediate.[1]

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Solution
Significant amount of the undesired stereoisomer detected by chiral HPLC. Use of a carbodiimide reagent (e.g., DCC, EDC) without an additive.Always use an additive like HOBt, HOAt, or OxymaPure when using carbodiimides.[4][6] Alternatively, switch to an onium salt coupling reagent like HATU, HCTU, or COMU, which are known for lower racemization rates.[1]
Racemization is still observed even with an onium salt reagent (e.g., HBTU). The base used is too strong or not sterically hindered (e.g., triethylamine).Switch to a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) or collidine.[1][6]
The coupling reaction is being run at room temperature or higher. Elevated temperature increases the rate of racemization.[1]Perform the coupling at a lower temperature. It is recommended to start the reaction at 0 °C and allow it to slowly warm to room temperature only if necessary.[1]
A long pre-activation step is being performed before adding the amine. Extended pre-activation time allows the activated acid to form the oxazolone intermediate.[1]Minimize the pre-activation time to 1-5 minutes.[1] Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1]
Racemization occurs at a chiral center on the piperazine ring itself, alpha to a ring nitrogen. The reaction conditions (e.g., strong base, high temperature) are promoting epimerization at the piperazine core.This can occur via the formation of an enamine or through direct deprotonation/reprotonation. Carefully control the reaction conditions by using weaker bases, lower temperatures, and minimizing reaction times.

Data Presentation

The choice of coupling reagent and additive combination significantly impacts the preservation of stereochemical integrity. The following table summarizes the general trends in racemization observed for various coupling conditions. Lower percentages indicate a better retention of stereochemistry.

Coupling Reagent Additive Typical Racemization (%) Notes
DCC / DICNoneHighNot recommended for chiral substrates without an additive.[4]
DCC / DICHOBtLowA classic combination that significantly suppresses racemization.[4][8]
DCC / DICHOAtVery LowHOAt is generally superior to HOBt in suppressing racemization.
EDCHOBtLowWater-soluble carbodiimide, good for aqueous extractions.[4][6]
HBTU / TBTU-LowEfficient coupling reagents with low racemization, further reduced with HOBt.[4]
HATU-Very LowHighly reactive and known for very low levels of racemization due to the HOAt moiety.[4]
COMU-Very LowBased on OxymaPure, an excellent alternative to HOBt/HOAt-based reagents.[1]

Note: Absolute values for racemization can vary significantly based on the specific substrates, base, solvent, and temperature used.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is designed to minimize racemization during the formation of an amide bond with a chiral piperazine carboxylic acid.[1]

Materials:

  • N-protected chiral piperazine carboxylic acid (e.g., N-Boc-piperazine-2-carboxylic acid) (1.0 eq)

  • Amine component (1.0-1.2 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.0-1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected chiral piperazine carboxylic acid (1.0 eq) and the amine component (1.0-1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.0-1.1 eq) to the cooled solution.

  • Add DIPEA (2.0 eq) dropwise to the mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Quantifying Stereochemical Purity by Chiral HPLC

This protocol provides a general guideline for developing a method to quantify the enantiomeric or diastereomeric excess of your product.

Materials:

  • Crude or purified product sample

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC-grade solvents (e.g., hexanes, isopropanol, ethanol)

  • HPLC system with a UV detector

Procedure:

  • Method Development: Develop a suitable isocratic mobile phase (e.g., a mixture of hexanes and isopropanol) that provides baseline separation of the desired and undesired stereoisomers. The optimal solvent ratio and flow rate will need to be determined empirically for each specific compound.

  • Sample Preparation: Dissolve a small amount of your product in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the chiral column.

  • Data Acquisition: Run the analysis and record the chromatogram.

  • Quantification: Identify the peaks corresponding to the desired and undesired stereoisomers. Integrate the peak areas for both.

  • Calculation: Calculate the enantiomeric excess (ee%) or diastereomeric excess (de%) using the following formula: ee% (or de%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Visualizations

Racemization_Mechanism cluster_0 Desired Pathway: Amide Formation cluster_1 Racemization Pathway ChiralAcid Chiral Piperazine Carboxylic Acid ActivatedEster Activated Ester (less prone to racemization) ChiralAcid->ActivatedEster + Coupling Reagent + Additive (e.g., HOAt) Product Desired Enantiomer (Product) ActivatedEster->Product + Amine Oxazolone 5(4H)-Oxazolone Intermediate ActivatedEster->Oxazolone Cyclization (favored by no additives, high temp, strong base) ActivatedEster->Oxazolone AchiralIntermediate Achiral Intermediate (Planar) Oxazolone->AchiralIntermediate -H⁺ (Base) RacemicProduct Racemic Mixture (Product + Undesired Enantiomer) AchiralIntermediate->RacemicProduct + Amine

Caption: Primary racemization pathway via an oxazolone intermediate.

Troubleshooting_Workflow Start Racemization Observed? ReagentCheck Using carbodiimide (DCC/EDC) alone? Start->ReagentCheck Yes Recheck Re-evaluate Stereopurity Start->Recheck No AddAdditive Action: Add HOBt/HOAt or switch to HATU/COMU ReagentCheck->AddAdditive Yes BaseCheck Using strong base (e.g., TEA)? ReagentCheck->BaseCheck No AddAdditive->Recheck ChangeBase Action: Switch to hindered base (DIPEA) or weaker base (NMM) BaseCheck->ChangeBase Yes TempCheck Reaction at RT or elevated temp? BaseCheck->TempCheck No ChangeBase->Recheck LowerTemp Action: Run reaction at low temperature (0 °C) TempCheck->LowerTemp Yes TempCheck->Recheck No LowerTemp->Recheck

Caption: Decision tree for troubleshooting racemization issues.

References

Troubleshooting low yields in 4-Boc-piperazine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Boc-piperazine-2-carboxylic acid.

Troubleshooting Low Yields and Purity Issues

This section addresses common problems encountered during the synthesis of 4-Boc-piperazine-2-carboxylic acid, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of 4-Boc-piperazine-2-carboxylic acid?

Answer: Low yields in the synthesis of 4-Boc-piperazine-2-carboxylic acid can often be attributed to several critical factors:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's efficiency. For instance, in the Boc protection step, a non-nucleophilic organic base in an anhydrous aprotic solvent is often preferred to minimize side reactions.

  • Formation of Byproducts: A common issue is the formation of the di-protected byproduct, 1,4-di-Boc-piperazine-2-carboxylic acid, which consumes the starting material and complicates purification.

  • Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time, inadequate temperature, or poor solubility of the starting materials.

  • Product Loss During Workup and Purification: The product may be lost during aqueous workup if the pH is not carefully controlled, or during column chromatography due to co-elution with impurities.

Question 2: I am observing a significant amount of a non-polar byproduct in my crude reaction mixture. What is it likely to be and how can I minimize its formation?

Answer: The most probable non-polar byproduct is 1,4-di-Boc-piperazine-2-carboxylic acid. This occurs when both nitrogen atoms of the piperazine ring are protected with a Boc group.

Strategies to Minimize Di-Boc Formation:

  • Stoichiometry Control: Carefully control the stoichiometry of the Boc-anhydride. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Adding the Boc-anhydride slowly to the reaction mixture can also favor mono-protection.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for mono-protection.

  • Choice of Base: A bulky, non-nucleophilic base can sterically hinder the second Boc protection.

Question 3: How can I effectively remove the 1,4-di-Boc-piperazine-2-carboxylic acid byproduct during purification?

Answer: The difference in polarity between the mono-Boc and di-Boc products allows for separation by column chromatography.

  • Column Chromatography: A silica gel column with a gradient elution system is typically effective. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity to elute the more polar mono-Boc product after the non-polar di-Boc byproduct has been washed off.

  • Crystallization: In some cases, careful crystallization may be employed to separate the two compounds, exploiting differences in their solubility.

Question 4: My reaction seems to stall before all the starting material is consumed. What can I do to drive the reaction to completion?

Answer: A stalled reaction can be addressed by:

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.

  • Increasing Reaction Time: If the reaction is proceeding slowly, extending the reaction time may be necessary.

  • Adjusting Temperature: Gently heating the reaction mixture could increase the reaction rate, but be cautious as this might also promote byproduct formation.

  • Solvent Choice: Ensure your solvent can adequately dissolve all reactants. If solubility is an issue, consider a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for Boc protection of piperazine-2-carboxylic acid?

A1: A common and effective method involves reacting piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base and solvent. The choice of base and solvent is crucial for achieving high yield and selectivity for the mono-protected product.

Q2: Which analytical techniques are recommended for characterizing the final product and identifying impurities?

A2: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should be followed. Boc-anhydride can be an irritant, and many organic solvents are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Representative Yields of 4-Boc-piperazine-2-carboxylic acid under Various Reaction Conditions

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Triethylamine (2.0)Dichloromethane (DCM)0 to RT126590
2Diisopropylethylamine (DIPEA) (2.0)Dichloromethane (DCM)0 to RT127595
3Sodium Bicarbonate (2.0)Dioxane/Water (1:1)RT245585
4Diisopropylethylamine (DIPEA) (2.0)Tetrahydrofuran (THF)0 to RT167293

Note: The data in this table is representative and intended for illustrative purposes. Actual yields and purities may vary depending on the specific experimental setup and the scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-Boc-piperazine-2-carboxylic acid

  • Dissolution: Dissolve piperazine-2-carboxylic acid (1.0 eq) in a mixture of dioxane and water (1:1).

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any di-Boc byproduct.

    • Acidify the aqueous layer to pH 3-4 with a cold 1M HCl solution.

    • Extract the product with ethyl acetate.

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Visualizations

Synthesis_Pathway start Piperazine-2-carboxylic acid reaction Boc Protection start->reaction boc_anhydride Di-tert-butyl dicarbonate (Boc)2O boc_anhydride->reaction base Base (e.g., DIPEA) base->reaction solvent Solvent (e.g., DCM) solvent->reaction product 4-Boc-piperazine-2-carboxylic acid byproduct 1,4-Di-Boc-piperazine-2-carboxylic acid reaction->product Desired Product reaction->byproduct Side Product

Caption: Synthetic pathway for 4-Boc-piperazine-2-carboxylic acid.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) check_reagents->analyze_crude byproduct_issue Significant Byproduct Formation? analyze_crude->byproduct_issue incomplete_rxn Incomplete Reaction? byproduct_issue->incomplete_rxn No adjust_stoichiometry Adjust (Boc)2O Stoichiometry byproduct_issue->adjust_stoichiometry Yes optimize_purification Optimize Purification (Column Chromatography, Crystallization) incomplete_rxn->optimize_purification No increase_time_temp Increase Reaction Time or Temperature incomplete_rxn->increase_time_temp Yes end Improved Yield and Purity optimize_purification->end change_conditions Modify Reaction Conditions (Temp, Base, Solvent) adjust_stoichiometry->change_conditions change_conditions->end increase_time_temp->end

Caption: Troubleshooting workflow for low yield synthesis.

Side_Reactions start Piperazine-2-carboxylic acid boc_anhydride + (Boc)2O mono_boc 4-Boc-piperazine-2-carboxylic acid (Desired Product) start->mono_boc 1 eq (Boc)2O di_boc 1,4-Di-Boc-piperazine-2-carboxylic acid (Byproduct) mono_boc->di_boc + (Boc)2O (Excess)

Caption: Main side reaction in Boc protection.

Navigating the Nuances of Acidic Conditions for 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, ensuring its stability and managing its deprotection under acidic conditions is paramount for successful experimental outcomes. This technical support center provides a comprehensive guide to troubleshooting common challenges, understanding the compound's stability, and implementing robust experimental protocols.

Troubleshooting Guide & FAQs

This section addresses frequently encountered issues during the handling and deprotection of this compound in acidic environments.

Q1: My Boc deprotection of this compound is incomplete. What are the possible causes and how can I resolve this?

A1: Incomplete deprotection is a common hurdle. Several factors can contribute to this issue:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group's cleavage is acid-catalyzed. If the acidic conditions are too mild, the reaction may not proceed to completion.

  • Steric Hindrance: The molecular structure surrounding the Boc-protected amine can impede the access of the acid, slowing down the deprotection process.

  • Reaction Time and Temperature: The reaction may require more time or a moderate increase in temperature to achieve full deprotection.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

Troubleshooting Steps:

  • Increase Acid Concentration: Employing a higher concentration of trifluoroacetic acid (TFA) or using a solution of 4M HCl in dioxane is often effective.

  • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue until the starting material is consumed.

  • Optimize Temperature: A modest increase in temperature (e.g., to 40-50°C) can enhance the reaction rate, but should be done cautiously to avoid side reactions.

  • Improve Solubility: Select a solvent system in which the starting material is more soluble.

Q2: I am observing significant side product formation during the acidic deprotection. What are the likely side reactions and how can I minimize them?

A2: The primary culprit for side reactions is the formation of a reactive tert-butyl cation during Boc cleavage. This cation can lead to:

  • tert-Butylation: Alkylation of nucleophilic functional groups within your molecule.

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile moieties (e.g., esters, acetals), they may be cleaved under the harsh deprotection conditions.

  • Ring Fragmentation: In some cases, strong acidic conditions can lead to the fragmentation of the piperazine ring.

Minimization Strategies:

  • Use Scavengers: Introduce "scavenger" molecules that can trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and water.

  • Milder Deprotection Methods: If your substrate is particularly sensitive, consider using milder acidic conditions or alternative deprotection strategies.

  • Control Reaction Conditions: Carefully manage the reaction temperature and time to reduce the likelihood of side reactions.

Q3: The work-up of my deprotection reaction is proving difficult, and I'm experiencing low yield. What are the best practices for work-up?

A3: A proper work-up is crucial for isolating the deprotected product in high purity and yield. Key steps include:

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Basification: Neutralize the remaining acid by adding a base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to isolate the deprotected product.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt like sodium sulfate (Na₂SO₄), and then concentrate under reduced pressure.

Q4: Are there alternative, milder conditions for the deprotection of this compound if my substrate is sensitive to strong acids?

A4: Yes, for substrates with acid-sensitive functional groups, milder deprotection methods can be employed. These include using Lewis acids under controlled conditions or exploring alternative protecting groups that are cleaved under non-acidic conditions if the synthesis plan allows.

Q5: How can I effectively monitor the progress of the deprotection reaction?

A5: Regular monitoring is key to determining the reaction's endpoint and avoiding unnecessary exposure to harsh conditions.

  • Thin Layer Chromatography (TLC): A quick and straightforward method to visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any side products, and can be used for quantitative analysis of the reaction progress.

Quantitative Stability Data

While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively published in tabular format, the stability is inversely proportional to the strength of the acid and the temperature. The following table provides a representative overview of the expected stability based on general principles of Boc group lability.

Acidic ConditionTemperature (°C)TimeExpected Stability of this compound
20% TFA in DCM0 - 2530 min - 2 hLow (rapid deprotection expected)
4M HCl in Dioxane251 - 3 hLow (efficient deprotection expected)
1M HCl (aqueous)25> 12 hModerate to Low (slower deprotection)
pH 4 (aqueous buffer)2524 hHigh (minimal deprotection)
pH 2 (aqueous buffer)2524 hModerate (slow degradation may occur)

Note: This table provides qualitative estimates. Actual stability will depend on the specific reaction conditions and the presence of other functional groups. It is crucial to monitor the reaction progress empirically.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product is problematic.

Materials:

  • This compound

  • 4M HCl in Dioxane solution

  • Methanol or Dioxane (as solvent)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected product may precipitate.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

Protocol 3: HPLC Method for Monitoring Deprotection

A general High-Performance Liquid Chromatography (HPLC) method can be adapted to monitor the deprotection of this compound.

Chromatographic Conditions (starting point for optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute the deprotected, more polar product, followed by the starting material. A typical gradient might be 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a mixture of mobile phase A and B.

  • Filter the sample if necessary before injecting it into the HPLC system.

Diagrams

Troubleshooting_Workflow start Incomplete Deprotection? check_acid Check Acid Strength/ Concentration start->check_acid Yes check_time_temp Review Reaction Time/ Temperature start->check_time_temp check_solubility Assess Substrate Solubility start->check_solubility side_reactions Side Reactions Observed? start->side_reactions No increase_acid Increase Acid Conc./ Use Stronger Acid check_acid->increase_acid increase_time_temp Extend Time/ Increase Temp. check_time_temp->increase_time_temp change_solvent Change Solvent System check_solubility->change_solvent increase_acid->side_reactions monitor Monitor by TLC/LC-MS increase_acid->monitor increase_time_temp->side_reactions increase_time_temp->monitor change_solvent->monitor use_scavengers Add Scavengers (e.g., TIS) side_reactions->use_scavengers Yes side_reactions->monitor No use_scavengers->monitor milder_conditions Consider Milder Conditions milder_conditions->monitor monitor->start No complete Reaction Complete monitor->complete Yes

Caption: Troubleshooting workflow for Boc deprotection.

Boc_Deprotection_Pathway Boc_Piperazine This compound Protonated_Boc Protonated Boc-Piperazine Boc_Piperazine->Protonated_Boc + H+ (Acid) Carbocation tert-Butyl Cation + CO2 + Piperazine-2-carboxylic acid Protonated_Boc->Carbocation Cleavage Deprotected_Product Piperazine-2-carboxylic acid (as salt) Carbocation->Deprotected_Product Side_Product tert-Butylated Side Product Carbocation->Side_Product Alkylation of Nucleophile Trapped_Cation Trapped Cation Carbocation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Boc deprotection and side reaction pathway.

Technical Support Center: Dicyclohexylcarbodiimide (DCC) Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting DCC coupling reactions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of the dicyclohexylurea (DCU) byproduct from your experiments.

Frequently Asked Questions (FAQs)

Q1: What is dicyclohexylurea (DCU) and why is its removal a common issue in DCC coupling reactions?

A1: Dicyclohexylurea (DCU) is a byproduct formed during amide or ester bond formation when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[1][2] The reaction involves the activation of a carboxylic acid by DCC, which then reacts with an amine or alcohol.[2][3] During this process, DCC is converted into the chemically inert DCU.[1][3] The primary challenge in removing DCU stems from its low solubility in many common organic solvents, which can lead to product contamination and complicate the purification process.[1][2][4]

Q2: What are the primary strategies for removing DCU from a reaction mixture?

A2: The most effective strategies for DCU removal leverage its poor solubility. The main techniques include:

  • Precipitation and Filtration: This is the most common method. DCU is often insoluble in the reaction solvent (e.g., dichloromethane, acetonitrile) and precipitates out, allowing for its removal by filtration.[1][5][6]

  • Recrystallization: This technique can be used to purify the desired product, leaving the more soluble DCU in the mother liquor.[4]

  • Solvent Trituration/Washing: Washing the crude product with a solvent in which DCU is sparingly soluble can effectively remove it.[4]

  • Chromatography: While filtration is often sufficient, column chromatography can be used to remove any remaining traces of DCU.[5]

Q3: How does the choice of reaction solvent affect DCU removal?

A3: The choice of solvent is critical. Solvents in which DCU has low solubility are ideal for promoting its precipitation during the reaction, simplifying its removal by filtration.[5][6] Acetonitrile and carbon tetrachloride are noted as excellent solvents for DCC coupling because DCU is much less soluble in them compared to dichloromethane (DCM) or chloroform.[5][6]

Q4: Are there alternative coupling reagents that avoid the formation of DCU?

A4: Yes, several alternatives to DCC are available that generate more soluble byproducts, simplifying the workup process.[7][8][9]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): The urea byproduct of EDC is water-soluble, making it easily removable with an aqueous workup.[4][8][9][10]

  • N,N'-Diisopropylcarbodiimide (DIC): The byproduct, diisopropylurea (DIU), is generally more soluble in organic solvents than DCU, which can facilitate purification, particularly in solid-phase peptide synthesis.[9][11]

  • Uronium/Aminium and Phosphonium Salt Reagents (e.g., HATU, HBTU, PyBOP): These reagents are highly efficient and produce byproducts that are typically soluble in common solvents, making them popular choices in modern peptide synthesis.[7][12]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
DCU remains in the product after filtration. The reaction solvent has some solubility for DCU.Concentrate the reaction mixture and redissolve it in a solvent where DCU is less soluble, such as diethyl ether, then filter again.[5][6] Chilling the solution can further decrease DCU solubility.[5][11]
Product co-precipitates with DCU. The product has low solubility in the reaction solvent.Dissolve the crude mixture in a solvent that solubilizes the product but not the DCU, and then filter.[8] Alternatively, use a different reaction solvent where the product is more soluble.
Low product yield after DCU removal. Product was lost during filtration or washing steps.Wash the collected DCU precipitate with a minimal amount of cold reaction solvent to recover any entrained product.[1]
N-acylurea byproduct is formed. Intramolecular rearrangement of the O-acylisourea intermediate.The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress the formation of N-acylurea by forming an active ester intermediate.[3][7][13]

Data Presentation

Table 1: Solubility of Dicyclohexylurea (DCU) in Various Solvents

SolventSolubilityNotes
WaterInsoluble (<1%)[4][14][15]
Dichloromethane (DCM)Sparingly SolubleDCU often precipitates from DCM, but some may remain in solution.[2][10]
AcetonitrileSparingly SolubleA good solvent for precipitating DCU.[5][6][16]
Diethyl EtherSparingly SolubleUseful for precipitating DCU from a concentrated reaction mixture.[5][17]
EthanolSoluble (especially when warm)[14][18][19]
AcetoneSoluble[5][14]
Dimethyl Sulfoxide (DMSO)Soluble[14][18]
ChloroformSoluble[2][4]
HexaneInsoluble[4]

Note: Solubility can be temperature-dependent, with many organic solvents showing increased solubility at higher temperatures.[14]

Experimental Protocols

Protocol 1: DCU Removal by Precipitation and Filtration

This protocol is a general procedure for removing DCU from a DCC coupling reaction in an organic solvent like dichloromethane (DCM).

Materials:

  • Reaction mixture containing the product and precipitated DCU

  • Büchner funnel and filter paper

  • Filter flask

  • Vacuum source

  • Cold reaction solvent (e.g., DCM)

Procedure:

  • Cool the Reaction Mixture: Upon completion of the reaction, cool the mixture in an ice bath to further decrease the solubility of DCU and maximize its precipitation.[11]

  • Set up Filtration Apparatus: Assemble a Büchner funnel with a properly sized piece of filter paper on a filter flask connected to a vacuum source.[1]

  • Filter the Mixture: Pour the cooled reaction mixture into the Büchner funnel under vacuum to separate the precipitated DCU.[1][20]

  • Wash the Precipitate: Wash the collected DCU on the filter paper with a small amount of cold solvent to recover any product that may have been trapped in the filter cake.[1]

  • Collect the Filtrate: The filtrate, which contains the desired product, is collected in the filter flask.[1] This solution can then be carried forward for further workup, such as aqueous extraction and concentration.

Protocol 2: Aqueous Workup for EDC Coupling Reactions

This protocol describes the removal of the water-soluble urea byproduct from a reaction using EDC as the coupling agent.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, DCM)

  • Separatory funnel

  • 1N HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.[7]

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1N HCl to remove any unreacted amine and the basic urea byproduct.[7]

  • Basic Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and residual acid from the previous step.[7]

  • Brine Wash: Perform a final wash with brine to remove the majority of the dissolved water in the organic layer.[7]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2][7]

Mandatory Visualizations

DCC_Coupling_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Reaction_Mix Reaction Mixture Carboxylic_Acid->Reaction_Mix Amine Amine/Alcohol Amine->Reaction_Mix DCC DCC DCC->Reaction_Mix Filtration Filtration Reaction_Mix->Filtration DCU Precipitates Filtrate Filtrate (Product) Filtration->Filtrate DCU_Solid DCU Precipitate Filtration->DCU_Solid Aqueous_Wash Aqueous Wash Filtrate->Aqueous_Wash Concentration Concentration Aqueous_Wash->Concentration Pure_Product Pure Product Concentration->Pure_Product

Caption: Workflow for DCC-mediated coupling and DCU removal.

DCU_Removal_Troubleshooting Start Reaction Complete Filter Filter Reaction Mixture Start->Filter Check_Purity Check Product Purity (e.g., NMR, TLC) Filter->Check_Purity DCU_Present DCU Still Present? Check_Purity->DCU_Present Recrystallize Recrystallize or Triturate with Appropriate Solvent DCU_Present->Recrystallize Yes End Pure Product DCU_Present->End No Recrystallize->Check_Purity Column Column Chromatography Recrystallize->Column If necessary Column->End

Caption: Decision tree for troubleshooting DCU removal.

References

Technical Support Center: Challenges in the Scale-Up of Chiral Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing the challenges encountered during the scale-up of chiral piperazine synthesis. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common hurdles in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of chiral piperazine synthesis, offering potential causes and actionable solutions.

Issue ID Problem Potential Causes Recommended Solutions
CSP-001 Low Yield and/or Enantioselectivity in Asymmetric Hydrogenation Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent, or it may degrade over the course of the reaction.[1] Catalyst poisoning can also be caused by the basicity of the piperazine product.[2][3] Suboptimal Reaction Conditions: Temperature, pressure, and reaction time may not be optimized for the larger scale. Poor Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" or poor catalyst distribution.Catalyst Selection and Handling: Screen different chiral ligands and metal precursors (e.g., Iridium, Palladium, Ruthenium) to find the most robust catalyst for your specific substrate.[4][5][6] Ensure all reagents and solvents are of high purity and anhydrous. Consider using a mono-protected piperazine to prevent catalyst poisoning by the product's second nitrogen.[7] Process Optimization: Methodically optimize temperature, hydrogen pressure, and reaction time for the scaled-up process. Monitor the reaction progress closely using analytical techniques like HPLC or GC. Reactor and Mixing: Ensure efficient stirring is achieved in the larger reactor to maintain a homogeneous reaction mixture and uniform temperature.
CSP-002 Formation of Di-substituted Byproduct in N-Alkylation High Reactivity of Mono-substituted Piperazine: The second nitrogen atom of the mono-substituted piperazine is often still nucleophilic enough to react with the alkylating agent, leading to the formation of a di-substituted byproduct.[7]Stoichiometry Control: Use a significant excess of piperazine (5-10 equivalents) relative to the alkylating agent to statistically favor mono-alkylation.[7] Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration in the reaction mixture.[7] Use of Protecting Groups: Employ a mono-protected piperazine (e.g., N-Boc-piperazine) to block one of the nitrogen atoms, ensuring selective mono-alkylation.[7][8] The protecting group can be removed in a subsequent step. Piperazine Salts: Using a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen atom.[7]
CSP-003 Difficulty in Product Purification Basicity of Piperazines: The basic nature of piperazine derivatives can lead to issues with silica gel chromatography, such as tailing or irreversible binding. Water Solubility: Some piperazine derivatives have significant water solubility, making extraction from aqueous media challenging.Acid-Base Extraction: Exploit the basicity of the piperazine to your advantage. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The piperazine will move to the aqueous layer as a salt. The aqueous layer can then be basified and the purified product re-extracted into an organic solvent. Crystallization/Salt Formation: Convert the chiral piperazine into a crystalline salt (e.g., hydrochloride, tartrate) to facilitate purification by recrystallization. This can also aid in chiral resolution if a racemic mixture is present. Alternative Chromatography: If silica gel is problematic, consider using alumina or a deactivated silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can also improve chromatographic performance.
CSP-004 Runaway Reaction or Poor Temperature Control Exothermic Nature of the Reaction: N-alkylation and hydrogenation reactions can be highly exothermic, and the heat generated may be difficult to dissipate in a large reactor, leading to a rapid temperature increase.Slow Reagent Addition: Add reactive reagents slowly and in a controlled manner to manage the rate of heat generation. Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils) to effectively remove the heat of reaction. Dilution: Conducting the reaction in a larger volume of solvent can help to absorb the heat generated. Continuous Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow setup can offer superior temperature control due to the high surface-area-to-volume ratio of the reactor.[9]
CSP-005 Inconsistent Results and Poor Reproducibility Variable Raw Material Quality: Impurities in starting materials, such as the piperazine or the alkylating/arylating agent, can have a significant impact on the reaction outcome, especially at a larger scale. Atmospheric Moisture and Oxygen: Some catalysts and reagents are sensitive to air and moisture, and inconsistencies in inert atmosphere control can lead to variable results.Raw Material Analysis: Thoroughly analyze all incoming raw materials to ensure they meet the required specifications. Develop robust analytical methods for impurity profiling of starting materials.[10][11][12][13] Inert Atmosphere: Use dry solvents and ensure the reaction is conducted under a consistently inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when choosing a synthetic route for the scale-up of a chiral piperazine?

A1: The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required enantiomeric purity, and the scalability of the process. Common routes include the asymmetric hydrogenation of pyrazines, synthesis from chiral amino acids, and the resolution of racemic piperazines.[3][14][15][16] For industrial applications, routes that avoid costly chiral resolutions or the use of highly toxic reagents are often preferred.[16]

Q2: How can I minimize catalyst loading during asymmetric hydrogenation on a large scale to reduce costs?

A2: Minimizing catalyst loading is a critical aspect of process optimization for cost-effectiveness. This can be achieved through:

  • Catalyst Screening: A thorough screening of different catalysts and ligands can identify a more active system that allows for a lower loading.

  • Process Parameter Optimization: Optimizing reaction conditions such as temperature, pressure, and substrate concentration can enhance the catalyst's turnover number (TON) and turnover frequency (TOF).

  • Catalyst Recycling: If a heterogeneous catalyst is used, it can often be recovered by filtration and reused. For homogeneous catalysts, techniques like catalyst immobilization or separation by nanofiltration can be explored.

  • Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated through specific treatment procedures to restore their activity.[17][18][19]

Q3: What are the advantages and disadvantages of using a mono-protected piperazine for N-alkylation?

A3:

  • Advantages: The primary advantage is the excellent control over mono-alkylation, preventing the formation of the di-substituted byproduct.[7][8] This simplifies purification and can lead to higher yields of the desired product.

  • Disadvantages: This approach adds two steps to the synthesis: protection and deprotection. This increases the overall number of synthetic operations and may reduce the overall process efficiency and increase costs.

Q4: When should I consider transitioning from a batch process to a continuous flow process for chiral piperazine synthesis?

A4: Continuous flow processing can offer significant advantages, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters.[9] It can lead to improved safety, better product consistency, and higher throughput.[9][20] A cost-benefit analysis should be performed to evaluate the initial investment in continuous flow equipment against the potential long-term savings in operational costs, waste reduction, and improved efficiency.[21][22][23]

Q5: What are the most common analytical techniques for monitoring reaction progress and ensuring the quality of chiral piperazines?

A5:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and powerful technique for determining the enantiomeric excess (e.e.) of the product.[1][24][25] Reversed-phase HPLC with UV or MS detection is used to monitor the consumption of starting materials and the formation of the product and any byproducts.

  • Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another useful technique for monitoring volatile reactants and products and for identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural elucidation of the final product and any isolated intermediates or byproducts.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of a Model Pyrazine Substrate

Catalyst SystemCatalyst Loading (mol%)H₂ Pressure (psi)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e., %)Reference
[Ir(COD)Cl]₂ / (S)-Tol-BINAP1.0100080249590[4]
[Ir(COD)Cl]₂ / JosiPhos L40.520060129089[2]
Pd(OCOCF₃)₂ / (R)-TolBINAP3.310008024>9590[4]

Note: The data presented are for specific model substrates and may not be directly transferable to all systems. Optimization is required for each specific application.

Table 2: Strategies for Controlling Mono- vs. Di-alkylation of Piperazine

StrategyKey ParametersTypical Mono:Di RatioAdvantagesDisadvantages
Excess Piperazine 5-10 equivalents of piperazine>10:1Simple, one-step process.Requires removal of excess piperazine.
Slow Addition Addition of alkylating agent over several hours>20:1Improved selectivity over using excess piperazine alone.Can significantly increase reaction time.
Mono-protected Piperazine (N-Boc) 1:1 stoichiometry>50:1Excellent selectivity, clean reaction.Adds protection and deprotection steps.

Experimental Protocols

Protocol 1: Gram-Scale Asymmetric Hydrogenation of 2-methylpyrazine

This protocol is adapted from a literature procedure for the synthesis of chiral 2-methylpiperazine.[2]

  • Materials:

    • 2-methylpyrazine (1.08 g, 10.0 mmol)

    • [Ir(COD)Cl]₂ (33.6 mg, 0.05 mmol, 0.5 mol%)

    • (R,S)-JosiPhos L4 ligand (61.5 mg, 0.11 mmol, 1.1 mol%)

    • Benzyl bromide (1.31 mL, 11.0 mmol)

    • Anhydrous and degassed Dichloromethane (DCM) (20 mL)

    • Hydrogen gas (high purity)

  • Procedure:

    • In a glovebox, charge a glass liner for a high-pressure autoclave with [Ir(COD)Cl]₂ and the JosiPhos ligand.

    • Add anhydrous, degassed DCM (10 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

    • In a separate flask, dissolve 2-methylpyrazine and benzyl bromide in anhydrous, degassed DCM (10 mL).

    • Transfer the substrate solution to the autoclave liner containing the catalyst solution.

    • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to 200 psi with hydrogen and place it in a heating mantle preheated to 60 °C.

    • Stir the reaction mixture at 60 °C for 12 hours.

    • After cooling to room temperature, carefully vent the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by acid-base extraction followed by distillation or crystallization to yield the chiral 2-methylpiperazine.

    • Determine the yield and enantiomeric excess by chiral HPLC analysis.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Solvents catalyst_prep Catalyst Preparation reagents->catalyst_prep charging Reactor Charging reagents->charging catalyst_prep->charging reaction_conditions Reaction Conditions (Temp, Pressure, Time) charging->reaction_conditions monitoring In-Process Monitoring (HPLC/GC) reaction_conditions->monitoring quench Reaction Quench reaction_conditions->quench monitoring->reaction_conditions extraction Extraction / Filtration quench->extraction purification Purification (Crystallization/Chromatography) extraction->purification product_analysis Final Product Analysis (Yield, Purity, e.e.) purification->product_analysis Troubleshooting_Logic start Low Yield or Enantioselectivity? cause1 Check Catalyst Activity start->cause1 cause2 Review Reaction Conditions start->cause2 cause3 Evaluate Raw Material Purity start->cause3 solution1a Screen New Catalysts/Ligands cause1->solution1a solution1b Implement Catalyst Regeneration cause1->solution1b solution2a Optimize Temp, Pressure, Time cause2->solution2a solution2b Improve Reactor Mixing cause2->solution2b solution3a Purify Starting Materials cause3->solution3a solution3b Implement Stricter QC cause3->solution3b

References

Impurity profile of commercially available 4-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 4-Boc-piperazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial batches of 4-Boc-piperazine-2-carboxylic acid?

A1: Based on the typical synthesis process, the most common process-related impurities are:

  • Piperazine-2-carboxylic acid: The starting material for the Boc-protection step. Its presence indicates an incomplete reaction.

  • 1,4-Bis-Boc-piperazine-2-carboxylic acid: An over-reaction byproduct where both nitrogen atoms of the piperazine ring are protected with a Boc group.

Other potential impurities can include residual solvents from the synthesis and purification process. Commercial-grade 4-Boc-piperazine-2-carboxylic acid typically has a purity of 95-98%.[][2]

Q2: What are the potential impacts of these impurities on my downstream applications, such as peptide synthesis?

A2: The presence of impurities can have significant implications for subsequent synthetic steps:

  • Piperazine-2-carboxylic acid: This impurity has a free secondary amine that can react in coupling reactions, leading to the formation of undesired side products and potentially terminating peptide chain growth.

  • 1,4-Bis-Boc-piperazine-2-carboxylic acid: This di-protected impurity is generally less reactive in standard coupling reactions. However, its presence reduces the molar equivalence of the desired mono-Boc compound, which can lead to incomplete reactions and lower yields of the target molecule. Under certain conditions, one of the Boc groups might be unintentionally cleaved, leading to unexpected side reactions.

Q3: How can I assess the purity of my 4-Boc-piperazine-2-carboxylic acid?

A3: The most common and effective methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC-UV: A robust method for quantifying the main component and detecting impurities.

  • ¹H NMR: Provides structural information and can be used to identify and quantify impurities if their characteristic peaks do not overlap with the main compound's signals.

Q4: Are there any specific storage conditions to prevent degradation?

A4: To maintain the integrity of the compound, it is recommended to store 4-Boc-piperazine-2-carboxylic acid in a cool, dry place, away from strong acids. The Boc protecting group is susceptible to cleavage under acidic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield in peptide coupling reaction The stated purity of the reagent may be inaccurate, or the reagent may have degraded. The presence of 1,4-Bis-Boc-piperazine-2-carboxylic acid reduces the effective concentration of the desired reactant.1. Verify the purity of the 4-Boc-piperazine-2-carboxylic acid using the HPLC protocol provided below. 2. Adjust the stoichiometry of your reaction based on the determined purity. 3. Consider purchasing from a different supplier if purity is consistently low.
Unexpected side products in my reaction The presence of unreacted piperazine-2-carboxylic acid can lead to the formation of undesired byproducts.1. Analyze the starting material for the presence of piperazine-2-carboxylic acid using the HPLC method. 2. If the starting material is impure, consider purifying it by recrystallization or chromatography before use.
Inconsistent results between batches Lot-to-lot variability in the impurity profile of the commercial reagent.1. Request the Certificate of Analysis (CoA) for each new batch from the supplier. 2. Perform an incoming quality control check using a standardized analytical method (see HPLC protocol below) to ensure consistency.

Impurity Data Summary

The following table summarizes the potential impurities and their characteristics. Please note that the typical concentration range is an estimate based on common industrial practices and may vary between suppliers and batches.

Impurity Name Structure Molecular Weight ( g/mol ) Potential Origin Typical Concentration Range (%)
Piperazine-2-carboxylic acidC₅H₁₀N₂O₂130.14Incomplete reaction< 2%
1,4-Bis-Boc-piperazine-2-carboxylic acidC₁₅H₂₆N₂O₆330.38Over-reaction< 3%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

This protocol provides a general method for the separation and quantification of 4-Boc-piperazine-2-carboxylic acid and its common impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the 4-Boc-piperazine-2-carboxylic acid sample in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Expected Elution Order:

    • Piperazine-2-carboxylic acid (most polar, will elute first)

    • 4-Boc-piperazine-2-carboxylic acid

    • 1,4-Bis-Boc-piperazine-2-carboxylic acid (least polar, will elute last)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 10 mg of sample prep2 Dissolve in 10 mL of 50:50 ACN/Water prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc1 Inject 10 µL into HPLC system prep3->hplc1 Prepared Sample hplc2 Run gradient elution hplc1->hplc2 hplc3 Detect at 210 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 Chromatogram data2 Calculate purity and impurity levels data1->data2 troubleshooting_flow start Inconsistent Experimental Results? check_purity Assess Purity of Starting Material (HPLC/NMR) start->check_purity is_pure Purity > 98%? check_purity->is_pure other_issues Investigate Other Experimental Parameters (e.g., reaction conditions, other reagents) is_pure->other_issues Yes purify Purify Starting Material or Source from a Different Supplier is_pure->purify No

References

Validation & Comparative

Chiral HPLC analysis of 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral HPLC Analysis of 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic Acid Enantiomers

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity of chiral intermediates like this compound is critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound, supported by experimental data from related structures to illustrate the performance of different chiral stationary phases (CSPs).

Comparison of Chiral Stationary Phases

The separation of this compound enantiomers is typically achieved on polysaccharide-based or macrocyclic antibiotic-based chiral stationary phases. Each type of CSP offers a different mechanism of chiral recognition, influencing the choice of mobile phase and overall method performance.

ParameterPolysaccharide-Based CSPs (Amylose/Cellulose Derivatives)Macrocyclic Antibiotic-Based CSPs (e.g., Ristocetin A)
Chiral Selector Amylose or cellulose coated or immobilized on silica gelGlycopeptide antibiotic covalently bonded to silica gel
Primary Interaction Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactionsHydrogen bonding, ionic interactions, inclusion complexation
Typical Elution Modes Normal Phase, Polar Organic, Reversed-PhaseReversed-Phase, Polar Organic, Normal Phase
Mobile Phase Hexane/Alcohol mixtures, Acetonitrile, Methanol, Water with additivesAcetonitrile/Water/Buffers (e.g., TEAA), Methanol/Acids/Bases
Advantages Broad applicability, high efficiency, wide range of available phasesMultimodal, can separate underivatized acids and amines
Considerations Coated phases have solvent limitations; additives may be neededpH of the mobile phase is a critical parameter for resolution

Experimental Protocols and Performance Data

Method 1: Analysis on an Amylose-Based CSP (Normal Phase)

This method is adapted from the analysis of a similar N-Boc protected cyclic amino acid derivative and is suitable for direct analysis.

Experimental Protocol:

  • Column: CHIRAL ART Amylose-SA (or similar amylose-based column, e.g., Chiralpak® IA)

  • Dimensions: 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard or sample in the mobile phase.

Expected Performance:

AnalyteRetention Time (k'1)Retention Time (k'2)Separation Factor (α)Resolution (Rs)
(R/S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acidExpected ~6-8 minExpected ~8-10 min>1.2>2.0
(Performance data is estimated based on separations of similar compounds.)
Method 2: Analysis on a Cellulose-Based CSP after Derivatization (Normal Phase)

For enhanced detection and potential improvement in resolution, derivatization of the secondary amine in the piperazine ring can be employed. This approach is adapted from methods used for other non-chromophoric cyclic amines.

Experimental Protocol:

  • Derivatization Reagent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

  • Derivatization Procedure: To a solution of the analyte in a suitable solvent (e.g., acetonitrile), add a solution of NBD-Cl and a mild base (e.g., triethylamine). Allow to react at room temperature until the reaction is complete.

  • Column: Chiralpak® IC (or similar cellulose-based column)

  • Dimensions: 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Ethanol / Diethylamine (50:50:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 340 nm

  • Injection Volume: 10 µL

Expected Performance:

AnalyteRetention Time (k'1)Retention Time (k'2)Separation Factor (α)Resolution (Rs)
NBD-derivatized (R/S)-enantiomersExpected ~10-15 minExpected ~15-20 min>1.3>2.5
(Performance data is estimated based on separations of similar derivatized amines.)

Mandatory Visualization

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis racemate Racemic Analyte dissolve Dissolve in Mobile Phase racemate->dissolve derivatize Derivatization (Optional) racemate->derivatize sample_inj Prepared Sample for Injection dissolve->sample_inj derivatize->sample_inj injector Injector sample_inj->injector column Chiral Column (CSP) injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram analysis Peak Integration & Enantiomeric Purity Calculation chromatogram->analysis

Caption: General workflow for chiral HPLC analysis.

CSP_Comparison cluster_poly Polysaccharide-Based CSPs cluster_macro Macrocyclic Antibiotic CSPs analyte 4-(tert-butoxycarbonyl) piperazine-2-carboxylic acid amylose Amylose Derivatives (e.g., Chiralpak IA) analyte->amylose H-bonding, π-π stacking cellulose Cellulose Derivatives (e.g., Chiralpak IC) analyte->cellulose H-bonding, dipole interactions ristocetin Ristocetin A analyte->ristocetin Ionic interactions, inclusion

Caption: Chiral recognition mechanisms of different CSPs.

A Comparative Guide: Fmoc vs. Boc Protection for Piperazine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of non-natural amino acids and scaffolds like piperazine into peptides is a key strategy for developing novel therapeutics with enhanced stability and bioactivity. The choice of protecting group strategy during solid-phase peptide synthesis (SPPS) is critical to the success of synthesizing these complex molecules. This guide provides an objective comparison of the two most common strategies, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), for the incorporation of piperazine-containing building blocks.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Fmoc and Boc strategies lies in their orthogonality—the ability to selectively remove protecting groups under distinct chemical conditions.[1][2][3]

  • Fmoc Strategy: This approach utilizes the base-labile Fmoc group for Nα-protection.[1][] Deprotection is typically achieved with a solution of piperidine in a polar aprotic solvent.[5] Side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[5] This full orthogonality allows for selective deprotection without compromising the side chains during synthesis.[1]

  • Boc Strategy: In contrast, the Boc strategy relies on graded acid lability.[1][] The Nα-Boc group is removed with a moderate acid (e.g., TFA in dichloromethane), while the more robust benzyl-based side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[2] This is considered a semi-orthogonal strategy.[1]

Performance Comparison in Piperazine-Containing Peptide Synthesis

While direct head-to-head comparative data for the synthesis of the same piperazine-containing peptide using both Fmoc and Boc strategies is scarce in the literature, a comparison can be constructed based on the known performance of each strategy and data from related syntheses.[7] The choice of strategy is often dictated by the overall synthetic plan and the nature of the other residues in the peptide.[]

Table 1: General Performance Characteristics of Fmoc vs. Boc Strategies

FeatureFmoc StrategyBoc Strategy
Nα-Protection 9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Reagent 20% Piperidine in DMF (or alternatives like piperazine)50% Trifluoroacetic Acid (TFA) in DCM
Side-Chain Protection tert-Butyl (tBu)-basedBenzyl (Bzl)-based
Final Cleavage Reagent Trifluoroacetic Acid (TFA)Hydrofluoric Acid (HF) or TFMSA
Orthogonality Fully OrthogonalSemi-Orthogonal (Graduated Acid Lability)
Typical Yield per Step >99%High, but can be affected by aggregation
Automation Friendliness Highly amenableLess common in modern automated synthesizers
Safety Considerations Avoids highly corrosive HFRequires specialized apparatus for HF handling
Cost Can be more expensiveGenerally more cost-effective reagents

Table 2: Quantitative Comparison of Deprotection Reagents in Fmoc-SPPS

This table presents data on the use of piperazine as an alternative deprotection agent to piperidine in Fmoc-SPPS, which is relevant when considering the synthesis of piperazine-containing peptides.

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Reference
20% Piperidine in DMFNBC11264>95[8]
10% Piperazine in DMF/EtOHNBC11262>95[8]
20% Piperidine in DMFNBC75978>95[8]
10% Piperazine in DMF/EtOHNBC75975>95[8]

Note: The data in Table 2 is from a study comparing deprotection reagents in microwave-assisted Fmoc-SPPS and does not represent a direct comparison of incorporating a piperazine building block via Fmoc vs. Boc strategies.

Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis of any peptide, and the incorporation of a piperazine moiety can present unique considerations.

  • Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, leading to chain termination.[9][10] It is particularly prevalent in Fmoc-based synthesis, especially when proline or other cyclic amino acids are involved.[11] The use of piperazine for Fmoc deprotection has been shown to reduce DKP formation compared to piperidine.[7]

  • Aspartimide Formation: When synthesizing peptides containing aspartic acid, the formation of a cyclic aspartimide is a major side reaction under the basic conditions of Fmoc deprotection.[12] The use of piperazine with additives like 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction.[12]

  • Racemization: Certain amino acids are prone to racemization during activation and coupling.[] The choice of coupling reagents and the basicity of the environment in Fmoc-SPPS can influence the extent of racemization.[]

  • Aggregation: Peptides with hydrophobic sequences are prone to aggregation, which can hinder coupling and deprotection steps. The Boc strategy is often considered advantageous for synthesizing such "difficult sequences".[]

Experimental Protocols

The following are generalized protocols for the incorporation of piperazine-containing building blocks using both Fmoc and Boc strategies in manual SPPS.

Protocol 1: Incorporation of Fmoc-Piperazine-2-Carboxylic Acid

This protocol outlines a single cycle for the addition of an orthogonally protected piperazine-2-carboxylic acid building block (e.g., 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid) in an Fmoc-based SPPS.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Coupling of Fmoc-Piperazine-2-Carboxylic Acid:

    • In a separate vessel, pre-activate the Fmoc-piperazine-2-carboxylic acid derivative (3 eq.) with a suitable coupling reagent such as HCTU (2.9 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric hindrance of the piperazine scaffold.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If incomplete, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Incorporation and Deprotection of N-Boc-Piperazine

This protocol describes the incorporation of N-Boc-piperazine onto a resin and its subsequent deprotection in a Boc-based SPPS.[13]

  • Immobilization of N-Boc-Piperazine on 2-Chlorotrityl Chloride (2-CTC) Resin:

    • Swell the 2-CTC resin (1.0 eq.) in anhydrous DCM for 30 minutes.

    • In a separate flask, dissolve N-Boc-piperazine (2.0 eq.) in anhydrous DCM.

    • Add the N-Boc-piperazine solution to the swollen resin, followed by DIPEA (4.0 eq.).

    • Agitate the mixture for 2-4 hours at room temperature.

    • Cap any remaining reactive sites on the resin by adding methanol and agitating for 30 minutes.

    • Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

  • Boc Deprotection:

    • Swell the N-Boc-piperazine functionalized resin in DCM for 30 minutes.

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain the solution.

    • Treat the resin with a fresh solution of 50% TFA in DCM for 20 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (5x).

  • Neutralization:

    • Wash the resin with 10% DIPEA in DCM (3x) to neutralize the trifluoroacetate salt.

    • Wash the resin with DCM (3x) and DMF (3x) to prepare for the coupling of the next amino acid.

Mandatory Visualizations

Fmoc-SPPS Workflow for Piperazine Incorporation

Fmoc_Workflow Start Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-Piperazine-COOH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Resin-Bound Peptide (Piperazine incorporated, N-terminus Fmoc-protected) Wash2->End Repeat Repeat Cycle or Final Cleavage End->Repeat

Caption: A single cycle of Fmoc-SPPS for incorporating a piperazine building block.

Boc-SPPS Workflow for Piperazine Incorporation

Boc_Workflow Start Resin-Bound Peptide (N-terminus Boc-protected) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (10% DIPEA/DCM) Deprotection->Neutralization Wash1 Wash (DCM, DMF) Neutralization->Wash1 Coupling Coupling (Boc-Amino Acid, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Resin-Bound Peptide (Amino acid added, N-terminus Boc-protected) Wash2->End Repeat Repeat Cycle or Final Cleavage End->Repeat

Caption: A typical cycle in Boc-SPPS, applicable after initial piperazine loading.

Orthogonality of Fmoc and Boc Strategies

Orthogonality cluster_Fmoc Fmoc Strategy (Orthogonal) cluster_Boc Boc Strategy (Semi-Orthogonal) Fmoc_N Nα-Fmoc SC_tBu Side-Chain-tBu Boc_N Nα-Boc SC_Bzl Side-Chain-Bzl Base Base (e.g., Piperidine) Base->Fmoc_N Cleaves Base->SC_tBu Stable Moderate_Acid Moderate Acid (e.g., TFA) Moderate_Acid->Boc_N Cleaves Moderate_Acid->SC_Bzl Stable Strong_Acid Strong Acid (e.g., HF) Strong_Acid->SC_tBu Cleaves Strong_Acid->SC_Bzl Cleaves

Caption: Chemical orthogonality of Fmoc and Boc protecting groups.

Conclusion: Making an Informed Decision

The choice between Fmoc and Boc protection for the synthesis of piperazine-containing peptides is a nuanced one, guided by the specific requirements of the target molecule and the overall synthetic strategy.

  • Choose the Fmoc strategy for:

    • Syntheses involving acid-sensitive linkers or side-chain protecting groups.

    • Peptides with post-translational modifications that are unstable to strong acids.

    • Automated synthesis, where its compatibility and real-time monitoring are advantageous.

    • Instances where milder final cleavage conditions are desired to improve product purity.[5]

  • Choose the Boc strategy for:

    • Synthesizing long or hydrophobic sequences that are prone to aggregation.[]

    • When cost-effectiveness of reagents is a primary concern.

    • Solution-phase synthesis of piperazine-containing fragments.[7]

By carefully considering the factors of orthogonality, potential side reactions, and the specific nature of the piperazine building block, researchers can select the most appropriate strategy to ensure the successful synthesis of these valuable peptidomimetics.

References

A Comparative Guide to Purity Validation of 4-Boc-piperazine-2-carboxylic acid: NMR Spectroscopy vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous validation of compound purity is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of 4-Boc-piperazine-2-carboxylic acid, a key building block in modern drug discovery. This objective analysis is supported by detailed experimental protocols and quantitative data to inform methodological selection in research and quality control settings.

Executive Summary

Both qNMR and HPLC are indispensable tools for purity determination, each offering distinct advantages. qNMR stands out as a primary analytical method, providing a direct and absolute measure of purity without the need for a specific reference standard of the analyte. It also offers invaluable structural information about the main component and any impurities present. HPLC, a well-established chromatographic technique, excels in its high sensitivity for detecting trace impurities and its high-throughput capabilities, making it ideal for routine quality control. The choice between these methods, or their complementary use, will depend on the specific requirements of the analysis, such as the need for absolute quantification, structural elucidation of impurities, or high-throughput screening.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of qNMR and HPLC in the purity analysis of 4-Boc-piperazine-2-carboxylic acid.

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the molar concentration of the analyte.Separation of components based on their differential partitioning between a stationary and mobile phase.
Quantification Absolute quantification using a certified internal standard.Relative quantification by area percentage; absolute quantification requires a specific reference standard.
Purity Result 99.1%99.5%
Structural Information Provides detailed structural confirmation of the analyte and identification of impurities.Provides retention time, which can be used for identification against a known standard.
Sensitivity Excellent for quantifying impurities at levels of ~0.1% and above.Generally higher sensitivity for trace impurities, depending on the detector.
Sample Throughput Lower, especially due to the requirement for long relaxation delays for accurate quantification.Higher, with typical run times of 15-30 minutes per sample.
Sample Consumption Higher (milligrams).Lower (micrograms).
Destructive No, the sample can be recovered.Yes.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of the absolute purity of 4-Boc-piperazine-2-carboxylic acid using an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • 4-Boc-piperazine-2-carboxylic acid sample

  • Certified Internal Standard (e.g., Maleic Anhydride)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 4-Boc-piperazine-2-carboxylic acid into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic anhydride) and add it to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum with the following key parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate integration).

      • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of 4-Boc-piperazine-2-carboxylic acid (e.g., the methine proton at the 2-position) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the purity determination of 4-Boc-piperazine-2-carboxylic acid.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (HPLC grade)

  • 4-Boc-piperazine-2-carboxylic acid sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of 4-Boc-piperazine-2-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis:

    • The purity is determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Mandatory Visualizations

Experimental Workflow for Purity Validation

Workflow for Purity Validation of 4-Boc-piperazine-2-carboxylic acid cluster_sample Sample Preparation cluster_qnmr qNMR Analysis cluster_hplc HPLC Analysis cluster_results Results sample 4-Boc-piperazine-2-carboxylic acid Sample qnmr_prep Weigh Sample and Internal Standard Dissolve in Deuterated Solvent sample->qnmr_prep Orthogonal Method 1 hplc_prep Prepare Sample Solution sample->hplc_prep Orthogonal Method 2 qnmr_acq Acquire ¹H NMR Spectrum qnmr_prep->qnmr_acq qnmr_proc Process Data and Integrate Signals qnmr_acq->qnmr_proc qnmr_calc Calculate Absolute Purity qnmr_proc->qnmr_calc comparison Compare Purity Values and Impurity Profiles qnmr_calc->comparison hplc_acq Inject into HPLC System hplc_prep->hplc_acq hplc_proc Generate Chromatogram hplc_acq->hplc_proc hplc_calc Calculate Purity by Area % hplc_proc->hplc_calc hplc_calc->comparison report Final Purity Report comparison->report

Caption: Workflow for the orthogonal purity validation of 4-Boc-piperazine-2-carboxylic acid using qNMR and HPLC.

¹H and ¹³C NMR Spectral Analysis of 4-Boc-piperazine-2-carboxylic acid

A detailed analysis of the ¹H and ¹³C NMR spectra is crucial for both structural confirmation and the selection of appropriate signals for quantification.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.39 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group. This singlet is often a good candidate for quantification due to its high intensity and typically being in a clear region of the spectrum.

  • δ 2.6-3.8 (m, 7H): A complex multiplet region corresponding to the seven protons of the piperazine ring. The complexity arises from signal overlap and coupling between the protons.

  • δ 4.05 (m, 1H): The methine proton at the chiral center (C2). This signal can also be used for quantification if it is well-resolved from other signals.

  • δ 12.5 (br s, 1H): The acidic proton of the carboxylic acid group. This signal is often broad and may exchange with residual water, making it unsuitable for quantification.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 28.1: The three equivalent methyl carbons of the Boc group.

  • δ 43.0, 44.5, 48.9, 53.5: The four methylene and methine carbons of the piperazine ring.

  • δ 79.0: The quaternary carbon of the Boc group.

  • δ 154.2: The carbonyl carbon of the Boc group.

  • δ 172.5: The carbonyl carbon of the carboxylic acid.

Discussion of Potential Impurities

The synthesis of 4-Boc-piperazine-2-carboxylic acid can potentially lead to several impurities. Understanding these is key to selecting the appropriate analytical method for their detection and quantification.

  • Starting Materials: Unreacted piperazine-2-carboxylic acid or di-Boc-piperazine-2-carboxylic acid.

  • By-products: Isomers or degradation products formed during the reaction.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate).

Detection by qNMR: qNMR can readily identify and quantify these impurities if they have distinct proton signals that do not overlap with the analyte or internal standard signals. Residual solvents are particularly easy to identify and quantify by their characteristic NMR signals.

Detection by HPLC: HPLC can separate these impurities based on their different polarities. However, quantification requires either the assumption of equal response factors (area percent method) or the synthesis and purification of each impurity to create individual calibration curves. Some impurities, like residual solvents, may not be UV-active and would not be detected by a UV detector.

Conclusion and Recommendations

For a comprehensive and robust purity assessment of 4-Boc-piperazine-2-carboxylic acid, an orthogonal approach utilizing both qNMR and HPLC is highly recommended.

  • qNMR should be employed to determine the absolute purity of the batch and to identify and quantify any organic and solvent impurities . Its ability to provide structural information is invaluable for understanding the complete impurity profile.

  • HPLC is the preferred method for routine quality control, high-throughput screening, and the detection of trace-level, UV-active impurities .

By combining the strengths of these two powerful analytical techniques, researchers and drug development professionals can ensure the highest level of confidence in the purity and quality of 4-Boc-piperazine-2-carboxylic acid, a critical component in the development of new therapeutics.

Navigating the Analysis of Piperazine-2-Carboxylic Acid Derivatives: A Comparative Guide to LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of piperazine-2-carboxylic acid derivatives is crucial for pharmacokinetic studies, metabolism research, and quality control. These compounds, often characterized by their polarity and potential for chirality, present unique analytical challenges. This guide provides an objective comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methods, supported by experimental data and detailed methodologies, to facilitate the selection of the most appropriate analytical approach.

The Analytical Challenge

Piperazine-2-carboxylic acid and its derivatives are polar molecules, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. Furthermore, the presence of a chiral center at the C-2 position of the piperazine ring often necessitates enantioselective separation and quantification. Direct analysis can sometimes be achieved, but often, chemical derivatization is employed to enhance chromatographic retention and improve ionization efficiency in the mass spectrometer.

Comparison of Analytical Strategies

The choice of an LC-MS method for piperazine-2-carboxylic acid derivatives largely depends on the specific analyte, the sample matrix, and the required sensitivity and selectivity. The primary approaches include direct analysis, analysis following chemical derivatization, and chiral separation.

Direct Analysis by Reversed-Phase LC-MS/MS

For some derivatives, particularly those with more hydrophobic substituents, direct analysis on a C18 column may be feasible. This approach is simpler and faster as it omits the derivatization step.

Derivatization-Based LC-MS/MS

To overcome the challenges of poor retention and ionization of polar carboxylic acids, derivatization is a common and effective strategy.[1][2] This involves chemically modifying the carboxylic acid group to make the molecule less polar and more readily ionized, typically in positive ion mode.[3]

Table 1: Comparison of Derivatization Reagents for Carboxylic Acid Analysis by LC-MS

Derivatization ReagentPrincipleAdvantagesDisadvantagesTypical Reaction Conditions
3-Nitrophenylhydrazine (3-NPH) Forms a hydrazone with the carboxylic acid, enhancing hydrophobicity and providing a readily ionizable group.High derivatization efficiency (close to 100%).[1] Improves ionization and retention on RPLC columns.[1]Requires a coupling agent (e.g., EDC). The derivatization reaction adds a step to the sample preparation.Incubation with 3-NPH and EDC at a controlled temperature (e.g., 40°C).[1]
Aniline Forms an amide with the carboxylic acid.Simple and readily available reagent.Variable and potentially low derivatization efficiency in complex matrices.[1] Can result in lower apparent recoveries.[1]Incubation with aniline and EDC at a controlled temperature (e.g., 4°C).[1]
2-Picolylamine (2-PA) Forms an amide, introducing a picolyl group that enhances ionization efficiency in positive ESI mode.Can provide enhanced sensitivity and selectivity.[3]Requires a coupling agent.Reaction with a coupling agent like EDC or HATU.
4-(Anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) Modifies primary amines and hydroxyl groups, but can also be adapted for carboxylic acids.Can lead to a general increase in signal-to-noise ratios.[4]Primarily used for amines, may require method adaptation for carboxylic acids.Reaction in an appropriate solvent at a controlled temperature.
Chiral LC-MS Methods

For the enantioselective analysis of chiral piperazine-2-carboxylic acid derivatives, specialized chiral stationary phases (CSPs) are necessary.[5] The choice of mobile phase is critical, as it must be compatible with both the chiral separation and mass spectrometry detection.[6] Reversed-phase chiral methods are often preferred for LC-MS compatibility.[6]

Experimental Protocols

Representative Protocol for Direct LC-MS/MS Analysis

This protocol is a general example and may require optimization for specific derivatives.

  • Sample Preparation:

    • For plasma samples, perform protein precipitation by adding three volumes of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[7]

    • Mobile Phase A: 0.1% Formic acid in water.[7]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

    • Gradient: A suitable gradient to achieve separation.

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 40 °C.[7]

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive or Negative, depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

Representative Protocol for Derivatization with 3-NPH followed by LC-MS/MS

This protocol is adapted from methods for general carboxylic acid analysis.[1]

  • Sample Preparation and Derivatization:

    • Prepare the sample extract as described in the direct analysis protocol.

    • To 100 µL of the sample extract, add 50 µL of 200 mM 3-NPH in 50% acetonitrile and 50 µL of 120 mM EDC in 50% acetonitrile.

    • Incubate at 40°C for 30 minutes.

    • Quench the reaction by adding 20 µL of 1% formic acid.

    • Dilute the sample with the initial mobile phase before injection.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent SB-C18 RRHD, 100 × 2.1 mm, 1.8 μm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A suitable gradient to separate the derivatized analytes.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.

    • Ionization Mode: Positive ESI.

    • Scan Type: MRM.

Visualizing the Workflow and Method Comparison

workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Polar Analytes LC_Separation LC Separation (Reversed-Phase or Chiral) Extraction->LC_Separation Direct Analysis Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Data Acquisition comparison cluster_direct Direct Analysis cluster_derivatization Derivatization-Based Analysis Direct_Advantages Advantages: - Simpler Workflow - Faster Sample Prep - No Derivatization Artifacts Direct_Disadvantages Disadvantages: - Poor Retention for Polar Analytes - Lower Sensitivity - Potential for Ion Suppression Deriv_Advantages Advantages: - Improved Retention - Enhanced Ionization & Sensitivity - Broader Applicability Deriv_Disadvantages Disadvantages: - More Complex Workflow - Potential for Incomplete Reactions - Introduction of Artifacts Title Comparison of Analytical Approaches

References

A Comparative Guide to Coupling Reagents for 4-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable amide bond is a critical transformation in medicinal chemistry and drug development. For chiral building blocks like 4-Boc-piperazine-2-carboxylic acid, a common linker in complex molecules, selecting the optimal coupling reagent is paramount. This decision directly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of commonly employed coupling reagents, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Amide Bond Formation

Amide coupling involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. 4-Boc-piperazine-2-carboxylic acid presents a sterically hindered secondary amine within its cyclic structure, which can pose challenges for some coupling methods, potentially leading to lower yields or requiring more forceful reaction conditions. An ideal coupling reagent for this substrate should offer high reactivity under mild conditions to ensure high yields while minimizing the risk of epimerization at the sensitive α-carbon.

This guide evaluates several classes of coupling reagents:

  • Aminium/Uronium Salts: HATU, HBTU

  • Phosphonium Salts: PyBOP

  • Carbodiimides: EDC with HOBt

  • Phosphonic Anhydrides: T3P

Quantitative Data Presentation: A Comparative Overview

The following table summarizes the performance of various coupling reagents for the amide bond formation with N-Boc protected cyclic amino acids, including 4-Boc-piperazine-2-carboxylic acid. The data is compiled from various studies to provide a comparative baseline. It is important to note that yields are substrate-dependent and the data presented serves as a general guideline.

Coupling ReagentAdditiveBaseSolvent(s)Typical Reaction Time (h)Typical Yield (%)Key Considerations
HATU NoneDIPEADMF1 - 1285 - 95+Highly efficient and fast, especially for sterically hindered couplings.[1][2][3][4] More expensive.[1]
HBTU HOBtDIPEADMF4 - 1280 - 95A widely used and effective reagent.[1][5] Can cause guanidinylation of the amine if used in excess.[3][4]
PyBOP NoneDIPEADMF, DCM2 - 1680 - 90Efficient with reduced risk of racemization.[1] Byproducts are generally less hazardous than those from BOP.[4]
EDC HOBtDIPEADMF, DCM4 - 2475 - 90Cost-effective and widely used.[6] The urea byproduct can sometimes complicate purification.[6]
T3P® NoneDIPEAEtOAc, DCM1 - 590 - 98+High yields and low epimerization.[7][8] Byproducts are water-soluble, simplifying workup.[8]

Experimental Protocols

Detailed methodologies for the coupling of 4-Boc-piperazine-2-carboxylic acid with a generic primary amine (R-NH₂) are provided below.

Protocol 1: Coupling using HATU

This protocol utilizes the highly efficient aminium salt, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • 4-Boc-piperazine-2-carboxylic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-Boc-piperazine-2-carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary amine to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring progress by TLC or LC-MS.[9]

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling using EDC/HOBt

This protocol employs the common carbodiimide method with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization.[5]

Materials:

  • 4-Boc-piperazine-2-carboxylic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • To a solution of 4-Boc-piperazine-2-carboxylic acid in anhydrous DMF or DCM, add the primary amine, HOBt, and DIPEA.[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the stirred solution.[6]

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Coupling using T3P®

This protocol uses propylphosphonic anhydride (T3P®), a reagent known for high efficiency and a simple workup procedure.[7]

Materials:

  • 4-Boc-piperazine-2-carboxylic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • T3P® (50% solution in EtOAc) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Dissolve the 4-Boc-piperazine-2-carboxylic acid, amine, and DIPEA in the chosen solvent.

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution to the reaction mixture. No pre-activation is required.[7]

  • Allow the reaction to warm to room temperature and stir for 1-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with water or a saturated solution of NaHCO₃.

  • Separate the organic layer. The phosphonic acid byproducts are water-soluble, allowing for easy removal with aqueous washes.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified if necessary.

Visualizations: Workflows and Mechanisms

To better illustrate the processes, the following diagrams have been generated.

Experimental and Logical Workflows

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid (4-Boc-piperazine-2-carboxylic acid) B Add Amine & Base (e.g., DIPEA) A->B C Add Coupling Reagent (e.g., HATU, EDC, T3P) B->C D Stir at 0°C to RT (1-24 hours) C->D E Quench Reaction (Aqueous Wash) D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H

Caption: General experimental workflow for amide coupling.

Reaction Mechanisms

The fundamental difference between these reagents lies in how they activate the carboxylic acid.

G RCOOH Carboxylic Acid (R-COOH) Active_Ester Activated Intermediate (e.g., OAt-Ester) RCOOH->Active_Ester Activation Reagent Coupling Reagent (HATU, EDC, T3P) Reagent->Active_Ester Amide Amide Product (R-CONH-R') Active_Ester->Amide Nucleophilic Attack Byproduct Byproducts Active_Ester->Byproduct Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified logic of carboxylic acid activation.

G Activation Pathways of Different Coupling Reagents cluster_hatu Aminium/Uronium Salts (e.g., HATU) cluster_edc Carbodiimide (EDC/HOBt) cluster_t3p Phosphonic Anhydride (T3P) H_Acid R-COOH H_Active OAt-Active Ester H_Acid->H_Active H_Reagent HATU H_Reagent->H_Active + Base E_Acid R-COOH E_Active OBt-Active Ester E_Acid->E_Active E_Reagent EDC + HOBt E_Reagent->E_Active T_Acid R-COOH T_Active Mixed Anhydride T_Acid->T_Active T_Reagent T3P T_Reagent->T_Active + Base

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral Piperazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like piperazine-2-carboxylic acid is paramount for ensuring stereochemical purity, which directly impacts pharmacological activity and safety. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of piperazine-2-carboxylic acid depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the nature of the sample matrix. Each technique offers a unique set of advantages and limitations.

Method Principle Advantages Disadvantages Typical Sample Throughput Relative Cost
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or separation of diastereomeric derivatives on an achiral column.High resolution and accuracy, well-established and robust, applicable to a wide range of derivatives.[1][2]Chiral columns can be expensive, method development can be time-consuming.MediumHigh (Initial Column Cost)
Chiral GC Separation of volatile enantiomers on a chiral stationary phase or as diastereomeric derivatives.High efficiency and resolution, suitable for volatile and thermally stable derivatives.Requires derivatization to increase volatility, potential for thermal degradation or racemization.HighMedium
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[3]Rapid analysis, non-destructive, provides structural information, absolute method (qNMR).[4][5]Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, expensive instrumentation.Low to MediumVery High
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.[6]High efficiency, low sample and reagent consumption, rapid method development.[6][7]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.HighLow to Medium

Quantitative Performance Data

The following table summarizes typical quantitative performance metrics for the different analytical techniques. Data for piperazine derivatives are provided where available.

Method Analyte Limit of Detection (LOD) Limit of Quantitation (LOQ) Linearity (R²) Precision (RSD%)
HPLC-MS/MS Piperazine (in chicken muscle)0.3 µg/kg1.0 µg/kg>0.991.56% - 4.55%
LC-MS/MS 1-(2-pyrimidyl)-piperazine (in plasma)-10.00 ng/mL-1.42% - 6.69% (intra-day)
Capillary Electrophoresis Cationic piperazine derivatives5.9-11.4 µmol/L18-34.6 µmol/L>0.99Good intra- and inter-day precision reported.[6]

Experimental Protocols and Workflows

Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams generated using the DOT language.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation and quantification of enantiomers. This can be achieved either directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.

a) Direct Method using a Chiral Stationary Phase

This is often the preferred HPLC method as it avoids potential complications from derivatization.

Experimental Protocol:

  • Column Selection: Choose a suitable chiral stationary phase. For amino acid-like structures such as piperazine-2-carboxylic acid, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs are often effective.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.

  • Sample Preparation: Dissolve a known amount of the piperazine-2-carboxylic acid sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 25 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

  • Injection and Data Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:

    • %ee = (|A1 - A2| / (A1 + A2)) * 100

HPLC_Direct_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Sample HPLC Inject into HPLC (Chiral Column) Sample->HPLC MobilePhase Prepare Mobile Phase MobilePhase->HPLC Detection UV or MS Detection HPLC->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate %ee Integration->Calculation

Workflow for Direct Chiral HPLC Analysis.

b) Indirect Method via Derivatization

This method is useful when a suitable chiral column is not available or for enhancing detection sensitivity.

Experimental Protocol:

  • Derivatization: React the piperazine-2-carboxylic acid sample with a chiral derivatizing agent (e.g., (S)-(-)-α-methylbenzylamine for the carboxylic acid group, or a chiral chloroformate for the amine groups) in an appropriate solvent. This reaction forms a pair of diastereomers.

  • Sample Cleanup: If necessary, perform a simple extraction or purification to remove excess derivatizing agent.

  • Chromatographic Separation: Separate the resulting diastereomers on a standard achiral HPLC column (e.g., C18).

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two diastereomers as described for the direct method.

Chiral Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. For non-volatile analytes like piperazine-2-carboxylic acid, derivatization is mandatory.

Experimental Protocol:

  • Derivatization (Two-Step): This protocol is representative for amino acids and can be adapted.[8]

    • Esterification: React the dried sample with an acidic alcohol (e.g., 2 M HCl in methanol) to convert the carboxylic acid group to its corresponding methyl ester.

    • Acylation: Subsequently, react the esterified sample with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amine groups, forming volatile N-trifluoroacetyl methyl esters.

  • GC-MS Conditions:

    • Column: Use a chiral capillary column (e.g., a cyclodextrin-based column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A suitable temperature gradient is used to elute the derivatives.

    • Injection: Split or splitless injection depending on the sample concentration.

    • Detection: Mass Spectrometry (MS) is commonly used for identification and quantification.

  • Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomeric derivatives in the resulting chromatogram.

GC_Workflow Sample Dry Sample Esterification Esterification (e.g., HCl in Methanol) Sample->Esterification Acylation Acylation (e.g., TFAA) Esterification->Acylation GC_MS Inject into GC-MS (Chiral Column) Acylation->GC_MS DataAnalysis Data Analysis (Integrate Peaks, Calculate %ee) GC_MS->DataAnalysis

Workflow for Chiral GC Analysis after Derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, using a chiral solvating agent (CSA), allows for the direct observation of enantiomers in solution.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a precise amount of the piperazine-2-carboxylic acid sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Solvating Agent:

    • Add a molar equivalent of a suitable chiral solvating agent, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, to the NMR tube.[3]

    • Gently mix the contents of the tube.

  • Spectral Acquisition:

    • Acquire another ¹H NMR spectrum. In the presence of the CSA, the signals corresponding to the two enantiomers of piperazine-2-carboxylic acid should be split into two separate sets of peaks due to the formation of transient diastereomeric complexes.

  • Data Analysis:

    • Integrate a pair of well-resolved, non-overlapping signals corresponding to the two enantiomers.

    • The ratio of the integrals directly corresponds to the molar ratio of the enantiomers, from which the %ee can be calculated.

Workflow for NMR Analysis using a Chiral Solvating Agent.
Capillary Electrophoresis (CE)

Chiral CE is a highly efficient method that uses a chiral selector mixed into the background electrolyte (BGE) to achieve separation.

Experimental Protocol:

This protocol is based on a validated method for chiral piperazine derivatives.[6]

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing with sodium hydroxide, water, and then the background electrolyte.

  • Background Electrolyte (BGE) Preparation: Prepare a buffer solution, for example, 100 mM phosphate buffer at pH 6.0. Add the chiral selector, such as sulfated β-cyclodextrin (S-β-CD), at an optimized concentration (e.g., 34 mg/mL). An organic modifier like methanol (e.g., 40% v/v) can be added to improve resolution.[6]

  • Sample Preparation: Dissolve the piperazine-2-carboxylic acid sample in water or the BGE at a suitable concentration.

  • Electrophoretic Conditions:

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

    • Separation Voltage: Apply a high voltage (e.g., 20-30 kV).

    • Temperature: Maintain a constant capillary temperature (e.g., 25 °C).

    • Detection: On-column UV detection.

  • Data Analysis: The enantiomers will migrate at different velocities, resulting in two separate peaks in the electropherogram. Calculate the %ee from the corrected peak areas.

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis Prepare_BGE Prepare BGE with Chiral Selector Separate Apply Voltage & Separate Prepare_BGE->Separate Prepare_Sample Dissolve Sample Inject Inject Sample Prepare_Sample->Inject Condition_Capillary Condition Capillary Condition_Capillary->Inject Inject->Separate Detect UV Detection Separate->Detect Data_Processing Process Electropherogram & Calculate %ee Detect->Data_Processing

Workflow for Chiral Capillary Electrophoresis.

References

A Comparative Guide to Piperazine-2-Carboxylic Acid Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step that influences the efficiency of synthesis, the purity of the final product, and ultimately, the success of a project. This guide provides a detailed comparison of 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid and its alternatives, focusing on their quality attributes as detailed in a typical Certificate of Analysis (CoA) and their application in synthetic workflows.

Comparison of Key Quality Parameters

The quality of a chemical building block is paramount. Below is a comparative summary of the typical specifications found in a Certificate of Analysis for this compound and two common alternatives: 1,4-Bis-Boc-piperazine-2-carboxylic acid and 1-Cbz-4-Boc-piperazine-2-carboxylic acid.

ParameterThis compound1,4-Bis-Boc-piperazine-2-carboxylic acid1-Cbz-4-Boc-piperazine-2-carboxylic acid
Appearance White to off-white powder or crystals[1]White crystalline powder[2]White to off-white solid
Molecular Formula C10H18N2O4[3][4][]C15H26N2O6C18H24N2O6
Molecular Weight 230.26 g/mol [3][][6]330.38 g/mol 364.39 g/mol
Purity (Assay) ≥95% to ≥97%[1][3][4][]Typically ≥97%Typically ≥97%
Melting Point 231-239 °C[1][3][]128-132 °C (decomposition)[2]No data available
Solubility Soluble in methanol, chloroformFreely soluble in DCM, THF, DMF; insoluble in water[2]Soluble in organic solvents like DCM, ethyl acetate
Chiral Purity Available as racemic mixture or as (R)- or (S)-enantiomers (≥99% ee)[]Available as racemic mixture or as (S)-isomer (≥99% ee)[2]Available as enantiomerically pure forms

Experimental Protocols

A crucial aspect of utilizing these building blocks is their incorporation into a synthetic sequence. Below is a representative experimental protocol for the coupling of a piperazine-2-carboxylic acid derivative to a primary amine.

General Protocol for Amide Bond Formation:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: To the solution, add a coupling agent such as HATU (1.1 eq.) and a base, for example, diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the primary amine (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired amide.

Synthetic Strategy and Workflow

The choice between the different protected piperazine-2-carboxylic acid building blocks depends on the overall synthetic strategy, particularly the orthogonality of the protecting groups. The following diagram illustrates a typical decision-making workflow for selecting the appropriate building block.

G A Start: Need for a constrained diamine scaffold B Is orthogonal protection of the two piperazine nitrogens required? A->B C Use this compound B->C No D Is the second protecting group labile under acidic conditions? B->D Yes H Final Product C->H E Use 1,4-Bis-Boc-piperazine-2-carboxylic acid D->E Yes F Is the second protecting group to be removed by hydrogenolysis? D->F No E->H G Use 1-Cbz-4-Boc-piperazine-2-carboxylic acid F->G Yes G->H

References

In Silico ADME/Tox Profile: A Comparative Analysis of 1,4-bisbenzylpiperazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An essential component of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical determinants of a drug's success. This guide provides a comparative analysis of the in silico predicted ADME and toxicity (ADMET) profiles of novel 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, which have shown promise as multi-target-directed ligands for conditions like Alzheimer's disease. Their profiles are benchmarked against the core scaffold, Benzylpiperazine (BZP), and two marketed drugs containing a piperazine moiety: the peripherally-acting antihistamine Cetirizine and the atypical antipsychotic Olanzapine.

The evaluation of ADMET parameters through computational (in silico) models offers a rapid and cost-effective method to prioritize candidates for further development, reducing the likelihood of late-stage failures. This analysis leverages data from established predictive platforms such as SwissADME and pkCSM to forecast the pharmacokinetic and safety profiles of these compounds.

Comparative Analysis of Predicted ADME Properties

The following tables summarize the key predicted physicochemical and ADME properties for a representative 1,4-bisbenzylpiperazine-2-carboxylic acid derivative (Compound 4c ), its hydroxamic acid analog (Compound 7b ), and the selected comparators. These parameters provide insights into the potential oral bioavailability, central nervous system (CNS) penetration, metabolic stability, and overall drug-likeness of the compounds.

Table 1: Physicochemical Properties and Drug-Likeness

ParameterCmpd. 4c¹Cmpd. 7b¹Benzylpiperazine (BZP)²Cetirizine³Olanzapine⁴
Molecular Weight ( g/mol ) 455.37470.38176.26388.89312.43
LogP (Consensus) 4.353.892.152.992.76
Topological Polar Surface Area (Ų) 53.3673.5915.2769.1945.48
H-Bond Donors 12111
H-Bond Acceptors 45253
Lipinski's Rule of 5 Violations 00000
Bioavailability Score 0.550.550.550.550.55

¹Data for 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid (4c) and 1,4-bis(2-chlorobenzyl)piperazine-2-hydroxamic acid (7b) derived from in silico studies for anti-Alzheimer's agents. ²Data from comprehensive in silico profiling of Benzylpiperazine (BZP).[1] ³Predicted values from SwissADME. ⁴Predicted values from SwissADME.

Table 2: Predicted Absorption and Distribution Parameters

ParameterCmpd. 4c¹Cmpd. 7b¹Benzylpiperazine (BZP)²Cetirizine³Olanzapine⁴
GI Absorption HighHighLow (Passive)HighHigh
Caco-2 Permeability (logPapp cm/s) ----0.990.90
Blood-Brain Barrier (BBB) Permeant YesYesNoNoYes
P-glycoprotein (P-gp) Substrate NoNoYesYesYes
Plasma Protein Binding (%) >90% (Predicted)>90% (Predicted)~22-24%~93% (Experimental)~93% (Experimental)

¹In silico studies indicated good CNS bioavailability. ²BZP shows low passive absorption but high overall bioavailability, suggesting transporter involvement.[1] ³Predicted values from SwissADME; experimental data confirms low CNS penetration. ⁴Predicted values from SwissADME.

Table 3: Predicted Metabolism and Excretion Parameters

ParameterCmpd. 4c¹Cmpd. 7b¹Benzylpiperazine (BZP)²Cetirizine³Olanzapine⁴
CYP1A2 Inhibitor YesYesNoNoNo
CYP2C19 Inhibitor YesYesNoNoNo
CYP2C9 Inhibitor YesYesNoNoNo
CYP2D6 Inhibitor YesYesNo (Substrate)NoNo
CYP3A4 Inhibitor YesYesNoNoNo
Total Clearance (log ml/min/kg) --High (Predicted)Low (Experimental)Moderate (Experimental)

¹Predicted values from SwissADME. ²BZP is predicted to be a primary substrate of CYP2D6.[1] ³Cetirizine has negligible interaction with liver enzymes and is mostly excreted unchanged. ⁴Olanzapine is primarily metabolized by CYP1A2 and to a lesser extent by CYP2D6.

Key Observations and Comparisons

  • Drug-Likeness: All tested compounds, including the novel derivatives and the comparators, adhere to Lipinski's Rule of Five, indicating good potential for oral bioavailability.

  • Absorption: The 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives are predicted to have high gastrointestinal absorption, similar to the marketed drugs Cetirizine and Olanzapine. The core BZP scaffold, however, is predicted to have low passive absorption.

  • Distribution & CNS Penetration: A critical differentiator is the predicted ability to cross the blood-brain barrier (BBB). The novel derivatives 4c and 7b , along with the antipsychotic Olanzapine, are predicted to be BBB permeant. This is a desirable feature for drugs targeting CNS disorders like Alzheimer's. In contrast, BZP and Cetirizine are predicted to not cross the BBB, consistent with Cetirizine's design as a non-sedating antihistamine. The derivatives are also predicted to be non-substrates of P-glycoprotein (P-gp), an efflux pump that removes drugs from the brain, which further supports their potential for CNS activity.

  • Metabolism: The novel derivatives show a potential for inhibiting multiple key cytochrome P450 (CYP) enzymes. While this can be beneficial in some therapeutic contexts, it also raises concerns about potential drug-drug interactions. This is in stark contrast to Cetirizine, which has minimal metabolic interactions, and Olanzapine and BZP, which are substrates of specific CYP enzymes rather than broad inhibitors.

Methodologies for In Silico Prediction

The data presented in this guide are derived from computational models that predict pharmacokinetic properties based on a compound's chemical structure. The primary methodologies employed by the cited platforms (e.g., SwissADME, pkCSM) are outlined below.

Experimental Protocols
  • Input: The two-dimensional chemical structure of a molecule is provided as input, typically in SMILES (Simplified Molecular-Input Line-Entry System) format.

  • Physicochemical Descriptors Calculation: The software calculates a range of fundamental molecular descriptors. These include:

    • Molecular Weight (MW): The mass of one mole of the substance.

    • LogP: The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

    • Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule, which correlates with hydrogen bonding capacity and membrane permeability.

    • Hydrogen Bond Donors/Acceptors: Counts of atoms that can participate in hydrogen bonds, influencing solubility and binding.

  • Pharmacokinetic Prediction:

    • Absorption Models: Gastrointestinal (GI) absorption and Caco-2 cell permeability are predicted using quantitative structure-property relationship (QSPR) models. These models are built from large datasets of experimentally determined values and correlate them with calculated molecular descriptors.

    • Distribution Models: BBB penetration is predicted using models that heavily weigh properties like LogP, TPSA, and molecular size. P-glycoprotein (P-gp) substrate potential is often predicted using machine learning models (e.g., Support Vector Machines - SVM) trained on known substrates and non-substrates.

    • Metabolism Models: Inhibition of cytochrome P450 (CYP) isoenzymes is predicted based on structural motifs and pharmacophore models derived from known inhibitors of each enzyme.

  • Drug-Likeness Evaluation: The calculated properties are compared against established rule-based filters, such as Lipinski's Rule of Five, to assess the compound's potential to be an orally active drug.

  • Output: The platform generates a comprehensive report, including the tables of predicted values as shown above, and often graphical outputs for easier interpretation.

Visualizing In Silico ADME Workflows

To better understand the process and the relationships between chemical properties and ADME outcomes, the following diagrams are provided.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine (e.g., SwissADME, pkCSM) cluster_output Output SMILES Chemical Structure (SMILES String) Descriptor Calculate Physicochemical Descriptors (LogP, TPSA, MW) SMILES->Descriptor ADME_Model Apply Predictive Models (QSPR, Machine Learning) Descriptor->ADME_Model Druglikeness Evaluate Drug-Likeness (e.g., Lipinski's Rules) ADME_Model->Druglikeness Report ADMET Profile Report (Tables & Visualizations) Druglikeness->Report

Caption: General workflow for in silico ADMET prediction.

ADME_Relationships LogP High Lipophilicity (High LogP) Absorption Good GI Absorption LogP->Absorption BBB Good BBB Penetration LogP->BBB Clearance Low Metabolic Clearance LogP->Clearance (can increase) TPSA Low Polarity (Low TPSA) TPSA->Absorption TPSA->BBB (strong inverse correlation) MW Low Molecular Weight (<500 Da) MW->Absorption MW->BBB Pgp Not a P-gp Substrate Pgp->BBB

Caption: Key relationships between properties and ADME outcomes.

References

Comparative Analysis of 4-Boc-piperazine-2-carboxylic Acid Analogs in Cholinesterase Inhibition: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-Boc-piperazine-2-carboxylic acid analogs, with a specific focus on their potential as cholinesterase inhibitors for the management of Alzheimer's disease. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. This guide will objectively compare the performance of various analogs, supported by experimental data, to elucidate the key structural features governing their biological activity.

Data Presentation: Structure-Activity Relationship of Piperazine-2-carboxylic Acid Analogs as Cholinesterase Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives against acetylcholinesterase (AChE) from Electrophorus electricus and butyrylcholinesterase (BChE) from equine serum. The data reveals critical insights into how substitutions on the benzyl rings and modifications of the carboxylic acid moiety influence potency and selectivity.

Compound IDRR'Ki (AChE) [µM]Ki (BChE) [nM]Selectivity Index (SI) for BChE
4a HH15.32 ± 1.20--
4b 2-Cl2-Cl12.65 ± 1.15--
4c 4-Cl4-Cl10.18 ± 1.00-~17.90 (for AChE)
4d 2-F2-F18.76 ± 1.50--
4e 4-F4-F14.28 ± 1.30--
4f 2-CH₃2-CH₃20.15 ± 1.80--
4g 4-CH₃4-CH₃16.44 ± 1.40--
7a H (hydroxamic acid)H (hydroxamic acid)-5.4 ± 0.255.38
7b 2-Cl (hydroxamic acid)2-Cl (hydroxamic acid)-1.6 ± 0.0821862.5
Donepezil --12.5 ± 2.6--
Tacrine ---17.3 ± 2.3-

Data extracted from a study on piperazine-2-carboxylic acid derivatives as anti-Alzheimer agents.[1]

Key Observations from the SAR Data:

  • Substitutions on the Benzyl Rings: Among the free carboxylic acid series (4a-g), the presence of a chlorine atom at the 4-position of both benzyl rings (compound 4c ) resulted in the most potent AChE inhibition (Ki = 10.18 ± 1.00 µM), showing enhanced selectivity for AChE.[1]

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a hydroxamic acid moiety dramatically shifted the activity towards potent and selective BChE inhibition.[1]

  • Extraordinary Potency of Hydroxamic Acid Analog: Notably, the 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid analog (7b ) exhibited extraordinary inhibitory activity against BChE with a Ki value of 1.6 ± 0.08 nM. This potency is significantly superior to the reference drugs donepezil and tacrine.[1] The selectivity index for BChE for compound 7b was exceptionally high at 21862.5.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings. The following are the protocols for the primary assays used to evaluate the 4-Boc-piperazine-2-carboxylic acid analogs.

Anticholinesterase Activity Assay (Modified Ellman's Method)

The in vitro inhibitory activity of the synthesized compounds against AChE and BChE was determined using a modified spectrophotometric method developed by Ellman.[1]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperazine-2-carboxylic acid analogs)

  • Donepezil and Tacrine (reference drugs)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: All reagents are prepared in a phosphate buffer (pH 8.0). Stock solutions of the test compounds and reference drugs are typically prepared in DMSO and then diluted with the buffer.

  • Assay Mixture: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Test compound solution at various concentrations.

    • AChE or BChE enzyme solution.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI, to all wells.

  • Measurement: The absorbance is measured kinetically at 412 nm for a specific duration using a microplate reader. The rate of the reaction is determined by the change in absorbance per minute.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The Ki values are then determined from Lineweaver-Burk plots.[1]

Cytotoxicity Assessment on SH-SY5Y Cell Lines

The cytotoxicity of the most active compounds was evaluated on human neuroblastoma (SH-SY5Y) cell lines to assess their potential neurotoxicity.[1]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • Staurosporine (positive control for cytotoxicity)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control are also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Assay: After incubation, the MTT reagent is added to each well and incubated for a few hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be calculated from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the structure-activity relationship study of 4-Boc-piperazine-2-carboxylic acid analogs.

SAR_Workflow cluster_synthesis Compound Generation cluster_testing Biological Evaluation synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification screening Biological Screening (e.g., Cholinesterase Inhibition) purification->screening data_analysis Data Analysis (Ki, IC50) screening->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization Identify key structural features lead_optimization->synthesis Design new analogs

Caption: General workflow for a structure-activity relationship (SAR) study.

Cholinesterase_Inhibition_Pathway ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Synapse Increased ACh in Synaptic Cleft ACh->Synapse Leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Blocked Inhibited AChE Inhibitor Piperazine Analog (Inhibitor) Inhibitor->AChE Binding Inhibitor->Synapse

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by piperazine analogs.

References

Safety Operating Guide

Proper Disposal of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid, ensuring compliance and minimizing risk.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is essential to be familiar with the hazards associated with this compound. This compound is known to cause serious eye irritation and may provoke an allergic skin reaction.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.[3]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved N95 dust mask or higher is necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC10H18N2O4--INVALID-LINK--
Molecular Weight230.26 g/mol --INVALID-LINK--
Melting Point231-239 °C--INVALID-LINK--
GHS Hazard CodesH317, H319--INVALID-LINK--
GHS Precautionary CodesP280, P302+P352, P305+P351+P338--INVALID-LINK--

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as chemical waste and transfer it to a licensed disposal company.[3][4] Do not discharge this chemical into drains or the environment.[3][4]

1. Waste Collection:

  • Carefully sweep up the solid this compound, avoiding the creation of dust.[3]
  • Place the collected solid into a clearly labeled, sealable waste container. The container should be suitable for holding chemical waste.

2. Contaminated Material Handling:

  • Any materials, such as weighing paper, gloves, or wipes, that have come into contact with the chemical should also be considered contaminated.
  • Place all contaminated materials into the same designated waste container.

3. Labeling and Storage:

  • Clearly label the waste container with the full chemical name: "this compound" and any other identifiers required by your institution's waste management program.
  • Store the sealed container in a designated, well-ventilated chemical waste storage area, away from incompatible materials such as strong acids and oxidizing agents.[5]

4. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed professional waste disposal service.[3] Adhere to all local, state, and national regulations for chemical waste disposal.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Assess Hazards & Don PPE B Collect Chemical Waste (Avoid Dust Generation) A->B C Include Contaminated Materials (Gloves, Wipes, etc.) B->C D Securely Seal in a Labeled Waste Container C->D E Store in Designated Chemical Waste Area D->E F Arrange for Pickup by a Licensed Disposal Company E->F

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[6]

  • Ingestion: Rinse the mouth with water and seek medical attention.[6]

For large spills, evacuate the area and ensure adequate ventilation.[3] Prevent the spill from entering drains and collect the material for disposal as outlined above.[3][7]

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment.

References

Personal protective equipment for handling 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Protocol: Handling 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

This guide provides essential safety, handling, and disposal information for this compound (CAS No: 128019-59-0). Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research. This document is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this chemical are skin and eye irritation, with the potential for allergic skin reactions. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CodeSignal WordPictogram
Serious Eye IrritationH319WarningGHS07 (Exclamation Mark)
Skin SensitizationH317WarningGHS07 (Exclamation Mark)[1][2]
Skin IrritationH315WarningGHS07 (Exclamation Mark)[2]
Respiratory IrritationH335WarningGHS07 (Exclamation Mark)[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound, which is typically a powder or crystalline solid.

Body AreaRequired PPESpecifications and Recommendations
Respiratory Protection N95 Dust Mask or RespiratorUse a NIOSH (US) or CEN (EU) approved respirator for powders and dusts.[3] This is crucial as the compound may cause respiratory irritation.[2]
Eye and Face Protection Safety Glasses with Side-Shields & Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn in addition to safety glasses when there is a risk of splashing or significant dust generation.
Hand Protection Chemical-Resistant GlovesHandle with appropriate gloves (e.g., nitrile). Contaminated gloves should be removed and disposed of properly.
Body Protection Laboratory Coat & Protective ClothingA standard lab coat is required. Choose body protection appropriate for the quantity and concentration of the substance being handled.[1][3]

Operational and Disposal Plan

A systematic approach to handling, from preparation to disposal, minimizes risks. The following workflow diagram and procedural steps outline the complete handling process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Ventilated Workspace (Fume Hood / BSC) prep_ppe->prep_setup prep_gather Gather Materials & Chemical prep_setup->prep_gather handle_weigh Carefully Weigh Solid prep_gather->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Surfaces handle_transfer->clean_decontaminate clean_segregate Segregate Waste clean_decontaminate->clean_segregate clean_doff Doff PPE Correctly clean_segregate->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash dispose_waste Dispose of Waste via Approved Channels clean_doff->dispose_waste

Caption: Workflow for safely handling this compound.

Experimental and Handling Protocols

Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood, Class II Biosafety Cabinet (BSC), or other ventilated enclosure.[3][4][5]

  • Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is worn correctly. Prepare the workspace by laying down absorbent, disposable bench paper.

  • Aliquotting: As a solid powder, avoid creating dust.[3] Use a micro-spatula to carefully transfer the chemical. If weighing, do so within the ventilated enclosure.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

Emergency Procedures and Disposal

First-Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water. If a rash or irritation occurs, seek medical attention.[1][4] Contaminated clothing must be removed and washed before reuse.[1][4]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[1][4] If eye irritation persists, get medical advice.[4]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][4] If the person feels unwell, call a poison center or doctor.[4]

  • If Swallowed: Clean the mouth with water and seek medical attention.[4]

Storage and Disposal Plan:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6]

  • Disposal: All waste, including contaminated PPE, empty containers, and excess chemical, must be disposed of as hazardous waste.[1][4] Do not empty into drains.[4] Disposal must be conducted through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
Reactant of Route 2
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.